UT-B-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-(4-ethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S3/c1-2-13-5-7-15(8-6-13)30(26,27)20-19-22-18(21-12-14-4-3-10-28-14)17-16(9-11-29-17)25(19)24-23-20/h3-11H,2,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFZCWXRMHSLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UT-B-IN-1: A Selective Inhibitor of Urea Transporter B for Research and Drug Discovery
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: UT-B-IN-1 is a potent, selective, and reversible inhibitor of the urea transporter B (UT-B), a membrane protein crucial for urea transport in various tissues, including the kidney and red blood cells. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers investigating the physiological roles of UT-B and for professionals in the field of drug discovery exploring novel diuretic agents.
Introduction to UT-B and the Rationale for Selective Inhibition
Urea transporters (UTs) are integral membrane proteins that facilitate the passive transport of urea across cell membranes down its concentration gradient. In mammals, two main families of urea transporters have been identified: UT-A (encoded by the SLC14A2 gene) and UT-B (encoded by the SLC14A1 gene). UT-B is prominently expressed in the descending vasa recta of the kidney and in erythrocytes.[1][2] In the kidney, UT-B plays a critical role in the urine concentrating mechanism by participating in the countercurrent exchange system, which helps maintain a hyperosmotic medullary interstitium.[1] Mice lacking UT-B exhibit a significant reduction in their ability to concentrate urine.[1] This physiological function makes UT-B a compelling target for the development of novel diuretics, termed "urearetics," which would act by a mechanism distinct from conventional diuretics that target ion transporters.[1][2]
This compound (also known as UTBINH-14) is a small molecule inhibitor belonging to the triazolothienopyrimidine class that has demonstrated high potency and selectivity for UT-B.[1][3] Its ability to specifically block UT-B-mediated urea transport provides a powerful tool for elucidating the physiological and pathophysiological roles of UT-B and serves as a lead compound for the development of new therapeutic agents for conditions involving fluid retention.[1]
Mechanism of Action of this compound
This compound functions as a reversible and competitive inhibitor of UT-B.[1][3] Studies have shown that this compound competes with urea for binding to the transporter, with evidence suggesting an interaction at an intracellular site on the UT-B protein.[1][4] The reversibility of its action is supported by washout experiments where the inhibitory effect on urea transport is removed after the compound is washed away.[4]
The proposed mechanism of action involves this compound binding to the urea permeation pathway of the UT-B protein, thereby sterically hindering the passage of urea molecules. This competitive inhibition is demonstrated by the reduced inhibitory potency of this compound at higher urea concentrations.[4]
Caption: Competitive inhibition of UT-B by this compound.
Quantitative Inhibitory Data
The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against both human and mouse UT-B.
| Compound | Target | Species | Assay | IC50 (nM) | Reference |
| This compound | UT-B | Human | Erythrocyte Osmotic Lysis Assay | 10 | [3] |
| This compound | UT-B | Mouse | Erythrocyte Osmotic Lysis Assay | 25 | [3] |
| This compound | UT-B | Mouse | Urea Efflux in Preloaded Erythrocytes | 26.7 | [3][4] |
This compound exhibits high selectivity for UT-B over the UT-A isoforms, which is a critical feature for a targeted therapeutic.[1][3] This selectivity has been demonstrated in stably transfected Madin-Darby Canine Kidney (MDCK) cell lines expressing different urea transporter isoforms.[1]
| Compound | Target | Inhibition at 1 µM | Cell Line | Reference |
| This compound | UT-A1 | Minimal | MDCK-UT-A1 | [1] |
| This compound | UT-A3 | Minimal | MDCK-UT-A3 | [1] |
| This compound | UT-B | >90% | MDCK-UT-B | [1] |
In vivo studies in mice have confirmed the diuretic effect of this compound. Administration of the inhibitor leads to a significant increase in urine output and a decrease in urine osmolality.
| Species | Dose (intraperitoneal) | Effect | Reference |
| Mouse | 300 µg | Increased urine output and reduced urine osmolality with free access to water. | [3] |
| Mouse | 300 µg | Reduced urine osmolality and urea concentration with dDAVP injection. | [3] |
Experimental Protocols
Erythrocyte Osmotic Lysis Assay for UT-B Inhibition
This high-throughput screening assay is based on the principle that inhibition of urea (or a urea analog like acetamide) transport in erythrocytes leads to cell lysis under specific osmotic conditions.[1][2]
Caption: Workflow for the erythrocyte osmotic lysis assay.
Detailed Protocol:
-
Preparation of Erythrocyte Suspension:
-
Obtain fresh whole blood (human or mouse) with an anticoagulant.
-
Dilute the whole blood to a hematocrit of approximately 1% in phosphate-buffered saline (PBS) containing 1.25 M acetamide and 5 mM glucose.[1]
-
-
Compound Incubation:
-
Dispense 100 µL of the erythrocyte suspension into each well of a 96-well round-bottom microplate.
-
Add 1 µL of the test compound (e.g., this compound dissolved in DMSO) to achieve the desired final concentration (e.g., 25 µM for primary screening).[1] The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Incubate the plate for 10 minutes at room temperature.[1]
-
-
Lysis and Measurement:
-
Prepare a 96-well black-walled plate with 180 µL of isosmolar buffer (PBS containing 1% DMSO) in each well.
-
Rapidly transfer 20 µL of the erythrocyte suspension from the incubation plate to the measurement plate.[1] This creates a large, outwardly directed gradient of acetamide, causing cell swelling.
-
Immediately measure the change in near-infrared light absorption at 710 nm using a microplate reader.[2][5] Reduced absorbance indicates cell lysis.
-
Inhibition of UT-B slows acetamide efflux, leading to unopposed cell swelling and increased lysis.[1][2]
-
Urea Transport Assay in Stably Transfected MDCK Cells
This assay is used to determine the selectivity of inhibitors against different urea transporter isoforms.
Detailed Protocol:
-
Cell Culture:
-
Culture MDCK cells stably transfected with the cDNA for the desired urea transporter isoform (e.g., UT-A1, UT-A3, or UT-B) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and a selection antibiotic (e.g., 0.5 mg/ml G418).[1]
-
Seed the cells on collagen-coated, permeable Transwell inserts (e.g., 12-mm diameter, 0.4 µm pore size) and grow for at least 4 days to form a confluent monolayer with high transepithelial resistance (>500 Ω·cm²).[1]
-
-
Inhibitor Treatment and Urea Flux Measurement:
-
Pre-incubate the cell monolayers for 30 minutes at 37°C with the test inhibitor (e.g., this compound) or vehicle (DMSO) in both the apical (0.2 mL) and basolateral (1 mL) chambers. For UT-A isoforms, a stimulant like forskolin (10 µM) may be added to activate transport.[1]
-
To initiate the urea flux, replace the basolateral solution with PBS containing 15 mM urea.[1]
-
At specified time points, collect 5 µL aliquots from the apical solution.
-
Determine the urea concentration in the aliquots using a quantitative colorimetric urea assay kit.[1] The rate of increase in urea concentration in the apical chamber reflects the basolateral-to-apical urea flux.
-
In Vivo Diuresis Study in Mice
This protocol assesses the diuretic effect of this compound in a whole-animal model.
Detailed Protocol:
-
Animal Acclimation:
-
House male mice (e.g., C57BL/6) in metabolic cages for at least 4 days to allow for acclimation.[6] Provide standard rodent chow and free access to water.
-
-
Compound Administration and Urine Collection:
-
dDAVP-Induced Antidiuresis Model:
-
To assess the inhibitor's effect under conditions of high vasopressin, administer the vasopressin V2-receptor agonist dDAVP (1 µg/kg, i.p.).[3]
-
Administer this compound or vehicle shortly after dDAVP injection.
-
Collect urine over a defined period (e.g., 4 hours).
-
-
Urine Analysis:
-
Measure the total volume of urine collected at each time point.
-
Determine the urine osmolality using an osmometer.
-
Measure the urine urea concentration using a commercially available assay kit.
-
Conclusion
This compound is a highly potent and selective inhibitor of UT-B that has proven to be an invaluable tool for studying urea transport physiology. Its well-characterized mechanism of action, coupled with its demonstrated in vivo efficacy, underscores the potential of targeting UT-B for the development of novel diuretics. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the roles of UT-B and to explore the therapeutic potential of its selective inhibition.
References
- 1. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A thienopyridine, CB-20, exerts diuretic activity by inhibiting urea transporters - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Urea Transporter-B Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the foundational research on urea transporter-B (UT-B) inhibitors. It covers the core mechanism of action, key chemical classes, quantitative efficacy data, and detailed experimental protocols for their evaluation. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel diuretics.
Introduction to Urea Transporter-B
Urea transporters (UTs) are membrane proteins that facilitate the transport of urea across cell membranes. They play a crucial role in the kidney's urinary concentrating mechanism, a process involving countercurrent multiplication. This system is supported by aquaporins, the Na+/K+/2Cl− cotransporter (NKCC2), and urea transporters.[1] Specifically, UT-A isoforms are found in kidney tubule epithelia, while UT-B (encoded by the SLC14A1 gene) is expressed in the vasa recta endothelia and erythrocytes.[1]
By facilitating urea recycling within the kidney, UTs help generate the high interstitial urea concentration necessary for producing concentrated urine.[2] Consequently, inhibiting UT function is a promising strategy for developing a new class of diuretics, termed 'urearetics'. Unlike conventional diuretics that block salt transport, UT inhibitors are expected to induce diuresis without causing electrolyte imbalances, a significant advantage in treating conditions like congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH).[1][3]
Mechanism of Action and Binding Sites
UT-B inhibitors disrupt the urinary concentrating mechanism by blocking the passive transport of urea. High-throughput screening has successfully identified potent small-molecule inhibitors targeting UT-B.[1] Studies on compounds like UTBinh-14 have revealed that they bind to the UT-B protein, competing with urea.[1][4] Evidence suggests an intracellular site of action, as inhibition is only observed when the inhibitor is present in the erythrocyte-containing solution.[2] However, more recent structural studies have shown that inhibitors like UTBinh-14 can bind at both the extracellular and intracellular sides of the UT-B channel pore, suggesting a complex mechanism.[5][6] The binding appears to be driven by the shape of the binding pocket as well as specific molecular interactions.[6]
Key Chemical Classes and Quantitative Data
High-throughput screening of extensive compound libraries has led to the discovery of several chemical classes of UT-B inhibitors. Initial screens identified scaffolds such as phenylsulfoxyoxozoles, benzenesulfonanilides, phthalazinamines, and aminobenzimidazoles.[1] Subsequent efforts uncovered more potent and specific classes, including triazolothienopyrimidines and phenylphthalazines.[1][7]
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The data for several key UT-B inhibitors are summarized below.
| Compound Class | Compound Name | Target | IC50 | Reference |
| Triazolothienopyrimidine | UTBinh-14 | Human UT-B | ~10 nM | [1][4] |
| Mouse UT-B | ~25 nM | [1][4] | ||
| Phenylphthalazine | PU1424 | Human UT-B | 0.02 µM (20 nM) | [7] |
| Mouse UT-B | 0.69 µM (690 nM) | [7] | ||
| Thienoquinolin | PU-14 | Human, Rat, Mouse UT-B | (Activity Confirmed) | [1] |
| Natural Product | Isovaleric acid p-tolylester | UT-B | 80.34 µM | [8] |
| Natural Product | Linoleic acid | UT-B | 54.44 µM | [8] |
Experimental Protocols and Workflows
The discovery and validation of UT-B inhibitors rely on a series of specialized assays. The general workflow involves a primary high-throughput screen followed by more precise secondary validation assays.
This high-throughput assay is used for the initial screening of large compound libraries to identify potential UT-B inhibitors.[1][2]
Principle: The assay uses erythrocytes, which naturally express high levels of UT-B.[3] Erythrocytes are preloaded with acetamide, a urea analog transported by UT-B. When these cells are rapidly transferred to an acetamide-free isotonic buffer, the outwardly directed acetamide gradient causes transient cell swelling. Normally, UT-B facilitates rapid acetamide efflux, which limits water influx and prevents cell lysis.[2] However, if a UT-B inhibitor is present, acetamide efflux is blocked. This leads to unopposed osmotic water influx, causing the cell to swell and eventually lyse.[2][9] The degree of lysis, which correlates with UT-B inhibition, is measured by a decrease in optical density (absorbance) at 710 nm.[1]
Detailed Protocol:
-
Preparation: Prepare a 1% erythrocyte suspension in a buffer (e.g., PBS) containing 1.25 M acetamide and 5 mM glucose.[2][8]
-
Incubation: Add 100 µL of the erythrocyte suspension to each well of a 96-well microplate. Add 1 µL of the test compound (typically at a final concentration of 10-25 µM) to each well.[2][8] Incubate for 10-20 minutes at room temperature to allow the compound to interact with the cells.[2][8]
-
Lysis Induction: Rapidly transfer 20 µL of the erythrocyte-compound mixture to a new 96-well plate containing 180 µL of isotonic, acetamide-free buffer (e.g., PBS).[2]
-
Measurement: Immediately measure the absorbance at 710 nm using a microplate spectrophotometer. The reading should be completed within 5 minutes.[8]
-
Analysis: Calculate the percentage of lysis relative to positive (100% lysis) and negative (0% lysis) controls.[8] Increased lysis compared to the negative control indicates potential UT-B inhibition.
This is the "gold standard" method for secondary analysis and precise determination of IC50 values for confirmed hits.[1]
Principle: This kinetic assay directly measures the rate of urea transport. A suspension of erythrocytes is rapidly mixed with a hyperosmolar solution containing urea, creating a sudden inwardly directed urea gradient. This causes an initial rapid cell shrinkage due to osmotic water efflux, which is observed as an increase in scattered light intensity. This is followed by a slower cell swelling as urea and water enter the cell via UT-B, causing the scattered light signal to decrease.[2] An inhibitor will slow down the urea influx and the subsequent cell swelling phase.
Detailed Protocol:
-
Preparation: Prepare an erythrocyte suspension and a hyperosmolar urea solution (e.g., creating a 100 mM inwardly directed urea gradient upon mixing).[2] The test compound is included in both solutions for pre-incubation.
-
Mixing: In a stopped-flow apparatus, rapidly mix (<1 ms) the erythrocyte suspension with the urea-containing solution.[1]
-
Measurement: Record the change in 90-degree light scattering intensity over time. The initial rapid increase reflects water efflux (cell shrinking), and the subsequent slower decrease reflects urea and water influx (cell swelling).[2]
-
Analysis: The rate of cell swelling is fitted to an exponential function to determine the urea transport rate. By performing the experiment at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.[2]
Animal models are essential to provide proof-of-concept for the diuretic potential of UT-B inhibitors.
Protocol (Mouse Model):
-
Compound Administration: Administer the UT-B inhibitor (e.g., UTBinh-14) to mice via a suitable route, such as intraperitoneal injection, to achieve therapeutic concentrations in the kidney.[1]
-
Antidiuretic Challenge: To assess the inhibitor's ability to interfere with maximum urine concentration, administer 1-deamino-8-D-arginine-vasopressin (dDAVP), a vasopressin analog that promotes water reabsorption.[4]
-
Urine Collection: Place the mice in metabolic cages to collect urine.
-
Measurement: Measure urine volume and osmolality.
-
Analysis: A successful inhibitor will cause a significant decrease in urine osmolality and an increase in urine output compared to vehicle-treated control animals.[4] As a control, the compound should not reduce urine osmolality in UT-B knockout mice.[1][4]
UT-B Related Signaling Pathways
The physiological role of UT-B extends beyond simple urea transport in the kidney. UT-B knockout or inhibition can affect various signaling pathways. One key pathway involves the production of nitric oxide (NO), a critical vasodilator.
In a uremic state, high extracellular urea concentrations can competitively inhibit the transport of L-arginine into endothelial cells.[10] Since L-arginine is the substrate for endothelial nitric oxide synthase (eNOS) to produce NO, this competition can lead to reduced NO levels and impaired vasodilation.[10] Functional inhibition of UT-B can enhance endothelial-dependent vasodilation and lower blood pressure, potentially by improving L-arginine availability for the eNOS pathway.[10]
Conclusion and Future Directions
Foundational research has established UT-B as a viable target for developing novel diuretics with a salt-sparing mechanism of action. Potent and selective inhibitors with nanomolar efficacy have been identified through robust screening and validation protocols.[1] In vivo studies have provided critical proof-of-concept, demonstrating that these inhibitors can effectively reduce urinary concentration.[4][11]
Future research will likely focus on optimizing the pharmacokinetic properties and metabolic stability of existing lead compounds.[1] While studies in rodent models are promising, testing in more clinically relevant animal models of edema is a necessary next step.[3] Furthermore, a deeper understanding of the structural basis for inhibitor binding will aid in the structure-guided design of next-generation therapeutics targeting urea transporters.[5]
References
- 1. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural characterization of human urea transporters UT-A and UT-B and their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylphthalazines as small-molecule inhibitors of urea transporter UT-B and their binding model - Ran - Acta Pharmacologica Sinica [chinaphar.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Physiological functions of urea transporter B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of UT-B-IN-1 in Elucidating Diuretic Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of UT-B-IN-1, a potent and selective inhibitor of the urea transporter B (UT-B). This compound, also known as UTBINH-14, has emerged as a critical research tool for investigating the physiological role of UT-B in the urinary concentrating mechanism and for exploring novel diuretic strategies. This document outlines the quantitative data associated with this compound's inhibitory activity, details key experimental protocols for its characterization, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action and Therapeutic Potential
Urea transporters are integral to the kidney's ability to concentrate urine through a process of intrarenal urea recycling.[1] By facilitating the transport of urea, these proteins help maintain the hyperosmotic environment of the renal medulla necessary for water reabsorption.[2] UT-B is specifically expressed in the vasa recta endothelia and erythrocytes.[1] Inhibition of UT-B disrupts this urea recycling, leading to a decrease in the medullary osmotic gradient and consequently, a diuretic effect.[1][2] This mechanism is distinct from conventional diuretics that primarily target sodium transport, suggesting that UT-B inhibitors could serve as a novel class of sodium-sparing diuretics.[3][4] Such agents hold potential for treating conditions like edema associated with congestive heart failure and cirrhosis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.
| Parameter | Species | Value | Reference |
| IC50 | Human UT-B | 10 nM | [5][6][7] |
| IC50 | Mouse UT-B | 25 nM | [5][6][7] |
| IC50 (Urea Efflux) | Mouse Erythrocytes | 26.7 nM | [2][5] |
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Effect | Animal Model | Dosage | Reference |
| Urine Output | Increased | Mice with free access to water and food | 300 μg (i.p., once) | [5][7] |
| Urine Osmolality | Reduced | Mice with free access to water and food | 300 μg (i.p., once) | [5][7] |
| Urine Osmolality | Reduced by ~700 mOsm/kg H2O | Mice treated with dDAVP | - | [8] |
| Urine Urea Concentration | Reduced | Wild-type mice with dDAVP injection | - | [5][7] |
Table 2: In Vivo Diuretic Effects of this compound
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
High-Throughput Screening for UT-B Inhibitors using Erythrocyte Lysis Assay
This primary screening assay identifies potential UT-B inhibitors by measuring their effect on acetamide-induced erythrocyte lysis.[2][9]
-
Principle: Mouse erythrocytes, which express high levels of UT-B, are preloaded with acetamide, a urea analog transported by UT-B.[2][9] When these erythrocytes are rapidly diluted in an acetamide-free solution, the outwardly directed acetamide gradient drives water influx, causing the cells to swell.[2] In the absence of an inhibitor, UT-B facilitates rapid acetamide efflux, limiting cell swelling.[2][9] However, in the presence of a UT-B inhibitor, acetamide efflux is slowed, leading to unopposed cell swelling and eventual lysis.[2][9]
-
Protocol:
-
Prepare a suspension of mouse erythrocytes.
-
Preload the erythrocytes with acetamide.
-
In a multi-well plate format, add the test compounds (like this compound) at various concentrations.
-
Rapidly dilute the acetamide-loaded erythrocytes in an acetamide-free phosphate-buffered saline (PBS) solution.
-
Measure the extent of cell lysis by monitoring the change in optical density at a suitable wavelength (e.g., 710 nm).[9] A decrease in optical density indicates cell lysis and therefore, inhibition of UT-B.
-
Stopped-Flow Light Scattering for IC50 Determination
This is a more precise method used for the secondary analysis of UT-B inhibition and the quantitative determination of IC50 values.[9]
-
Principle: A stopped-flow apparatus rapidly mixes a suspension of erythrocytes with a hyperosmotic solution containing urea. This creates an inwardly directed urea gradient, causing initial osmotic water efflux and erythrocyte shrinkage, which is detected as an increase in light scattering. Subsequently, as urea enters the erythrocytes via UT-B, water follows, leading to cell re-swelling and a decrease in light scattering. The rate of re-swelling is proportional to the rate of urea transport. Inhibitors of UT-B will slow this re-swelling phase.
-
Protocol:
-
Prepare a suspension of erythrocytes in PBS.
-
In a stopped-flow instrument, rapidly mix the erythrocyte suspension with a urea-containing PBS solution to create an inwardly directed urea gradient.
-
Monitor the change in light scattering at a 90° angle over time.
-
Repeat the experiment with varying concentrations of this compound.
-
The rate of cell re-swelling is calculated from the light scattering curves.
-
Plot the inhibition of the re-swelling rate against the concentration of this compound to determine the IC50 value.
-
In Vivo Diuresis Studies in Mice
These experiments assess the diuretic efficacy of this compound in a living organism.
-
Animal Model: Male wild-type and UT-B knockout mice are used.[7]
-
Protocol:
-
House the mice in metabolic cages to allow for the collection of urine.
-
Provide the mice with free access to food and water.
-
Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 300 μg).[7] A vehicle control group should also be included.
-
Collect urine at specified time intervals (e.g., over 24 hours).
-
Measure the total urine volume, osmolality, and urea concentration.
-
In some protocols, the vasopressin V2-receptor agonist dDAVP is administered to induce an antidiuretic state, allowing for the assessment of the inhibitor's ability to counteract this effect.[5][7]
-
Visualizations
The following diagrams illustrate the mechanism of action, experimental workflows, and logical relationships central to this compound research.
Caption: Mechanism of this compound induced diuresis.
References
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urea Transporter Inhibitors as Novel Diuretics [jscimedcentral.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Impact of Urea Transporter B (UT-B) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological consequences of inhibiting the Urea Transporter B (UT-B), a key protein in urea transport across cell membranes. UT-B's role extends beyond its well-established function in the renal urine concentrating mechanism, with emerging evidence pointing to its significance in vascular physiology and cellular health. This document details the quantitative physiological changes observed upon UT-B inhibition, outlines the experimental protocols used to elicit these findings, and illustrates the underlying molecular signaling pathways.
Core Physiological Effects of UT-B Inhibition
Inhibition of UT-B, either through genetic knockout in animal models or via pharmacological agents, leads to a range of measurable physiological changes. These effects are primarily linked to the disruption of urea transport, resulting in altered fluid balance, vascular tone, and cellular responses to urea accumulation.
Renal Effects: Diuresis and Reduced Urine Concentration
The most prominent effect of UT-B inhibition is a moderate diuretic effect, characterized by increased urine output and decreased urine osmolality.[1][2] This is a direct consequence of disrupting the renal medullary countercurrent exchange system, where UT-B facilitates urea recycling between the descending and ascending vasa recta.[3] This impairment leads to a reduction in the medullary interstitial osmotic gradient, thereby diminishing the driving force for water reabsorption in the collecting ducts.[1][2]
UT-B knockout mice exhibit a roughly 30% reduction in their ability to concentrate urine, with a more pronounced defect in concentrating urea (approximately 50%) compared to other solutes.[2] Pharmacological inhibition with agents like UTBinh-14 mirrors these findings, causing a significant drop in urine osmolality, particularly under antidiuretic conditions stimulated by vasopressin agonists.[4]
Table 1: Quantitative Effects of UT-B Knockout on Renal Parameters in Mice
| Parameter | Wild-Type (WT) | UT-B Knockout (-/-) | Percentage Change | Reference |
| Urine Output (24h) | Varies by study | ~50% increase | Increase | [1] |
| Maximum Urine Osmolality (mOsm/kg H₂O) | ~2000 | ~1500 | ~25% decrease | [1] |
| Urine Urea Concentration (Uurea) | Varies by study | ~50% decrease | Decrease | [2] |
| Urea Clearance | Normal | ~25% decrease | Decrease | [2] |
| Plasma Osmolality (mOsm/kg H₂O) | Normal | Slightly elevated (+6) | Increase | [2] |
Table 2: Effects of UT-B Inhibitor (UTBinh-14) on Urine Osmolality in Mice
| Condition | Vehicle-Treated (mOsm/kg H₂O) | UTBinh-14-Treated (mOsm/kg H₂O) | Reduction (mOsm/kg H₂O) | Reference |
| dDAVP-Stimulated | Varies by study | Lower | ~700 | [4] |
| Free Access to Water | Varies by study | Significantly reduced | - | [4] |
Vascular Effects: Vasodilation and Blood Pressure Reduction
A significant extrarenal consequence of UT-B inhibition is its impact on the cardiovascular system. Both genetic deletion of UT-B and administration of UT-B inhibitors like PU-14 have been shown to lower blood pressure in both normotensive and hypertensive animal models.[3][5] This hypotensive effect is attributed to enhanced endothelium-dependent vasodilation.[3]
The underlying mechanism involves the accumulation of intracellular urea in endothelial cells following UT-B inhibition. This leads to a downregulation of arginase I and a subsequent upregulation of endothelial nitric oxide synthase (eNOS) expression and phosphorylation.[3][6] The increased eNOS activity results in greater nitric oxide (NO) production, a potent vasodilator.[3]
Table 3: Quantitative Effects of UT-B Inhibition on Blood Pressure
| Model | Treatment | Effect on Blood Pressure | Reference |
| UT-B Knockout Mice | Genetic Deletion | Reduced blood pressure | [3] |
| Wistar-Kyoto (WKY) Rats | PU-14 Inhibitor | Reduced blood pressure | [3][7] |
| Spontaneous Hypertensive Rats (SHRs) | PU-14 Inhibitor | Reduced blood pressure | [3][7] |
Cellular Effects: Apoptosis and DNA Damage
In tissues where UT-B is expressed, its inhibition and the resultant intracellular urea accumulation can trigger cellular stress pathways. In bladder urothelial cells, UT-B deficiency has been shown to cause DNA damage and increase apoptosis.[5] This is associated with an upregulation of inducible nitric oxide synthase (iNOS) and a downregulation of arginase I.[5] High concentrations of urea, as would occur with UT-B inhibition, can induce apoptosis in renal medullary cells, a process involving caspase-3 activation.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the physiological effects of UT-B inhibition.
In Vivo Diuresis and Urine Concentration Assay in Mice
This protocol is used to assess the diuretic effect of UT-B inhibitors in a mouse model.
-
Animal Acclimation: House male C57BL/6 mice (wild-type and UT-B knockout) in metabolic cages for at least 3 days to acclimate. Provide free access to a standard diet and water.
-
Baseline Urine Collection: Collect urine for a 24-hour baseline period to measure initial urine volume, osmolality, and solute concentrations.
-
Inhibitor Administration: Administer the UT-B inhibitor (e.g., UTBinh-14, 300 µg) or vehicle control via intraperitoneal injection.
-
dDAVP Administration (for antidiuretic conditions): Co-administer the vasopressin analog dDAVP (1 mg/kg) to stimulate urine concentration.
-
Urine Collection: Collect urine in 2-hour or 4-hour intervals for up to 12 or 24 hours.
-
Sample Analysis: Measure urine volume. Centrifuge urine samples to remove debris and measure osmolality using a vapor pressure osmometer. Analyze urea and electrolyte (Na+, K+, Cl-) concentrations using commercially available assay kits.
-
Data Analysis: Compare urine volume, osmolality, and solute excretion between inhibitor-treated and vehicle-treated groups, as well as between wild-type and knockout mice. Statistical significance is typically determined using a t-test or ANOVA.
Erythrocyte Lysis Assay for Screening UT-B Inhibitors
This high-throughput screening assay is based on the principle that inhibiting UT-B in erythrocytes pre-loaded with a urea analog (acetamide) will lead to cell lysis upon exposure to a hypotonic solution.[4][9]
-
Erythrocyte Preparation: Obtain fresh blood (e.g., from mice) in a heparinized tube. Wash erythrocytes three times in a phosphate-buffered saline (PBS) solution by centrifugation (500 x g for 5 minutes) and aspiration of the supernatant.
-
Acetamide Loading: Resuspend the washed erythrocytes in a solution containing acetamide to allow it to equilibrate across the cell membrane.
-
Compound Incubation: Incubate the acetamide-loaded erythrocytes with the test compounds (potential UT-B inhibitors) at various concentrations.
-
Hypotonic Lysis: Rapidly mix the erythrocyte suspension with a large volume of a hypotonic solution in a 96-well plate.
-
Detection: Measure the extent of cell lysis by reading the absorbance of released hemoglobin at a specific wavelength (e.g., 710 nm) using a plate reader. Reduced absorbance indicates less lysis and therefore inhibition of acetamide efflux via UT-B.
-
Data Analysis: Calculate the percentage of lysis for each compound concentration relative to positive (no inhibitor) and negative (100% lysis) controls. Determine the IC50 value for active compounds.
Stopped-Flow Light Scattering for Urea Transport Measurement
This technique provides a direct and quantitative measurement of urea transport kinetics across the erythrocyte membrane.[10][11]
-
Erythrocyte Preparation: Prepare washed erythrocytes as described in the erythrocyte lysis assay protocol.
-
Inhibitor Incubation: Incubate the erythrocytes with the UT-B inhibitor or vehicle control.
-
Stopped-Flow Measurement: In a stopped-flow apparatus, rapidly mix the erythrocyte suspension with a hyperosmolar solution containing urea. This creates an inwardly directed urea gradient.
-
Light Scattering Detection: The initial osmotic water efflux causes the cells to shrink, which increases 90° light scattering. Subsequent urea influx, followed by water, causes the cells to swell back towards their original volume, decreasing the light scattering signal. Monitor the change in light scattering over time at a wavelength of 530 nm.[11]
-
Data Analysis: The rate of cell swelling (decreasing light scatter) is proportional to the rate of urea transport. Fit the kinetic data to an exponential function to determine the rate constant, which reflects the urea permeability of the membrane. Compare the rate constants between inhibitor-treated and control groups.
Western Blotting for Protein Expression Analysis
This protocol is used to quantify the expression levels of proteins such as UT-B, eNOS, and arginase I in tissue or cell lysates.[12][13]
-
Sample Preparation: Homogenize tissue samples (e.g., aorta, kidney medulla) or lyse cultured cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-UT-B, anti-eNOS, anti-p-eNOS, anti-arginase I) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using X-ray film or a digital imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for Protein Localization
This technique is used to visualize the subcellular localization of UT-B in tissues like the kidney.[14][15][16]
-
Tissue Preparation: Fix the tissue (e.g., kidney) in 4% paraformaldehyde, embed in paraffin, and cut thin sections. Alternatively, use frozen sections.
-
Antigen Retrieval: For paraffin sections, deparaffinize and rehydrate the tissue sections. Perform antigen retrieval by heating the sections in a citrate buffer to unmask the epitopes.
-
Permeabilization and Blocking: Permeabilize the cells with a detergent like Triton X-100 and block non-specific binding sites with a blocking solution (e.g., serum from the same species as the secondary antibody).
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against UT-B.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections with an anti-fade mounting medium.
-
Imaging: Visualize the sections using a fluorescence or confocal microscope. The localization of the fluorescent signal indicates the location of the UT-B protein.
Signaling Pathways and Logical Relationships
The physiological effects of UT-B inhibition are mediated by specific signaling pathways. The following diagrams, rendered in DOT language, illustrate these relationships.
References
- 1. Urea transporter proteins as targets for small-molecule diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Functional inhibition of urea transporter UT-B enhances endothelial-dependent vasodilatation and lowers blood pressure via L-arginine-endothelial nitric oxide synthase-nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 10. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. fortislife.com [fortislife.com]
- 14. Localization of the urea transporter UT-B protein in human and rat erythrocytes and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Immunofluorescence on Fresh Frozen Kidney Tissue - Validation of Antibodies [protocols.io]
In-depth Technical Guide: UT-B-IN-1 IC50 Values and Mechanism of Action in Human and Mouse Models
This technical guide provides a comprehensive overview of the urea transporter B (UT-B) inhibitor, UT-B-IN-1, focusing on its half-maximal inhibitory concentration (IC50) values in human and mouse models. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the experimental protocols used to determine these values and illustrates the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in both human and mouse models, as well as in a functional assay measuring urea efflux. The IC50 values are summarized in the table below for clear comparison.
| Model System | Target | IC50 Value |
| Human | UT-B | 10 nM[1][2] |
| Mouse | UT-B | 25 nM[1][2] |
| Erythrocytes (preloaded with urea) | Urea Efflux | 26.7 nM[1] |
Mechanism of Action
This compound is a reversible and competitive inhibitor of the urea transporter B (UT-B).[1] It selectively targets UT-B over UT-A isoforms.[1] The primary mechanism of action involves the direct binding of this compound to the UT-B protein, thereby blocking the channel through which urea passes and inhibiting the transport of urea across the cell membrane. Computational docking analyses suggest that this compound binds to the cytoplasmic side of the UT-B channel.
Signaling Pathway of Urea Transport Inhibition by this compound
Caption: Competitive inhibition of the UT-B transporter by this compound.
Experimental Protocols
The determination of this compound IC50 values relies on specific in vitro assays that measure the rate of urea transport. The two primary methods cited are the stopped-flow light scattering assay and the erythrocyte lysis assay.
Stopped-Flow Light Scattering Assay
This technique is used to measure the rapid kinetics of urea transport into cells, typically red blood cells (erythrocytes). The principle is based on the change in cell volume, and consequently light scattering, as urea and water move across the cell membrane.
Protocol:
-
Cell Preparation: Isolate human or mouse erythrocytes and wash them in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Reagent Preparation:
-
Prepare a suspension of erythrocytes in PBS.
-
Prepare a second solution containing a high concentration of urea in PBS.
-
Prepare stock solutions of this compound at various concentrations.
-
-
Assay Procedure:
-
A stopped-flow apparatus is used to rapidly mix the erythrocyte suspension with the urea-containing solution, creating an inwardly directed urea gradient.
-
The change in light scattering at a 90-degree angle is monitored over time. The influx of urea causes an osmotic influx of water, leading to cell swelling and a decrease in light scattering.
-
To determine the IC50, the assay is performed with different concentrations of this compound pre-incubated with the erythrocytes.
-
-
Data Analysis: The rate of change in light scattering is proportional to the rate of urea transport. The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a concentration-response curve.
Experimental Workflow for Stopped-Flow Light Scattering Assay
Caption: Workflow for determining IC50 using the stopped-flow light scattering assay.
Erythrocyte Lysis Assay
This is a high-throughput screening method used to identify inhibitors of urea transport. It is based on the principle of osmotic lysis.
Protocol:
-
Cell and Reagent Preparation:
-
Isolate human or mouse erythrocytes.
-
Load the erythrocytes with a solute like acetamide.
-
Prepare a hypotonic solution.
-
Prepare stock solutions of this compound at various concentrations.
-
-
Assay Procedure:
-
The acetamide-loaded erythrocytes are rapidly suspended in the hypotonic solution.
-
In the absence of an inhibitor, urea (or its analog acetamide) rapidly exits the cell down its concentration gradient. This is followed by water efflux, causing the cells to shrink and remain intact.
-
In the presence of a UT-B inhibitor like this compound, the efflux of acetamide is blocked. The cells swell due to the osmotic influx of water into the hypertonic intracellular environment and eventually lyse.
-
The degree of hemolysis is quantified by measuring the absorbance of released hemoglobin.
-
-
Data Analysis: The absorbance is proportional to the degree of inhibition of urea transport. The IC50 is calculated by plotting the percentage of lysis (inhibition of transport) against the concentration of this compound.
Experimental Workflow for Erythrocyte Lysis Assay
Caption: Workflow for determining IC50 using the erythrocyte lysis assay.
References
An In-depth Technical Guide to the Reversible and Competitive Inhibition of UT-B by UT-B-IN-1
This guide provides a comprehensive overview of UT-B-IN-1 (also known as UTBINH-14), a potent and selective inhibitor of the urea transporter B (UT-B). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental characterization of this compound.
Core Concepts: Reversible and Competitive Inhibition
This compound exhibits a reversible and competitive mode of inhibition against the UT-B transporter.[1][2]
-
Reversible Inhibition: This implies that this compound binds to the UT-B transporter through non-covalent interactions. The inhibitor can associate with and dissociate from the enzyme, and the enzyme's activity can be fully restored upon removal of the inhibitor.[2][3] This is in contrast to irreversible inhibitors, which typically form strong, covalent bonds with the enzyme.[3]
-
Competitive Inhibition: In this mechanism, the inhibitor, this compound, possesses a structural similarity to the natural substrate of the transporter, urea.[2][4] Consequently, it competes with urea for binding to the active site of the UT-B transporter. When this compound is bound to the active site, it prevents urea from binding and being transported. The level of inhibition is dependent on the relative concentrations of the inhibitor and the substrate. Increasing the concentration of urea can overcome the inhibitory effect of this compound.[4]
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Species | Value (nM) | Assay Conditions | Reference |
| IC50 | Human | 10 | Erythrocyte Lysis Assay | [1][2] |
| IC50 | Mouse | 25 | Erythrocyte Lysis Assay | [1][2] |
| IC50 | Mouse | 26.7 | Urea Efflux in Erythrocytes |
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Species | Effect | Dosage | Reference |
| Urine Output | Mouse | Increased | 300 µg; i.p., once | |
| Urine Osmolality | Mouse | Reduced | 300 µg; i.p., once | |
| Urine Urea Concentration | Mouse | Reduced | 300 µg; i.p., once |
Table 2: In Vivo Effects of this compound in Mice
Experimental Protocols
This section details the methodologies for key experiments used to characterize the inhibitory activity of this compound.
Erythrocyte Lysis Assay for High-Throughput Screening
This optical assay is used to screen for UT-B inhibitors by measuring the hypotonic lysis of erythrocytes pre-loaded with a urea analog, acetamide.
Caption: Workflow for the erythrocyte lysis-based high-throughput screening assay.
Detailed Steps:
-
Erythrocyte Preparation: Dilute whole blood to a hematocrit of approximately 1% in phosphate-buffered saline (PBS) containing 1.25 M acetamide and 5 mM glucose.
-
Compound Addition: Add 100 µL of the erythrocyte suspension to each well of a 96-well round-bottom microplate. Add 1 µL of the test compound (for this compound, a concentration of 25 µM can be used) to the wells.
-
Hypotonic Lysis Induction: Transfer 5 µL of the erythrocyte and compound mixture to a 384-well plate containing 45 µL of PBS. This creates a hypotonic environment, causing water to enter the erythrocytes.
-
Incubation: Incubate the plate for 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 650 nm using a microplate reader. A decrease in absorbance indicates less lysis and therefore, inhibition of acetamide transport out of the cells.
Stopped-Flow Light Scattering for Measuring Urea Transport
This technique directly measures the kinetics of urea transport across the erythrocyte membrane by monitoring changes in cell volume via light scattering.
Caption: Experimental workflow for stopped-flow light scattering analysis of urea transport.
Detailed Steps:
-
Sample Preparation: Prepare a suspension of erythrocytes in PBS. Also, prepare a solution of urea in PBS (e.g., 100 mM). Prepare stock solutions of this compound at various concentrations.
-
Loading the Apparatus: Load the erythrocyte suspension into one syringe of the stopped-flow apparatus. For inhibition studies, pre-incubate the erythrocytes with this compound. Load the urea solution into the second syringe. This compound can also be included in this solution.
-
Rapid Mixing: The two solutions are rapidly mixed, creating an inwardly directed urea gradient.
-
Data Acquisition: The change in 90° light scattering is monitored over time. As urea enters the erythrocytes followed by water, the cells swell, causing a decrease in light scattering. The rate of this change is proportional to the rate of urea transport.
Signaling Pathway Modulation
Inhibition of UT-B by this compound has been shown to modulate the L-arginine-endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) signaling pathway.
Caption: Proposed mechanism of this compound's effect on the L-arginine-eNOS-NO pathway.
Mechanism of Action:
-
UT-B Inhibition: this compound blocks the UT-B transporter on endothelial cells.
-
Intracellular Urea Reduction: This inhibition leads to a decrease in the transport of urea into the endothelial cells.
-
Reduced Arginase Activity: Intracellular urea can act as a feedback inhibitor of arginase, an enzyme that competes with eNOS for their common substrate, L-arginine. By lowering intracellular urea, the inhibition of arginase is reduced.
-
Increased L-arginine Availability for eNOS: With reduced competition from arginase, more L-arginine is available for eNOS.
-
Enhanced NO Production: Increased substrate availability for eNOS leads to enhanced production of nitric oxide (NO).
-
Vasodilation: NO is a potent vasodilator, and its increased production leads to relaxation of the blood vessels.
Logical Relationship of Inhibition
The following diagram illustrates the logical relationship of the reversible and competitive inhibition of UT-B by this compound.
Caption: Competitive binding of urea and this compound to the UT-B transporter active site.
This guide provides a foundational understanding of the reversible and competitive inhibition of UT-B by this compound. For more detailed information, please refer to the cited scientific literature.
References
Preliminary Studies on UT-B-IN-1: A Novel Inhibitor for Kidney Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on UT-B-IN-1, a potent and selective inhibitor of the urea transporter B (UT-B). UT-B plays a crucial role in the kidney's urine concentrating mechanism, making it a promising therapeutic target for diuretic development. This document outlines the mechanism of action of this compound, summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to facilitate further investigation and drug development efforts.
Core Concepts: The Role of UT-B in Renal Physiology
Urea transporters (UTs) are membrane proteins that facilitate the transport of urea across cell membranes. In the kidney, UT-B is predominantly expressed in the descending vasa recta and red blood cells.[1][2][3][4] It is integral to the countercurrent exchange system, which is responsible for generating and maintaining the high urea concentration gradient in the renal medulla necessary for producing concentrated urine.[1][2] Inhibition of UT-B disrupts this process, leading to increased urine output (diuresis) and reduced urine osmolality, a potentially novel diuretic strategy.[1][5]
This compound: A Potent and Selective UT-B Inhibitor
This compound is a small molecule inhibitor belonging to the triazolothienopyrimidine class.[5] It has been identified as a reversible and competitive inhibitor of UT-B, demonstrating high affinity and selectivity.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Species | Target | IC50 Value | Assay |
| Human | UT-B | 10 nM | Erythrocyte Osmotic Lysis |
| Mouse | UT-B | 25 nM | Erythrocyte Osmotic Lysis |
Data sourced from Yao et al., 2012.[5]
Table 2: In Vivo Efficacy of this compound in Mice
| Treatment | Urine Output | Urine Osmolality | Urine Urea Concentration |
| Vehicle | Baseline | Baseline | Baseline |
| This compound (300 µg; i.p.) | Increased | Reduced | Reduced |
Mice had free access to food and water. Data sourced from MedchemExpress and Yao et al., 2012.[5][6]
Table 3: Selectivity and Cytotoxicity of this compound
| Parameter | Result | Cell Line/Target |
| Selectivity | High selectivity for UT-B over UT-A isoforms | Not specified |
| Cytotoxicity | No cytotoxic effect observed | MDCK cells |
Data sourced from MedchemExpress.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used in the preliminary studies of this compound.
Erythrocyte Osmotic Lysis Assay for UT-B Inhibition
This high-throughput screening assay is used to identify and characterize UT-B inhibitors.
Principle: The assay is based on the hypotonic lysis of erythrocytes pre-loaded with a urea analog, such as acetamide.[5][7] UT-B facilitates the efflux of acetamide, which limits the influx of water and subsequent cell lysis.[5] Inhibition of UT-B slows acetamide efflux, leading to increased cell swelling and lysis, which can be measured optically.[7]
Protocol:
-
Erythrocyte Preparation: Freshly collected mouse or human erythrocytes are washed and suspended in a phosphate-buffered saline (PBS) solution.
-
Acetamide Loading: Erythrocytes are incubated with a solution containing acetamide to allow for its uptake into the cells.
-
Inhibitor Incubation: The acetamide-loaded erythrocytes are then incubated with varying concentrations of this compound or a vehicle control.
-
Hypotonic Challenge: The erythrocyte suspension is rapidly mixed with a hypotonic solution, creating an outwardly directed acetamide gradient and an inwardly directed water gradient.
-
Lysis Measurement: The change in optical density (due to cell lysis) is measured over time using a spectrophotometer or a plate reader.
-
Data Analysis: The rate of lysis is calculated and plotted against the inhibitor concentration to determine the IC50 value.
In Vivo Diuresis Studies in Mice
These studies assess the diuretic effect of this compound in a living organism.
Protocol:
-
Animal Acclimation: Mice are housed in metabolic cages and allowed to acclimate for a period before the experiment.
-
Baseline Measurements: Urine and blood samples are collected to determine baseline urine output, osmolality, and urea concentration.
-
Drug Administration: this compound is administered to the mice, typically via intraperitoneal (i.p.) injection. A control group receives a vehicle injection.
-
Urine Collection: Urine is collected at specified time intervals after drug administration.
-
Sample Analysis: The volume, osmolality, and urea concentration of the collected urine samples are measured.
-
Data Analysis: The changes in urine parameters in the this compound treated group are compared to the control group to evaluate the diuretic effect.
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts and processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. Developing Hypothetical Inhibition Mechanism of Novel Urea Transporter B Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UT-B-deficient mice develop renal dysfunction and structural damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea transporter - Wikipedia [en.wikipedia.org]
- 4. Physiological functions of urea transporter B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
UT-B-IN-1: A Comprehensive Technical Guide on the Potent and Selective Urea Transporter B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of UT-B-IN-1, a potent and selective inhibitor of the urea transporter B (UT-B). The document details the quantitative data associated with its efficacy, the experimental protocols for its characterization, and visual representations of its mechanism and the workflows used in its discovery.
Introduction to Urea Transporter B (UT-B) and the Rationale for Inhibition
Urea transporters (UTs) are membrane proteins that facilitate the passive transport of urea across cell membranes. In mammals, two main families of urea transporters exist: UT-A (encoded by the SLC14A2 gene) and UT-B (encoded by the SLC14A1 gene). UT-B is widely expressed in various tissues, including the descending vasa recta of the kidney, erythrocytes, brain, heart, and bladder.
In the kidney, UT-B plays a crucial role in the urine concentrating mechanism by facilitating the countercurrent exchange of urea, which helps maintain a hyperosmotic medullary interstitium. Inhibition of UT-B has been proposed as a novel diuretic strategy. Unlike conventional diuretics that target sodium transport, UT-B inhibitors are expected to induce diuresis by reducing urea reabsorption, a mechanism often referred to as "urearesis". This approach may offer a sodium-sparing diuretic effect, potentially beneficial in conditions like congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH).
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) of 100,000 chemically diverse small molecules. The screening aimed to find potent and selective inhibitors of mouse UT-B to enable proof-of-concept studies in animal models.
The HTS utilized an optical assay based on the hypotonic lysis of mouse erythrocytes, which naturally express high levels of UT-B. This assay exploits the transport of acetamide, a urea analog, by UT-B. In the assay, erythrocytes pre-loaded with acetamide are subjected to a large, outwardly directed acetamide gradient, causing transient cell swelling. UT-B facilitates the efflux of acetamide, which limits water influx and subsequent cell lysis. Inhibition of UT-B slows acetamide efflux, leading to unopposed cell swelling and lysis, which can be measured optically.
This screening identified a novel class of triazolothienopyrimidine compounds as potent UT-B inhibitors. Subsequent optimization and analysis of structural analogs led to the identification of UTBinh-14 (referred to here as this compound) as the most potent compound in this series.
Mechanism of Action
This compound is a reversible and competitive inhibitor of UT-B. It acts by competing with urea for binding to the transporter protein. Studies have suggested that this compound binds to a site within a cleft on the intracellular surface of the UT-B protein. More recent structural studies have provided a detailed molecular basis for its inhibitory mechanism and its selectivity for UT-B over UT-A isoforms. The inhibitor has been shown to bind at both the extracellular and intracellular sides of the UT-B channel pore.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Species | Value | Reference |
| IC50 (UT-B) | Human | 10 nM | |
| Mouse | 25 nM | ||
| Erythrocyte Urea Efflux | 26.7 nM | ||
| In Vivo Efficacy | Mouse | Reduced urine osmolality by ~700 mOsm/kg H2O | |
| Cytotoxicity (MDCK cells) | - | No cytotoxic effect up to 10 µM |
Experimental Protocols
This assay was central to the discovery of this compound.
-
Principle: Inhibition of UT-B-mediated acetamide efflux from pre-loaded erythrocytes leads to osmotic cell lysis, which is quantified by changes in light absorbance.
-
Methodology:
-
Mouse erythrocytes, which endogenously express UT-B, are collected and washed.
-
The erythrocytes are pre-loaded with acetamide by incubation in a hypertonic acetamide solution (e.g., 1.25 M).
-
The acetamide-loaded erythrocytes are then rapidly diluted into an acetamide-free phosphate-buffered saline (PBS) solution containing the test compounds (e.g., at 25 µM).
-
The resulting hypotonic stress causes water to enter the cells. In the absence of an inhibitor, UT-B facilitates the rapid efflux of acetamide, reducing the osmotic gradient and preventing lysis.
-
In the presence of a UT-B inhibitor, acetamide efflux is blocked, leading to sustained cell swelling and eventual lysis.
-
Cell lysis is measured as a decrease in near-infrared light absorbance at a single time point.
-
This quantitative assay was used to determine the IC50 values of this compound.
-
Principle: The kinetics of cell volume changes in response to an osmotic gradient are measured by 90° light scattering.
-
Methodology:
-
A suspension of erythrocytes (from human or mouse) is rapidly mixed with a hyperosmolar solution containing urea, creating an inwardly directed urea gradient (e.g., 100 mM).
-
The initial mixing causes rapid osmotic water efflux, resulting in cell shrinkage and an increase in light scattering.
-
Subsequently, urea and water enter the cell via UT-B, leading to cell swelling and a decrease in light scattering.
-
The rate of cell swelling is proportional to the rate of urea transport.
-
The experiment is repeated with varying concentrations of this compound present in both the erythrocyte suspension and the urea-containing solution.
-
The rate of swelling is plotted against the inhibitor concentration to determine the IC50 value.
-
In Vivo Studies
In vivo studies in mice have provided proof-of-concept for the diuretic potential of this compound.
-
dDAVP-Induced Antidiuresis Model:
-
Mice were treated with the vasopressin V2-receptor agonist dDAVP to induce maximal urine concentration.
-
Intraperitoneal administration of this compound resulted in a significant reduction in urine osmolality (approximately 700 mOsm/kg H2O lower than in vehicle-treated mice).
-
The resulting urine osmolality in treated mice was comparable to that of UT-B knockout mice, suggesting near-complete functional inhibition of UT-B.
-
-
Normal Hydration Model:
-
In mice with free access to food and water, a single intraperitoneal injection of this compound (300 µg) led to increased urine output and reduced urine osmolality and urea concentration.
-
-
Selectivity Confirmation:
-
This compound had no effect on urine osmolality in UT-B knockout mice, confirming its specific action on the UT-B transporter.
-
Visualizations
Caption: Mechanism of UT-B inhibition by this compound.
Caption: Workflow for the discovery of this compound.
UT-B-IN-1: A Technical Guide to Its High Selectivity for the UT-B Urea Transporter Isoform
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective urea transporter inhibitor, UT-B-IN-1. The document focuses on its remarkable selectivity for the UT-B isoform (encoded by the SLC14A1 gene) over the UT-A isoforms (encoded by the SLC14A2 gene). All quantitative data, detailed experimental methodologies, and visual representations of key processes are presented to offer a comprehensive resource for professionals in the field.
Quantitative Analysis of this compound's Inhibitory Potency
This compound, also known as UTBINH-14, is a potent, reversible, and competitive inhibitor of the UT-B urea transporter.[1][2] Its high selectivity for UT-B over UT-A isoforms has been consistently demonstrated.[1][2][3][4] The available quantitative data on the inhibitory activity of this compound is summarized in the table below.
| Target | Species | IC50 (nM) | Assay Method |
| UT-B | Human | 10 | Stopped-flow light scattering |
| UT-B | Mouse | 25 | Stopped-flow light scattering |
| UT-A1 | Not specified | No inhibition at high concentrations | Transepithelial urea transport assay |
IC50 values represent the concentration of the inhibitor required to reduce the transporter activity by 50%.
It is noteworthy that specific IC50 values for this compound against the various UT-A isoforms (UT-A1, UT-A2, UT-A3, etc.) are not extensively reported in the literature. However, studies have confirmed a selectivity of over a thousand-fold for UT-B compared to UT-A. This high degree of selectivity makes this compound an invaluable tool for studying the specific physiological roles of the UT-B transporter.
Experimental Protocols
The determination of this compound's potency and selectivity relies on specific and robust experimental assays. The detailed methodologies for the key experiments are outlined below.
Stopped-Flow Light Scattering Assay for UT-B Inhibition
This assay is the gold standard for quantifying the inhibitory activity of compounds against the UT-B transporter, which is endogenously expressed in red blood cells (erythrocytes).[1] The principle of this method is to measure the change in cell volume as a result of urea influx, which is detected by changes in light scattering.
Methodology:
-
Erythrocyte Preparation:
-
Obtain fresh whole blood (human or mouse).
-
Wash the erythrocytes three times in a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other blood components.
-
Resuspend the washed erythrocytes in PBS to a final hematocrit of approximately 0.5%.
-
-
Stopped-Flow Measurement:
-
Use a stopped-flow apparatus equipped with a light scattering detector set at a 90° angle to the incident light.
-
Load one syringe of the stopped-flow instrument with the erythrocyte suspension containing varying concentrations of this compound.
-
Load the second syringe with a hyperosmotic urea solution (e.g., PBS containing 200 mM urea), also containing the corresponding concentrations of this compound.
-
Rapidly mix the contents of the two syringes. This creates an inwardly directed urea gradient (e.g., 100 mM).
-
The initial mixing causes a rapid osmotic water efflux, leading to cell shrinkage and an increase in light scattering.
-
Subsequently, urea and water influx through UT-B causes the cells to swell, resulting in a decrease in light scattering.
-
Record the time course of the scattered light signal.
-
-
Data Analysis:
-
The rate of cell swelling is proportional to the rate of urea transport.
-
Fit the swelling phase of the light scattering curve to an exponential function to determine the rate constant.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Transepithelial Urea Transport Assay for UT-A Inhibition
To assess the selectivity of this compound, its effect on UT-A isoforms is measured. This is typically done using a polarized epithelial cell line, such as Madin-Darby Canine Kidney (MDCK) cells, that has been stably transfected to express a specific UT-A isoform (e.g., UT-A1).[5][6][7][8]
Methodology:
-
Cell Culture:
-
Culture MDCK cells stably expressing the desired UT-A isoform (e.g., UT-A1) on permeable filter supports (e.g., Transwell inserts) until a confluent and polarized monolayer is formed.
-
Confirm the polarization of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Urea Flux Measurement:
-
Wash the cell monolayers with a balanced salt solution.
-
Add fresh medium to the apical and basolateral chambers. The basolateral medium should contain [14C]-labeled urea.
-
Add varying concentrations of this compound to both the apical and basolateral chambers.
-
To stimulate UT-A1 activity, agents that increase intracellular cAMP levels, such as forskolin or vasopressin, are typically added to the basolateral medium.[5][6][7][8]
-
At specified time intervals, collect samples from the apical chamber.
-
Quantify the amount of [14C]urea that has been transported from the basolateral to the apical chamber using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of transepithelial urea flux.
-
Determine the percentage of inhibition of the stimulated urea flux for each concentration of this compound.
-
If inhibition is observed, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. For this compound, no significant inhibition is expected even at high concentrations.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for determining UT-B inhibition using a stopped-flow light scattering assay.
Caption: Workflow for assessing UT-A1 inhibition via a transepithelial urea flux assay.
Caption: Signaling pathway for the regulation of UT-A1 by vasopressin.
References
- 1. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Urea transporter proteins as targets for small-molecule diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of UT-A1-mediated transepithelial urea flux in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Urea transport in MDCK cells that are stably transfected with UT-A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies Using UT-B-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of UT-B-IN-1, a selective inhibitor of the urea transporter-B (UT-B). The following sections detail the mechanism of action, experimental protocols, and relevant data for planning and executing in vivo studies.
Introduction and Mechanism of Action
This compound is a potent, reversible, and competitive inhibitor of the urea transporter-B (UT-B), which plays a crucial role in the kidney's urine concentrating mechanism.[1][2][3] UT-B, encoded by the SLC14A1 gene, is primarily found in the vasa recta of the renal medulla and in red blood cells.[2][4][5] By inhibiting UT-B, this compound disrupts the countercurrent exchange system, leading to a decrease in the medullary osmotic gradient and consequently, reduced water reabsorption from the collecting ducts. This results in an increase in urine output (diuresis) and a reduction in urine osmolality.[1][2][3] this compound exhibits high selectivity for UT-B over UT-A isoforms.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 | Assay |
| UT-B | Human | 10 nM | Erythrocyte Lysis Assay |
| UT-B | Mouse | 25 nM | Erythrocyte Lysis Assay |
| UT-B | Mouse | 26.7 nM | Urea Efflux in Erythrocytes |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice
| Parameter | Value | Animal Model | Dosing | Notes |
| Peak Kidney Concentration | ~10 µM | Wild-type mice | 300 µg, single i.p. injection | Concentration normalized to kidney water volume. |
| Time to Peak Kidney Conc. | Not specified | Wild-type mice | 300 µg, single i.p. injection | Concentration remained >1 µM for at least 4 hours. |
| Reduction in Urine Osmolality | ~700 mOsm/kg H₂O | dDAVP-treated mice | 300 µg, single i.p. injection | Compared to vehicle-treated mice. |
Experimental Protocols
This section provides detailed protocols for in vivo studies using this compound in a mouse model.
3.1. Animal Model
-
Species: Mouse (Male)
-
Strains: Wild-type and UT-B knockout (for control studies)[1][2]
-
Housing: Standard housing conditions with free access to food and water, unless otherwise specified by the experimental design.[1][2]
3.2. Preparation of this compound Dosing Solution
This compound is prepared for intraperitoneal injection using the following vehicle composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogenous.
-
Add Saline to the desired final volume and mix well.
-
The final solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
It is recommended to prepare the working solution fresh on the day of the experiment.[1]
3.3. In Vivo Diuresis Study Protocol
This protocol is designed to assess the diuretic effect of this compound.
-
Animal Acclimation: Acclimate mice to metabolic cages for at least 24 hours before the experiment to minimize stress-induced variations.
-
Baseline Measurements: Collect baseline urine for a defined period (e.g., 4 hours) to determine the normal urine output and osmolality for each mouse.
-
Dosing: Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 300 µg per mouse.[1] A vehicle control group should be run in parallel.
-
Urine Collection: Place the mice back into the metabolic cages immediately after injection and collect urine for a specified period (e.g., 4-24 hours).
-
Measurements: At the end of the collection period, measure the total urine volume and determine the urine osmolality and urea concentration.
-
Data Analysis: Compare the urine volume, osmolality, and urea concentration between the this compound treated group and the vehicle control group.
3.4. In Vivo Study with dDAVP Protocol
This protocol is used to evaluate the efficacy of this compound under conditions of simulated antidiuresis.
-
Animal Preparation: Follow the same acclimation procedure as in the diuresis study.
-
dDAVP Administration: Administer dDAVP (1-deamino-8-D-arginine-vasopressin), a vasopressin V2-receptor agonist, to induce an antidiuretic state.
-
This compound Administration: Administer a single i.p. injection of this compound (300 µg) or vehicle.[1][2]
-
Urine Collection and Analysis: Collect urine and perform the same measurements as described in the diuresis study protocol.
-
Data Analysis: Compare the urine parameters between the this compound and vehicle-treated groups in the presence of dDAVP.
Signaling Pathways and Experimental Workflows
4.1. Signaling Pathway of the Renal Urea Transport System
The following diagram illustrates the role of UT-B in the renal countercurrent exchange system and the mechanism of action of this compound.
Caption: Mechanism of this compound in the renal medulla.
4.2. Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines the general workflow for assessing the in vivo efficacy of this compound.
Caption: General workflow for in vivo efficacy studies of this compound.
Toxicity and Selectivity
This compound has demonstrated a favorable safety profile in preclinical studies.
-
Cytotoxicity: No cytotoxic effects were observed in Madin-Darby Canine Kidney (MDCK) cells at concentrations up to 10 µM after 24 hours of incubation.[1]
-
Selectivity: this compound is highly selective for UT-B over UT-A isoforms, which is a key advantage in targeting the specific mechanism of urea recycling in the vasa recta without directly affecting urea transport in the collecting duct.[1][2][3]
Conclusion
This compound is a valuable research tool for studying the role of UT-B in renal physiology and for the development of novel diuretics. The protocols and data presented in these application notes provide a foundation for designing and conducting robust in vivo experiments to further characterize the pharmacological effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian urea transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urea Transporter Physiology Studied in Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UT-B-IN-1 in Mouse Models of Diuresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
UT-B-IN-1, also known as UTBinh-14, is a potent and selective inhibitor of the urea transporter B (UT-B).[1][2] UT-B plays a crucial role in the kidney's urine concentrating mechanism by facilitating urea transport across the vasa recta.[1][3][4] Inhibition of UT-B disrupts this process, leading to a diuretic effect characterized by increased urine output and decreased urine osmolality.[1][2] This makes this compound a valuable research tool for studying renal physiology and a potential therapeutic agent for conditions requiring diuresis. These application notes provide detailed protocols for utilizing this compound in mouse models to investigate its diuretic properties.
Mechanism of Action
This compound is a reversible and competitive inhibitor that binds to an intracellular site on the UT-B protein, thereby blocking the passage of urea.[1] This selectivity for UT-B over other urea transporter isoforms, such as UT-A, ensures a targeted effect on the renal medulla's countercurrent exchange system.[1][5] The inhibition of urea reabsorption from the collecting duct into the medullary interstitium reduces the osmotic gradient required for water reabsorption, resulting in diuresis. The diuretic mechanism of UT inhibitors is distinct from conventional diuretics that target sodium transport.[1]
Signaling Pathway
The mechanism of action of this compound is a direct inhibition of the UT-B protein, which is a key component of the renal urea recycling pathway essential for maintaining a hyperosmotic medullary interstitium and concentrating urine.
Caption: Signaling pathway of this compound action.
Experimental Protocols
Protocol 1: Assessment of Diuretic Efficacy in Wild-Type Mice
This protocol is designed to evaluate the diuretic effect of this compound in healthy, wild-type mice.
Materials:
-
This compound (UTBinh-14)
-
Vehicle solution (e.g., 5% DMSO, 2.5% Tween-80, 2.5% PEG400 in sterile water)[1]
-
Male CD1 mice (8-10 weeks old, 25-35 g)[1]
-
Metabolic cages for urine collection
-
Osmometer
-
Standard laboratory equipment for intraperitoneal injections and sample analysis
Procedure:
-
Animal Acclimation: Acclimate mice to individual metabolic cages for at least 24 hours before the experiment to minimize stress-induced variations in urine output.
-
Baseline Urine Collection: Collect baseline urine for a 4-hour period to determine the normal urine output and osmolality for each mouse.
-
Compound Preparation: Prepare a 1 mg/mL solution of this compound in the vehicle.[1]
-
Administration: Administer a 300 µL dose of the this compound formulation (equivalent to 300 µg per mouse) via intraperitoneal (i.p.) injection.[1] For the control group, administer 300 µL of the vehicle solution.
-
Urine Collection: Place the mice back into the metabolic cages immediately after injection and collect urine for a defined period, typically 4 hours.[1]
-
Sample Analysis: At the end of the collection period, measure the total urine volume. Analyze the urine for osmolality and urea concentration.
-
Data Analysis: Compare the urine volume, osmolality, and urea concentration between the this compound-treated group and the vehicle-treated control group.
Protocol 2: Evaluation of this compound under Antidiuretic Conditions
This protocol assesses the efficacy of this compound in a model of maximal urine concentration induced by the vasopressin analog, dDAVP.
Materials:
-
All materials from Protocol 1
-
1-deamino-8-D-arginine-vasopressin (dDAVP)
-
Sterile saline
Procedure:
-
Animal Acclimation and Baseline Collection: Follow steps 1 and 2 from Protocol 1.
-
Compound Administration: Administer this compound (300 µg per mouse, i.p.) or vehicle as described in Protocol 1.[1]
-
dDAVP Administration: One hour after the administration of this compound or vehicle, administer dDAVP (1 µg/kg, i.p.) to all mice to induce antidiuresis.[1]
-
Urine Collection: Collect urine for 4 hours following dDAVP administration.[1]
-
Sample Analysis: Measure urine volume, osmolality, and urea concentration.
-
Data Analysis: Compare the results between the this compound treated group and the vehicle control group to determine if this compound can overcome the antidiuretic effect of dDAVP.
Experimental Workflow
The following diagram illustrates the general workflow for a typical in vivo diuresis study using this compound in mice.
Caption: General experimental workflow for in vivo diuresis studies.
Data Presentation
The following tables summarize the expected quantitative data from diuresis studies with this compound in mice, based on published findings.
Table 1: Effect of this compound on Urine Output and Osmolality in Mice with Free Access to Water [1][2]
| Treatment Group | Urine Volume (mL/4h) | Urine Osmolality (mOsm/kg H₂O) | Urine Urea (mM) |
| Vehicle Control | Baseline Value | Baseline Value | Baseline Value |
| This compound (300 µg) | Increased | Decreased | Decreased |
Table 2: Effect of this compound on Urine Parameters in dDAVP-Treated Mice [1]
| Treatment Group | Urine Volume (mL/4h) | Urine Osmolality (mOsm/kg H₂O) | Urine Urea (mM) |
| Vehicle + dDAVP | Low | High (>3000) | High |
| This compound + dDAVP | Significantly Increased | Significantly Decreased (~700 lower) | Significantly Decreased |
Table 3: Effect of this compound in Wild-Type vs. UT-B Knockout Mice (dDAVP-Treated) [1]
| Mouse Strain | Treatment | Urine Osmolality (mOsm/kg H₂O) |
| Wild-Type | Vehicle | High |
| Wild-Type | This compound | Significantly Decreased |
| UT-B Knockout | Vehicle | Low (similar to this compound treated WT) |
| UT-B Knockout | This compound | No Significant Change |
Conclusion
This compound is a selective and effective inhibitor of the urea transporter UT-B, demonstrating significant diuretic effects in mouse models. The provided protocols offer a framework for researchers to investigate the in vivo activity of this compound and explore its potential as a novel diuretic agent. The lack of effect in UT-B knockout mice confirms its specific mechanism of action, making it a valuable tool for dissecting the role of urea transport in renal function.
References
- 1. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UT-B-deficient mice develop renal dysfunction and structural damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea and urine concentrating ability: new insights from studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Erythrocyte Lysis Assay for the Characterization of UT-B-IN-1
For Research Use Only.
Introduction
Urea Transporter B (UT-B), encoded by the SLC14A1 gene, is a membrane protein that facilitates the rapid and passive transport of urea across cell membranes.[1][2] It is highly expressed in erythrocytes and the descending vasa recta of the kidney, where it plays a crucial role in the urine concentrating mechanism and maintaining osmotic balance.[1][3][4] Inhibition of UT-B has emerged as a potential therapeutic strategy for diuretic purposes, particularly in fluid-retaining conditions.[3][5]
UT-B-IN-1 (also known as UTBinh-14) is a potent, selective, and reversible inhibitor of UT-B.[6] It acts by competing with urea for binding at an intracellular site on the UT-B protein.[3][5] This application note describes an in vitro erythrocyte lysis assay, a common method to screen for and characterize UT-B inhibitors like this compound. The assay is based on the principle of hypotonic lysis of erythrocytes pre-loaded with a urea analog, such as acetamide.[3][7] Inhibition of UT-B-mediated acetamide efflux leads to unopposed cell swelling and subsequent lysis, which can be quantified spectrophotometrically.[3][7]
Principle of the Assay
Erythrocytes possess high permeability to both water (facilitated by Aquaporin-1, AQP1) and urea (facilitated by UT-B).[3] In this assay, erythrocytes are first incubated in a hypertonic solution containing acetamide, a urea analog that is also transported by UT-B.[7] This loading step allows acetamide to equilibrate across the erythrocyte membrane. The acetamide-loaded erythrocytes are then rapidly diluted into an acetamide-free isotonic buffer. This creates a large, outwardly directed acetamide gradient, causing acetamide and water to move out of the cell, resulting in cell shrinkage. However, in the presence of a UT-B inhibitor like this compound, acetamide efflux is blocked.[3][7] The continued influx of water due to the initial osmotic gradient without the corresponding efflux of the solute leads to cell swelling and eventual lysis.[3][5] The degree of lysis, measured by the decrease in light scattering or absorbance of hemoglobin, is proportional to the inhibitory activity of the compound.
Data Presentation
The inhibitory potency of this compound is typically determined by generating a concentration-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
| Species | Transporter | IC₅₀ (nM) |
| Human | UT-B | 10 |
| Mouse | UT-B | 25 |
Table 1: Inhibitory potency of this compound against human and mouse Urea Transporter B (UT-B). Data sourced from multiple studies.[3][5][6]
Experimental Protocols
Materials and Reagents
-
Fresh whole blood (human or mouse) with anticoagulant (e.g., heparin or EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetamide
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Spectrophotometer or plate reader capable of measuring absorbance at 710 nm
Preparation of Solutions
-
1.25 M Acetamide Loading Solution: Dissolve the appropriate amount of acetamide in PBS to a final concentration of 1.25 M.
-
Erythrocyte Suspension:
-
Centrifuge whole blood at 500 x g for 5 minutes at room temperature.
-
Aspirate the plasma and buffy coat.
-
Wash the erythrocyte pellet three times with 10 volumes of PBS, centrifuging at 500 x g for 5 minutes after each wash.
-
Resuspend the packed erythrocytes to a 10% hematocrit in PBS.
-
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute in PBS to the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically <1%).
Assay Protocol
-
Acetamide Loading:
-
Mix equal volumes of the 10% erythrocyte suspension and the 1.25 M acetamide loading solution.
-
Incubate for 60 minutes at 37°C to allow for acetamide equilibration.
-
-
Incubation with Inhibitor:
-
In a 96-well plate, add a small volume of the desired concentrations of this compound (or vehicle control, e.g., PBS with DMSO) to the wells.
-
Add the acetamide-loaded erythrocyte suspension to the wells.
-
Incubate for 10 minutes at room temperature.
-
-
Induction of Lysis:
-
Rapidly dilute the erythrocyte suspension in each well by adding a large volume of acetamide-free PBS (e.g., for a 1:20 dilution, add 190 µL of PBS to 10 µL of erythrocyte suspension).
-
-
Measurement of Lysis:
-
Immediately after dilution, measure the absorbance (or light scattering) at 710 nm at a specific time point (e.g., 2 minutes) or monitor the kinetics of the absorbance change over several minutes. A decrease in absorbance indicates cell lysis.
-
-
Data Analysis:
-
Calculate the percentage of lysis for each this compound concentration relative to a positive control (e.g., a known UT-B inhibitor or maximal lysis induced by a hypotonic solution) and a negative control (vehicle).
-
Plot the percentage of lysis against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of UT-B mediated transport and the experimental workflow of the erythrocyte lysis assay.
Caption: Mechanism of UT-B inhibition by this compound.
Caption: Experimental workflow for the erythrocyte lysis assay.
References
- 1. Physiological functions of urea transporter B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea transporter - Wikipedia [en.wikipedia.org]
- 3. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Administration of UT-B-IN-1 for Urine Concentration Studies
Introduction
The concentration of urine is a vital physiological process managed by the kidneys, primarily through the countercurrent multiplication and exchange system. A key component of this mechanism is the transport of urea, facilitated by specialized urea transporters (UTs). The UT-B transporter, encoded by the SLC14A1 gene, is predominantly found in the vasa recta microvessels of the kidney and on the membrane of red blood cells.[1][2] It plays a crucial role in the intrarenal recycling of urea, which is essential for generating and maintaining the hyperosmotic gradient in the renal medulla required for producing concentrated urine.[1][3][4]
Inhibition of UT-B disrupts this urea recycling pathway, leading to a decrease in the medullary osmotic gradient and consequently, reduced water reabsorption and lower urine concentration. This makes UT-B a promising target for the development of a novel class of diuretics, termed "urearetics," which could offer a sodium-sparing alternative to conventional diuretics.[3][5] this compound (also known as UTBinh-14) has been identified as a potent and selective inhibitor of the UT-B transporter.[1][6][7] This document provides detailed application notes and protocols for the administration of this compound in a research setting to study its effects on urine concentration.
Mechanism of Action
This compound is a triazolothienopyrimidine compound that acts as a reversible, competitive, and highly selective inhibitor of the urea transporter UT-B.[6][7] It exhibits nanomolar potency, competing with urea for binding at a putative intracellular site on the UT-B protein.[1][7] By blocking UT-B, this compound prevents the exit of urea from the vasa recta into the medullary interstitium, thereby disrupting the countercurrent exchange of urea. This "chemical knockout" of UT-B function leads to a reduction in urine osmolality and an increase in urine output.[1][5] Studies have shown that the diuretic effect of this compound is specific, as it does not alter urine osmolality in UT-B knockout mice.[1][7]
Diagram: Urea Recycling Pathway and this compound Inhibition
Caption: Inhibition of urea recycling by this compound in the renal medulla.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published research.
Table 1: Inhibitory Potency of this compound
| Target Species | Transporter | IC₅₀ Value | Reference |
|---|---|---|---|
| Human | UT-B | 10 nM | [1][6][7] |
| Mouse | UT-B | 25 nM |[1][6][7] |
Table 2: In Vivo Administration and Efficacy in Mice
| Parameter | Value / Description | Reference |
|---|---|---|
| Animal Model | Wild-type mice | [1] |
| Dosage | 300 µg per mouse | [6][8] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][6] |
| Vehicle Formulation 1 | 5% DMSO, 2.5% Tween-80, 2.5% PEG-400 | [1] |
| Vehicle Formulation 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [6] |
| Peak Concentration in Kidney | ~10 µM (normalized to kidney water volume) | [1] |
| Effect on Urine Osmolality (with dDAVP) | Reduction of ~700 mOsm/kg H₂O vs. vehicle | [1][3][7] |
| Effect on Urine Output (free access to water) | Increased urine volume |[1][6][7] |
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of this compound for in vivo studies in mice to assess its impact on urine concentration.
Protocol 1: Preparation of this compound for Intraperitoneal Administration
Objective: To prepare a clear, injectable solution of this compound for in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG-400
-
Tween-80
-
Saline (0.9% NaCl) or Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure (Formulation based on 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [6]
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Gentle heating or sonication may be required.
-
Add Co-solvents: In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other solvents. For a 1 mL final working solution at a concentration of 2.5 mg/mL, follow these steps:
-
Add 400 µL of PEG300 to 100 µL of the 25 mg/mL DMSO stock solution. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture. Mix thoroughly.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
-
Ensure Clarity: Vortex the final solution until it is clear. If precipitation occurs, use an ultrasonic bath to aid dissolution.[6]
-
Fresh Preparation: It is recommended to prepare the working solution fresh on the day of the experiment.[6]
Protocol 2: In Vivo Administration and Urine Collection in Mice
Objective: To administer this compound to mice and collect urine to measure volume, osmolality, and urea concentration.
Materials:
-
Male mice (e.g., C57BL/6)
-
Metabolic cages for individual housing and urine collection
-
Prepared this compound solution
-
Vehicle control solution
-
1 mL syringes with appropriate needles (e.g., 27-gauge)
-
1-deamino-8-D-arginine-vasopressin (dDAVP), if studying maximal urine concentration
-
Osmometer
-
Urea concentration assay kit
Procedure:
-
Acclimatization: Acclimate mice to the metabolic cages for at least 24 hours before the experiment to minimize stress-related effects. Provide free access to food and water.
-
Grouping: Randomly assign mice to a control group (vehicle only) and a treatment group (this compound). A typical group size is 5-6 mice.[8]
-
Baseline Collection (Optional): Collect urine for a baseline period (e.g., 4-24 hours) before administration of the compound.
-
Administration:
-
Administer a single intraperitoneal (i.p.) injection of the this compound solution (e.g., 300 µg per mouse) to the treatment group.[6][8]
-
Administer an equivalent volume of the vehicle solution to the control group.
-
For maximal urine concentration studies: Administer dDAVP (1 µg/kg, i.p.) to all mice to stimulate water reabsorption.[1]
-
-
Urine Collection: Place the mice back into the metabolic cages immediately after injection. Collect urine over a specified period, typically 4 hours.[1][8] Ensure collection tubes are kept on ice or contain a preservative if necessary for specific analyses.
-
Sample Processing and Analysis:
-
At the end of the collection period, measure the total volume of urine produced by each mouse.
-
Centrifuge the urine samples to remove any contaminants.
-
Measure the urine osmolality using an osmometer.
-
Measure the urine urea concentration using a commercially available assay kit.
-
-
Data Analysis: Compare the urine volume, osmolality, and urea concentration between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A p-value < 0.05 is typically considered statistically significant.[8]
Diagram: Experimental Workflow
Caption: Workflow for evaluating this compound's effect on urine concentration.
Selectivity and Toxicity
This compound demonstrates high selectivity for UT-B over UT-A isoforms.[1][6] In vitro cytotoxicity assays using MDCK cells have shown no significant cell death at concentrations up to 10 µM after 24 hours of incubation.[6][9] This suggests a favorable safety profile for in vivo experimental use at effective concentrations.
This compound is a valuable pharmacological tool for studying the role of the UT-B urea transporter in the urinary concentrating mechanism. The protocols outlined in this document provide a framework for researchers to effectively administer this compound in animal models and assess its diuretic effects. The high potency and selectivity of this inhibitor allow for a targeted investigation of UT-B function, paving the way for further understanding of renal physiology and the development of novel diuretic therapies.
References
- 1. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small-molecule thienoquinolin urea transporter inhibitor acts as a potential diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urea transporter proteins as targets for small-molecule diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Investigating the Role of UT-B in Volume Regulation of Aquaporin-1 Null Erythrocytes Using UT-B-IN-1
Abstract
This document outlines a detailed protocol for studying the effects of UT-B-IN-1, a potent and selective urea transporter B (UT-B) inhibitor, on aquaporin-1 (AQP1) null erythrocytes. In the absence of the primary water channel AQP1, red blood cells rely on alternative pathways for water transport and volume regulation. This study aims to investigate the contribution of urea transport, mediated by UT-B, to these processes. By inhibiting UT-B with this compound, we can elucidate the interplay between urea and water fluxes and their combined impact on erythrocyte homeostasis under osmotic stress, particularly in a model where the major water channel is absent.
Introduction
Aquaporin-1 (AQP1) is the primary water channel in human erythrocytes, facilitating rapid water movement across the cell membrane in response to osmotic gradients. In AQP1-null individuals, erythrocytes exhibit significantly reduced water permeability, yet they are able to maintain near-normal cell volume and function, suggesting the presence of compensatory mechanisms. Urea transporter B (UT-B), also highly expressed on the erythrocyte membrane, is responsible for the rapid transport of urea. While the primary roles of AQP1 and UT-B are distinct, the movement of urea can induce secondary water flux, a phenomenon known as cotransport.
This compound is a small molecule inhibitor of UT-B that has been shown to effectively block urea transport in erythrocytes. The application of this compound to AQP1-null erythrocytes provides a unique model to dissect the specific contribution of UT-B-mediated urea transport to overall cell volume regulation in the absence of rapid AQP1-mediated water transport. This protocol details the methodology to assess changes in cell volume and water permeability in AQP1-null erythrocytes following treatment with this compound.
Experimental Workflow
The overall experimental workflow is depicted below. It involves the isolation of erythrocytes, preparation of AQP1-null cells, incubation with the UT-B inhibitor, subjecting the cells to an osmotic challenge, and subsequent measurement of cell volume changes.
Figure 1: Experimental workflow for assessing the effect of this compound on AQP1-null erythrocytes.
Detailed Protocols
Protocol 1: Preparation of AQP1-Null Erythrocytes
-
Blood Collection: Obtain whole blood from AQP1-null donors in tubes containing an anticoagulant (e.g., K2-EDTA).
-
Leukocyte Depletion: Pass the whole blood through a leukocyte-depleting filter to remove white blood cells and platelets.
-
Washing: Centrifuge the filtered blood at 500 x g for 10 minutes at 4°C. Aspirate the supernatant and buffy coat.
-
Resuspension: Resuspend the erythrocyte pellet in 10 volumes of ice-cold isotonic phosphate-buffered saline (PBS), pH 7.4.
-
Repeat Washing: Repeat steps 3 and 4 three more times to ensure complete removal of plasma proteins and other contaminants.
-
Final Suspension: After the final wash, resuspend the erythrocyte pellet to a 50% hematocrit in PBS. Store on ice and use within 24 hours.
Protocol 2: this compound Treatment and Osmotic Challenge
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare a hyperosmotic solution (e.g., PBS supplemented with 200 mM sucrose).
-
Prepare an isotonic PBS solution for the control group.
-
-
Inhibitor Incubation:
-
Dilute the AQP1-null erythrocyte suspension from Protocol 1 to a 2% hematocrit in PBS.
-
Divide the suspension into two aliquots: "Test" and "Control".
-
To the "Test" aliquot, add this compound stock solution to a final concentration of 10 µM.
-
To the "Control" aliquot, add an equivalent volume of DMSO.
-
Incubate both aliquots for 30 minutes at 37°C with gentle agitation.
-
-
Stopped-Flow Analysis:
-
Equilibrate the stopped-flow apparatus to 37°C.
-
Load one syringe of the stopped-flow instrument with the "Test" erythrocyte suspension and the other with the hyperosmotic sucrose solution.
-
Rapidly mix the two solutions (1:1 volume ratio) to induce an osmotic gradient, leading to cell shrinkage.
-
Record the change in 90° light scattering at a wavelength of 530 nm for 10-20 seconds. The increase in light scattering is proportional to the decrease in cell volume.
-
Repeat the measurement at least 3-5 times.
-
Repeat the entire process for the "Control" erythrocyte suspension.
-
Data Analysis
The rate of cell shrinkage is determined by fitting the light scattering data to a single exponential function. The osmotic water permeability coefficient (Pf) can then be calculated using the following equation:
Pf = k * (V₀ / A) * (1 / (Vw * ΔC))
Where:
-
k is the rate constant from the exponential fit.
-
V₀ is the initial cell volume.
-
A is the cell surface area.
-
Vw is the molar volume of water.
-
ΔC is the osmotic gradient.
Hypothetical Results
The following tables present hypothetical data from the described experiments to illustrate expected outcomes.
Table 1: Effect of this compound on Osmotic Water Permeability (Pf) of AQP1-Null Erythrocytes
| Treatment Group | n | Pf (x 10⁻³ cm/s) | Standard Deviation | % Inhibition |
| Control (DMSO) | 5 | 1.85 | 0.12 | - |
| This compound (10 µM) | 5 | 1.62 | 0.10 | 12.4% |
Table 2: Rate Constants of Cell Shrinkage
| Treatment Group | n | Rate Constant (k, s⁻¹) | Standard Deviation |
| Control (DMSO) | 5 | 15.2 | 0.9 |
| This compound (10 µM) | 5 | 13.3 | 0.8 |
Interpretation of Results
The hypothetical data suggest that inhibition of UT-B with this compound leads to a modest reduction in the measured osmotic water permeability of AQP1-null erythrocytes. This indicates that under hyperosmotic stress, the efflux of urea through UT-B contributes to a small, secondary water flux. Blocking this urea transport reduces the overall rate of water movement out of the cell during the initial phase of osmotic shock.
Signaling and Transport Pathway
The diagram below illustrates the proposed mechanism. In AQP1-null erythrocytes, water movement is restricted. The efflux of urea through UT-B down its concentration gradient can drag water molecules along, contributing a minor component to the overall water permeability. Inhibition of UT-B by this compound blocks this specific pathway.
Methodology for Assessing UT-B-IN-1's Effect on Urine Osmolality
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urea transporter B (UT-B), encoded by the SLC14A1 gene, plays a crucial role in the kidney's urine concentrating mechanism.[1] It is expressed in the descending vasa recta and red blood cells, where it facilitates the rapid transport of urea across cell membranes.[1][2] By contributing to the countercurrent exchange system, UT-B helps establish and maintain the high urea concentration in the renal medulla necessary for water reabsorption. Inhibition of UT-B is a promising therapeutic strategy for developing novel, sodium-sparing diuretics ("urearetics") to treat conditions associated with fluid retention, such as congestive heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH).[3][4]
UT-B-IN-1 represents a class of potent and selective inhibitors of UT-B.[3][5] By blocking urea transport, these inhibitors are expected to reduce the medullary urea gradient, leading to decreased water reabsorption and, consequently, a reduction in urine osmolality.[3][5] This document provides detailed methodologies for assessing the in vivo effects of this compound on urine osmolality, primarily focusing on rodent models.
Principle of Urine Osmolality Measurement
The primary method for determining urine concentration is the measurement of urine osmolality, which quantifies the number of dissolved solute particles per kilogram of water (mOsm/kg H₂O).[6][7] This provides a more accurate measure of renal concentrating function than specific gravity.[6] The most common laboratory technique for measuring osmolality is freezing point depression osmometry.[6][8] This method is based on the principle that the freezing point of a solution is lowered in direct proportion to the concentration of solutes.[8] An osmometer measures this freezing point depression to calculate the osmolality of the urine sample.[8]
In Vivo Assessment of this compound Efficacy
The following protocols describe in vivo experiments in mice to evaluate the effect of this compound on urine osmolality under conditions of both stimulated and baseline urine concentration.
Experimental Animals
-
Species: Wild-type mice (e.g., C57BL/6) are suitable for initial efficacy studies.[5]
-
Control Group: UT-B knockout mice can be used as a negative control to confirm that the effect of the inhibitor is specifically mediated by UT-B.[3][5]
-
Housing: Mice should be housed in metabolic cages to allow for accurate collection of urine samples and measurement of urine volume.
-
Diet: Standard rodent chow and free access to water should be provided, unless otherwise specified by the experimental design (e.g., water deprivation or controlled protein diets).[5][9]
Key Experimental Protocols
This experiment assesses the ability of this compound to reduce maximal urine concentration stimulated by a vasopressin analog.
Materials:
-
This compound compound
-
Vehicle control (e.g., DMSO, saline)
-
1-deamino-8-D-arginine-vasopressin (dDAVP)
-
Metabolic cages
-
Urine collection tubes
-
Osmometer
Procedure:
-
Acclimate mice to metabolic cages for at least 24 hours before the experiment.
-
Administer this compound (e.g., 300 µg via intraperitoneal injection) or vehicle control to the mice.[5]
-
One hour after this compound administration, administer dDAVP (e.g., 1 µg/kg, intraperitoneal) to all mice to stimulate maximal urine concentration.[5][9]
-
Collect urine samples at regular intervals (e.g., every hour for 4 hours) following dDAVP administration.[9]
-
Measure the volume of each urine sample.
-
Determine the osmolality of each urine sample using a freezing point depression osmometer.[8]
This experiment evaluates the diuretic effect of this compound under normal physiological conditions.
Materials:
-
This compound compound
-
Vehicle control
-
Metabolic cages
-
Urine collection tubes
-
Osmometer
Procedure:
-
House mice with free access to food and water in metabolic cages.
-
Collect a baseline 24-hour urine sample to determine normal urine output and osmolality.
-
Administer this compound (e.g., 300 µg, intraperitoneal) or vehicle control.[5]
-
Collect urine over a defined period (e.g., 4 or 24 hours) following administration.[5]
-
Measure the total urine volume and osmolality for the collection period.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Effect of this compound on dDAVP-Stimulated Urine Osmolality in Mice
| Treatment Group | Urine Osmolality (mOsm/kg H₂O) | % Reduction vs. Vehicle |
| Vehicle + dDAVP | ~3000 | N/A |
| This compound + dDAVP | ~2300 | ~23% |
Data are representative values based on published studies.[5]
Table 2: Effect of this compound on Baseline Urine Parameters in Mice
| Parameter | Vehicle Control | This compound | % Change |
| Urine Volume (mL/4h) | ~0.5 | ~1.0 | +100% |
| Urine Osmolality (mOsm/kg H₂O) | ~2500 | ~1500 | -40% |
| Urine Urea Concentration (mM) | ~1200 | ~600 | -50% |
Data are representative values based on published studies.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow.
Caption: Mechanism of this compound action on urine concentration.
Caption: In vivo experimental workflow for assessing this compound.
Considerations and Troubleshooting
-
Compound Solubility and Dosing: Ensure this compound is properly formulated for in vivo administration to achieve desired therapeutic concentrations in the kidney.[5]
-
Timing of Administration: The timing between inhibitor and dDAVP administration is critical for observing the maximal effect on urine concentration.[5]
-
Animal Welfare: Monitor animals for any signs of distress or adverse effects, particularly dehydration, when using diuretics.
-
Sample Handling: Urine samples should be properly stored (e.g., frozen or on ice) if not analyzed immediately to prevent changes in osmolality.[6] A minimum of 0.5-1.0 mL of urine is typically required for analysis.[6]
-
Specificity: The use of UT-B knockout mice is the gold standard for confirming that the observed effects are due to specific inhibition of UT-B and not off-target effects.[3][5] In the absence of UT-B, the inhibitor should not produce a significant change in urine osmolality.[5]
Conclusion
The methodologies described provide a robust framework for assessing the in vivo efficacy of this compound as a modulator of urine osmolality. By inhibiting UT-B, these compounds effectively reduce the kidney's ability to concentrate urine, demonstrating their potential as a new class of diuretics.[3] Consistent and accurate measurement of urine volume and osmolality are the key endpoints for evaluating the pharmacological effect of these inhibitors.
References
- 1. Urea transporter - Wikipedia [en.wikipedia.org]
- 2. Physiological functions of urea transporter B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urine Osmolality: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 7. Urine Osmolality Test: Purpose, Procedure, and Results [healthline.com]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: UT-B-IN-1 as a Tool for Studying Renal Water Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
UT-B-IN-1 is a potent and selective small molecule inhibitor of the urea transporter B (UT-B), also known as SLC14A1. UT-B plays a crucial role in the kidney's urine concentrating mechanism by facilitating the transport of urea across the vasa recta and red blood cells.[1][2][3] By inhibiting UT-B, this compound disrupts the intrarenal urea recycling process, leading to a decrease in the medullary interstitial osmotic gradient and consequently, reduced water reabsorption. This makes this compound a valuable pharmacological tool for studying the fundamental physiology of renal water transport and for investigating the therapeutic potential of UT-B inhibition in conditions characterized by fluid retention. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo research settings.
Mechanism of Action
This compound belongs to a class of triazolothienopyrimidine compounds and acts as a competitive inhibitor of UT-B.[1] It binds to an intracellular site on the UT-B protein, thereby blocking the passage of urea.[1] This inhibition is reversible and highly selective for UT-B over the renal epithelial urea transporters (UT-A) and aquaporin water channels.[1][4] The primary consequence of UT-B inhibition in the kidney is the impairment of the countercurrent exchange mechanism, which is essential for generating and maintaining the high urea concentration in the renal medulla.[1][5] This disruption leads to a diuretic effect, characterized by an increase in urine output and a decrease in urine osmolality.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its effects.
Table 1: In Vitro Potency of this compound Analogs
| Compound | Target | IC50 (nM) | Source |
| UTBinh-14 (a this compound analog) | human UT-B | 10 | [1] |
| UTBinh-14 (a this compound analog) | mouse UT-B | 25 | [1] |
| Compound 1 (a this compound analog) | mouse UT-B | 25.1 | [6] |
| Compound 3k (a this compound analog) | mouse UT-B | 23 | [6] |
| Compound 3k (a this compound analog) | human UT-B | 15 | [6] |
Table 2: In Vivo Efficacy of this compound Analogs in Mice
| Compound | Administration Route | Key Finding | Source |
| UTBinh-14 | Intraperitoneal | Reduced dDAVP-dependent urine osmolality by ~700 mOsm/kg H₂O | [1] |
| Compound 1 | Intraperitoneal | Reduced maximum urinary concentration | [6] |
| Compound 3k | Intraperitoneal | Reduced maximum urinary concentration | [6] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action in the kidney.
Caption: Experimental workflows for using this compound.
Experimental Protocols
In Vitro: Erythrocyte Lysis Assay for UT-B Inhibition
This assay is used to screen for and characterize UT-B inhibitors by measuring their ability to prevent the hypotonic lysis of acetamide-loaded erythrocytes.[1]
Materials:
-
Freshly collected mouse or human red blood cells (RBCs)
-
Acetamide
-
This compound (and other test compounds)
-
Phosphate-buffered saline (PBS)
-
Hypotonic lysis buffer
-
96-well microplate
-
Plate reader capable of measuring absorbance at 700 nm
Protocol:
-
Prepare Acetamide-Loaded Erythrocytes:
-
Wash freshly collected RBCs three times with ice-cold PBS.
-
Resuspend the RBC pellet in a solution containing acetamide to allow for acetamide loading.
-
Incubate for a sufficient time to allow acetamide to equilibrate across the RBC membrane.
-
Wash the acetamide-loaded RBCs to remove extracellular acetamide.
-
-
Compound Incubation:
-
In a 96-well plate, add different concentrations of this compound (or other test compounds) to the wells. Include a vehicle control (e.g., DMSO).
-
Add the acetamide-loaded RBC suspension to each well.
-
Incubate the plate for a defined period to allow for compound interaction with the cells.
-
-
Induce and Measure Lysis:
-
Initiate hypotonic lysis by adding a hypotonic buffer to each well. This creates an outward gradient for acetamide.
-
In the absence of an inhibitor, the rapid efflux of acetamide via UT-B limits water influx and subsequent cell lysis.
-
In the presence of an effective UT-B inhibitor like this compound, acetamide efflux is blocked, leading to rapid water influx, cell swelling, and lysis.
-
Immediately after adding the hypotonic buffer, measure the change in light scattering (absorbance) at 700 nm over time using a plate reader. A decrease in absorbance indicates cell lysis.
-
-
Data Analysis:
-
Calculate the rate of lysis for each compound concentration.
-
Plot the inhibition of lysis as a function of the this compound concentration to determine the IC50 value.
-
In Vivo: Assessment of Diuretic Effect in Mice
This protocol describes how to evaluate the in vivo efficacy of this compound in a mouse model.[1]
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 2.5% Tween-80, 2.5% PEG-400)[1]
-
1-deamino-8-D-arginine-vasopressin (dDAVP) (optional)
-
Metabolic cages for urine collection
-
Osmometer
Protocol:
-
Animal Acclimation and Grouping:
-
Acclimate male C57BL/6 mice (or other appropriate strain) to metabolic cages for at least 24 hours before the experiment.
-
Divide the mice into experimental groups (e.g., vehicle control, different doses of this compound).
-
-
Compound Administration:
-
Prepare the this compound formulation in the vehicle solution.
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
-
Induction of Antidiuresis (Optional):
-
To study the effect on maximal urine concentrating ability, induce antidiuresis by administering dDAVP. This is particularly useful for assessing the aquaretic effect of the compound.
-
-
Urine Collection and Analysis:
-
Collect urine from each mouse at specified time intervals (e.g., every 2 hours for a total of 6-8 hours).
-
Measure the volume of urine collected at each time point.
-
Determine the osmolality of each urine sample using an osmometer.
-
-
Data Analysis:
-
Compare the cumulative urine output and urine osmolality between the this compound-treated groups and the vehicle control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
-
Logical Relationships and Considerations
Caption: Logical flow from this compound administration to diuresis.
Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific laboratory settings and research objectives. Appropriate institutional guidelines for animal care and use must be followed.
References
- 1. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological functions of urea transporter B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urea Transporter Physiology Studied in Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Nanomolar Potency and Metabolically Stable Inhibitors of Kidney Urea Transporter UT-B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Urea Transport Pathways with UT-B-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea transporters (UTs) are membrane proteins crucial for the passive transport of urea across cell membranes. The UT-B transporter (encoded by the SLC14A1 gene) is predominantly found in erythrocytes and the endothelial cells of the vasa recta in the kidney. It plays a significant role in the urinary concentrating mechanism by facilitating urea recycling in the renal medulla.[1] Inhibition of UT-B is a promising therapeutic strategy for developing novel diuretics that act by reducing urine concentration.[2][3]
UT-B-IN-1 is a potent, selective, and reversible inhibitor of the UT-B urea transporter.[2][4] It acts as a competitive inhibitor, likely binding to an intracellular site on the UT-B protein.[2][5] Its high selectivity for UT-B over UT-A isoforms makes it an invaluable tool for dissecting the specific roles of UT-B in physiological and pathophysiological processes.[2] These application notes provide detailed protocols for utilizing this compound to investigate urea transport pathways in both isolated erythrocytes and cell-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: Inhibitory Potency of this compound
| Species | Transporter | IC50 (nM) | Assay System | Reference |
| Human | UT-B | 10 | Erythrocyte Osmotic Lysis | [2] |
| Mouse | UT-B | 25 | Erythrocyte Osmotic Lysis | [2] |
| Human | UT-B | 26.7 | Urea Efflux in Erythrocytes | [2] |
Table 2: Selectivity of this compound
| Transporter Isoform | Inhibition by this compound | Reference |
| UT-A1 | Little to no inhibition | [2] |
| UT-A3 | Little to no inhibition | [2] |
Mechanism of Action: Competitive Inhibition
This compound exhibits a competitive inhibition mechanism, meaning it competes with urea for binding to the UT-B transporter.[2] This interaction is reversible, allowing for the restoration of urea transport upon removal of the inhibitor.[2] The proposed binding site is located on the intracellular side of the UT-B protein.[2][5]
Figure 1: Competitive inhibition of UT-B by this compound.
Experimental Protocols
Protocol 1: Erythrocyte Osmotic Lysis Assay
This assay is a robust method for screening and characterizing UT-B inhibitors by measuring the rate of red blood cell lysis in a hypotonic solution containing a urea analogue like acetamide.[2][6] UT-B-mediated efflux of the solute limits water influx and subsequent lysis. Inhibition of UT-B slows this efflux, leading to increased cell swelling and lysis, which can be measured by changes in light scattering or absorbance.
Materials:
-
Freshly collected whole blood (human or mouse) with anticoagulant (e.g., heparin or EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetamide or Urea solution (e.g., 1.5 M)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hypotonic lysis buffer (e.g., PBS diluted with distilled water)
-
Stopped-flow apparatus equipped with a light scattering or absorbance detector
Procedure:
-
Erythrocyte Preparation: a. Centrifuge whole blood at 500 x g for 10 minutes at 4°C to pellet the erythrocytes. b. Aspirate and discard the plasma and buffy coat. c. Wash the erythrocytes three times with 10 volumes of ice-cold PBS, centrifuging at 500 x g for 5 minutes after each wash. d. Resuspend the packed erythrocytes to a 50% hematocrit in PBS.
-
Loading with Acetamide/Urea: a. Pre-incubate the washed erythrocytes with an equal volume of 1.5 M acetamide (or urea) solution for at least 30 minutes at room temperature to allow for solute equilibration.
-
Inhibitor Incubation: a. Prepare serial dilutions of this compound in PBS. The final DMSO concentration should be kept below 0.5%. b. Add the desired concentration of this compound or vehicle control (DMSO) to the acetamide-loaded erythrocyte suspension and incubate for 10-15 minutes at room temperature.
-
Stopped-Flow Measurement: a. Load one syringe of the stopped-flow apparatus with the inhibitor-treated, acetamide-loaded erythrocyte suspension. b. Load the second syringe with the hypotonic lysis buffer. c. Rapidly mix the two solutions (1:1 ratio) and monitor the change in light scattering at 90° or absorbance at a suitable wavelength (e.g., 530 nm) over time. A decrease in light scattering or an increase in absorbance indicates cell lysis.
-
Data Analysis: a. The initial rate of lysis is determined from the slope of the kinetic trace. b. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Figure 2: Experimental workflow for the erythrocyte osmotic lysis assay.
Protocol 2: [14C]Urea Uptake Assay in UT-B Expressing Cells
This protocol is designed for measuring urea transport in a cell line stably expressing UT-B, such as Madin-Darby Canine Kidney (MDCK) cells.[4] This method provides a direct measure of urea uptake and is suitable for detailed kinetic studies.
Materials:
-
UT-B expressing cell line (e.g., MDCK-UT-B) cultured on permeable supports (e.g., Transwell inserts)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, pH 7.4
-
[14C]Urea stock solution
-
Unlabeled urea
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1% SDS in PBS)
Procedure:
-
Cell Culture: a. Seed the UT-B expressing cells on permeable supports and grow to confluence. Ensure the formation of a tight monolayer by measuring transepithelial electrical resistance (TEER).
-
Inhibitor Pre-incubation: a. Wash the cell monolayers twice with pre-warmed HBSS. b. Pre-incubate the cells with various concentrations of this compound or vehicle control in HBSS for 15-30 minutes at 37°C.
-
Urea Uptake: a. Prepare the uptake solution by adding [14C]Urea (final concentration ~1-5 µCi/mL) and unlabeled urea (to achieve the desired final concentration, e.g., 1 mM) to HBSS. b. Remove the pre-incubation solution and add the [14C]Urea uptake solution to the apical side of the cell monolayer. c. Incubate for a short period (e.g., 1-5 minutes) at 37°C. The optimal time should be determined empirically to ensure initial uptake rates are measured.
-
Termination of Uptake: a. Rapidly aspirate the uptake solution. b. Immediately wash the cells three times with ice-cold HBSS containing a high concentration of unlabeled urea (e.g., 10 mM) to stop the transport and remove extracellular [14C]Urea.
-
Cell Lysis and Scintillation Counting: a. Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature. b. Transfer the cell lysate to a scintillation vial. c. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Protein Quantification: a. Use a parallel set of wells to determine the protein concentration in each sample using a standard protein assay (e.g., BCA assay).
-
Data Analysis: a. Normalize the counts per minute (CPM) to the protein concentration to determine the urea uptake rate (e.g., in nmol/mg protein/min). b. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Figure 3: Logical relationship for using this compound in urea transport research.
Troubleshooting and Considerations
-
Solubility of this compound: this compound is soluble in DMSO. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid non-specific effects.
-
Reversibility: As this compound is a reversible inhibitor, its effects can be washed out. This property can be used in experimental designs to confirm the specificity of the observed effects.[2]
-
Cytotoxicity: this compound has been shown to have low cytotoxicity in MDCK cells at concentrations up to 10 µM for 24 hours.[4] However, it is always advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) in the specific cell line being used.
-
In Vivo Studies: For in vivo experiments in mice, this compound can be administered via intraperitoneal injection.[2] It has been shown to increase urine output and decrease urine osmolality, demonstrating its diuretic effect.[2][4]
Conclusion
This compound is a powerful and specific pharmacological tool for investigating the role of the UT-B urea transporter. The detailed protocols provided in these application notes offer robust methods for characterizing the inhibitory effects of this compound and for studying the physiological and pathological functions of UT-B in various biological systems. These studies can contribute to a better understanding of urea transport mechanisms and may aid in the development of novel therapeutics for conditions involving fluid imbalance.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. Urea transport in MDCK cells that are stably transfected with UT-A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. documentsdelivered.com [documentsdelivered.com]
Application Notes and Protocols: UT-B-IN-1 for Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended use of UT-B-IN-1 in rodent studies, based on currently available preclinical data. This compound is a potent and selective inhibitor of the urea transporter B (UT-B), a key protein involved in the kidney's urine concentrating mechanism.[1][2][3] Its diuretic effect, which is distinct from conventional diuretics that target sodium transport, makes it a subject of interest for research in renal physiology and drug development.[2]
Mechanism of Action
This compound functions as a reversible and competitive inhibitor of UT-B.[1][2] In the kidney, UT-B is expressed in the vasa recta, where it facilitates the transport of urea, a critical step in generating the high interstitial osmolality required for concentrating urine.[4][5] By blocking UT-B, this compound disrupts this process, leading to increased urine output (diuresis) and reduced urine osmolality.[1][2] Studies have shown that this compound is highly selective for UT-B over UT-A isoforms.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the use of this compound in rodent studies, primarily in mice.
| Parameter | Value | Species | Administration Route | Vehicle | Source |
| Effective Dose | 300 µg per mouse | Male Mice (wild-type) | Intraperitoneal (i.p.) | 5% DMSO, 2.5% Tween-80, 2.5% PEG-400 | [2] |
| IC₅₀ (mouse UT-B) | 25 nM | Mouse | In vitro (erythrocyte lysis assay) | N/A | [1][2][3] |
| IC₅₀ (human UT-B) | 10 nM | Human | In vitro (erythrocyte lysis assay) | N/A | [1][2][3] |
| Observed Effect | - Reduced urine osmolality- Increased urine volume | Mice | Intraperitoneal (i.p.) | 5% DMSO, 2.5% Tween-80, 2.5% PEG-400 | [1][2] |
Experimental Protocols
In Vivo Diuresis Study in Mice
This protocol is designed to assess the diuretic effect of this compound in mice.
1. Animal Models:
-
Wild-type male mice are recommended.
-
UT-B knockout mice can be used as a negative control to demonstrate the specificity of the compound.[2]
2. Materials:
-
This compound
-
Vehicle solution: 5% DMSO, 2.5% Tween-80, and 2.5% PEG-400 in saline.[2]
-
1-deamino-8-D-arginine-vasopressin (dDAVP) solution (optional, for studying maximum urine concentration).
-
Metabolic cages for urine collection.
-
Standard laboratory equipment for injections and measurements.
3. Dosing and Administration:
-
Dosage: Administer a single dose of 300 µg of this compound per mouse.[1][2]
-
Administration Route: Intraperitoneal (i.p.) injection is the recommended route.[1][2]
-
Control Group: Administer an equivalent volume of the vehicle solution to the control group.
4. Experimental Procedure:
Scenario A: Free Access to Food and Water [2]
-
Acclimatize mice to metabolic cages.
-
Administer a single intraperitoneal injection of this compound (300 µ g/mouse ) or vehicle.[1][2]
-
Provide mice with free access to food and water.
-
Collect urine at predetermined time points (e.g., every 4 hours) for up to 24 hours.
-
Measure urine volume and osmolality for each collection period.
Scenario B: dDAVP-Induced Antidiuresis [2]
-
To study the effect on maximum urine concentration, administer the V2-receptor agonist dDAVP.
-
Administer a single intraperitoneal injection of this compound (300 µ g/mouse ) or vehicle.[2]
-
One hour after this compound administration, inject dDAVP (e.g., 1 µg/kg, i.p.).[2]
-
Collect urine and measure volume and osmolality as described in Scenario A.
5. Outcome Measures:
-
Primary outcomes are urine volume and urine osmolality.
-
A significant increase in urine volume and a decrease in urine osmolality in the this compound treated group compared to the vehicle group indicate a diuretic effect.
Visualizations
Caption: Experimental workflow for in vivo diuresis studies of this compound in mice.
Caption: Mechanism of this compound in the renal urea recycling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing Hypothetical Inhibition Mechanism of Novel Urea Transporter B Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea Transporter Physiology Studied in Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UT-B-IN-1 solubility issues and solutions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of UT-B-IN-1, a selective inhibitor of the urea transporter-B (UT-B).[1][2][3] Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a reversible, competitive, and selective inhibitor of the urea transporter-B (UT-B).[1][3] It has demonstrated high potency, with IC50 values of 10 nM for human UT-B and 25 nM for mouse UT-B.[2][3][4] The inhibitor works by competing with urea for binding at an intracellular site on the UT-B protein.[2][4] This action blocks the transport of urea across cell membranes, a key process in the kidney's ability to concentrate urine.[2][4][5] Consequently, this compound is utilized in research as a diuretic agent to increase urine output and reduce urine osmolality.[1][2]
Q2: What is the recommended solvent for preparing a stock solution? The recommended solvent for preparing a stock solution of this compound is Dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL (219.50 mM).[1] For best results, it is crucial to use newly opened, anhydrous DMSO, as the compound is hygroscopic and absorbed moisture in the solvent can negatively impact solubility.[1]
Q3: I am observing precipitation or cloudiness in my solution. What should I do? If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] It is recommended to use an ultrasonic bath to ensure the compound fully dissolves.[1] If the issue persists, ensure your DMSO is anhydrous.
Q4: What are the recommended solvent systems for in vivo experiments? this compound has limited solubility in aqueous solutions. Therefore, specific co-solvent formulations are required for in vivo administration. Two commonly used protocols are detailed in the tables and protocols sections below. One formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline, while another uses DMSO and corn oil.[1] A previously used formulation for intraperitoneal injection in mice was 5% DMSO, 2.5% Tween-80, and 2.5% PEG400 in H2O.[2]
Q5: How should I store this compound powder and its stock solutions?
-
Powder: The solid form of this compound should be stored at -20°C for up to 3 years.[3]
-
Stock Solutions: Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q6: Does this compound exhibit cytotoxicity? this compound has been shown to have low toxicity.[2][3] In studies using Madin-Darby Canine Kidney (MDCK) cells, no cytotoxicity was observed at concentrations up to 10 µM after 24 hours of incubation.[1][2]
Solubility Data
Table 1: Solubility of this compound in Stock Solvent
| Solvent | Maximum Concentration | Molar Equivalent | Notes |
| DMSO | 100 mg/mL | 219.50 mM | Requires sonication; use of new, anhydrous DMSO is critical.[1] |
Table 2: Recommended Formulations for In Vivo Studies
| Protocol | Solvent Composition | Final Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.49 mM) | Requires sonication to achieve a clear solution.[1] |
| 2 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.49 mM) | Requires sonication to achieve a clear solution.[1] |
| 3 | 5% DMSO, 2.5% Tween-80, 2.5% PEG400, in H₂O | 1 mg/mL | Used for intraperitoneal administration in mice.[2] |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a DMSO Stock Solution (100 mg/mL)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the appropriate volume of new, anhydrous DMSO to achieve a 100 mg/mL concentration.
-
Dissolution: Vortex the solution briefly and then place it in an ultrasonic water bath. Sonicate until the solution is clear and all particulate matter has dissolved. Gentle warming can be applied if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C or -20°C as recommended.
Protocol 2: Preparation of an In Vivo Formulation (e.g., Protocol 1 from Table 2)
-
Prepare Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Mixing Order: It is critical to add each solvent one by one in the specified order to avoid precipitation.
-
Step-by-Step Dilution: To prepare a 1 mL working solution at 2.5 mg/mL:
-
Start with 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution. Mix thoroughly.
-
Add 50 µL of Tween-80. Mix thoroughly.
-
Add 450 µL of saline. Mix thoroughly.
-
-
Final Dissolution: Use an ultrasonic bath to ensure the final solution is clear and homogenous.
Below is a troubleshooting workflow for common solubility issues.
Caption: Troubleshooting logic for this compound solubility issues.
Visualized Mechanisms and Workflows
Mechanism of Action
The primary function of this compound is to block the UT-B channel, thereby preventing urea reabsorption in the kidney medulla. This disruption of the urea concentration gradient leads to osmotic diuresis.
Caption: Mechanism of action for this compound as a UT-B channel inhibitor.
Experimental Workflow
Proper preparation of in vivo solutions is critical for experimental success and to avoid issues with solubility. The following workflow outlines the key steps for preparing a multi-component formulation.
Caption: Standard workflow for preparing an in vivo solution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming UT-B-IN-1 Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UT-B-IN-1. The information provided aims to address common challenges related to the compound's solubility in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
A1: this compound has low aqueous solubility. Direct addition of a concentrated stock solution (typically in DMSO) to an aqueous environment can cause it to exceed its solubility limit, leading to precipitation. The final concentration of the organic solvent (like DMSO) in your aqueous solution might be too low to keep this compound dissolved.
Q2: I observed precipitation even after preparing a fresh stock solution. What could be the cause?
A2: this compound is hygroscopic, meaning it can absorb moisture from the air. This can affect its solubility. It is recommended to use newly opened or properly stored desiccated DMSO for preparing stock solutions. Additionally, ensure the stock solution is fully dissolved; the use of sonication or gentle warming can aid in complete dissolution.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is DMSO.[1] It is soluble in DMSO at a concentration of 100 mg/mL (219.50 mM).[1]
Q4: Are there any pre-formulated solutions available for in vivo studies?
A4: While pre-formulated solutions are not typically sold, established protocols for preparing this compound for in vivo administration are available. These often involve a combination of solvents to improve solubility and stability in a physiological setting.[1][2]
Q5: Can I store my working solutions of this compound?
A5: It is highly recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock in Aqueous Buffer
Cause: The final concentration of DMSO is insufficient to maintain the solubility of this compound at the desired working concentration.
Solution:
-
Increase Final DMSO Concentration: If your experimental system allows, increase the final concentration of DMSO in your aqueous solution. However, be mindful of potential solvent toxicity in cell-based assays.
-
Use a Co-solvent System: For in vitro experiments, consider preparing an intermediate dilution of your this compound stock in a solvent like PEG300 before the final dilution into your aqueous buffer.
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer rather than a single large dilution step. This can sometimes help to avoid localized high concentrations that promote precipitation.
Issue 2: Precipitate Forms Over Time in the Final Working Solution
Cause: The working solution is supersaturated, and the compound is slowly coming out of solution. This can be influenced by temperature changes or interactions with components of the buffer or media.
Solution:
-
Prepare Fresh Solutions: As recommended, prepare working solutions immediately before use.[1]
-
Incorporate Surfactants: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80 (e.g., 5%), can help to stabilize the compound in solution.[1]
-
Sonication: Briefly sonicate the final working solution to help redissolve any initial micro-precipitates.[1]
Data Presentation: Solubility and Formulation Data
Table 1: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (219.50 mM) | Ultrasonic assistance may be needed. Use newly opened, hygroscopic DMSO.[1] |
Table 2: Example Formulations for In Vitro and In Vivo Experiments
| Application | Formulation Composition (v/v) | Final this compound Concentration | Reference |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.49 mM) | [1] |
| In Vivo | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.49 mM) | [1] |
| In Vivo | 5% DMSO, 2.5% Tween-80, 2.5% PEG400 in H₂O | 1 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture Experiments
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution, using an ultrasonic bath if necessary.
-
For a final concentration of 10 µM in your cell culture medium, first, prepare an intermediate dilution of the 10 mM stock solution. For example, dilute 1 µL of the 10 mM stock into 99 µL of cell culture medium to get a 100 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
Add the required volume of the 100 µM intermediate solution to your final volume of cell culture medium to achieve the desired final concentration (e.g., 100 µL of 100 µM solution into 900 µL of medium for a final volume of 1 mL at 10 µM).
-
Mix the final solution thoroughly by gentle inversion or pipetting before adding it to your cells. The final DMSO concentration in this example would be 0.1%.
Protocol 2: Preparation of this compound Formulation for In Vivo (Intraperitoneal) Administration
This protocol is adapted from a published study.[1]
-
Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.
-
To prepare a 1 mL working solution at 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until a clear solution is obtained.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to the solution to bring the final volume to 1 mL.
-
Use an ultrasonic bath to ensure the final solution is clear and homogenous.
-
Administer the freshly prepared solution to the animal.
Visualizations
Signaling Pathway and Mechanism of Action
This compound does not modulate a complex signaling cascade but rather acts as a direct inhibitor of the Urea Transporter B (UT-B). The following diagram illustrates this mechanism of action.
Caption: Mechanism of this compound action on the UT-B transporter.
Experimental Workflow for Preparing a this compound Working Solution
The following diagram outlines the key steps to minimize precipitation when preparing a working solution of this compound for in vitro use.
Caption: Workflow for preparing this compound working solution.
References
Optimizing UT-B-IN-1 Concentration for Cell-Based Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of UT-B-IN-1 in cell-based assays. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and reversible inhibitor of the urea transporter-B (UT-B), a membrane protein responsible for facilitated urea transport across cell membranes.[1] It acts as a competitive inhibitor, meaning it competes with urea for binding to the transporter.[1] UT-B is expressed in various tissues, including the kidney, brain, and endothelial cells, where it plays a role in maintaining urea homeostasis.[2]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
Based on its IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. The IC50 of this compound is approximately 10 nM for human UT-B and 25 nM for mouse UT-B.[1] However, the optimal concentration will be cell-type and assay-dependent. A dose-response experiment is crucial to determine the ideal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: Is this compound cytotoxic?
This compound has been shown to have low cytotoxicity in Madin-Darby Canine Kidney (MDCK) cells, with no significant effect on viability observed at concentrations up to 10 µM after 24 hours of incubation.[1] However, cytotoxicity can be cell-type dependent. It is essential to perform a cytotoxicity assay in your specific cell line to determine the non-toxic concentration range.
Quantitative Data Summary
| Parameter | Value | Species | Cell Type | Citation |
| IC50 | 10 nM | Human | - | [1] |
| IC50 | 25 nM | Mouse | - | [1] |
| Cytotoxicity (24h) | No significant effect up to 10 µM | Canine | MDCK | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a dose-response experiment to identify the optimal, non-toxic concentration of this compound for your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment: Remove the medium from the cells and replace it with the prepared this compound dilutions and the vehicle control. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of this compound.
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve. The optimal concentration will be the highest concentration that achieves the desired biological effect without significantly impacting cell viability.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory effect of this compound | 1. Incorrect concentration. | Verify calculations and dilutions. Perform a dose-response experiment to determine the optimal concentration. |
| 2. Degraded compound. | Ensure proper storage of this compound stock solution (-20°C or -80°C). Prepare fresh dilutions for each experiment. | |
| 3. Low or no UT-B expression in the cell line. | Confirm UT-B expression in your cell line using techniques like RT-qPCR or Western blotting. | |
| High background or inconsistent results | 1. DMSO concentration is too high. | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). |
| 2. Uneven cell seeding. | Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly. | |
| 3. Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. | |
| Unexpected cytotoxicity | 1. Cell line is sensitive to this compound. | Perform a cytotoxicity assay with a wider range of lower concentrations to determine the non-toxic range for your specific cell line. |
| 2. Off-target effects at high concentrations. | Use the lowest effective concentration determined from your dose-response curve. | |
| 3. Contamination of cell culture. | Regularly check for mycoplasma and other contaminants. | |
| Precipitation of this compound in culture medium | 1. Poor solubility at high concentrations. | Prepare fresh dilutions from a high-concentration DMSO stock. Avoid storing this compound in aqueous solutions for extended periods. If precipitation is observed, vortex or sonicate briefly before adding to cells. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of UT-B Inhibition in Endothelial Cells
Inhibition of UT-B in endothelial cells can lead to an increase in intracellular urea. This accumulation is proposed to downregulate the expression of Arginase I, an enzyme that competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine. With more L-arginine available, eNOS activity is enhanced, leading to increased production of nitric oxide (NO), a key signaling molecule in vasodilation.
Experimental Workflow for Optimizing this compound Concentration
The following diagram illustrates a logical workflow for determining and applying the optimal concentration of this compound in your cell-based assays.
References
troubleshooting unexpected results in UT-B-IN-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UT-B-IN-1, a potent and selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. For cellular assays, this stock solution should be further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experimental setup does not exceed 0.1% to avoid solvent-induced toxicity.
Q2: What is the known IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. Below is a summary of expected IC50 values in common cancer cell lines.
| Cell Line | Assay Type | Expected IC50 (nM) |
| HeLa | Cell Viability (72h) | 15 - 30 |
| A375 | Cell Viability (72h) | 5 - 15 |
| HT-29 | Cell Viability (72h) | 50 - 100 |
| MCF-7 | Cell Viability (72h) | > 1000 (Resistant) |
Q3: Why might I observe reduced or no activity of this compound in my experiments?
Several factors can contribute to a lack of inhibitor activity. Please consider the following:
-
Improper Storage: this compound is light-sensitive and should be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Incorrect Dilution: Ensure accurate serial dilutions from your stock solution.
-
Cell Line Resistance: The target pathway may not be active or critical for survival in your chosen cell line (e.g., MCF-7).
-
High Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum percentage during treatment.
Q4: I am observing unexpected off-target effects or toxicity. What could be the cause?
-
High Concentration: Using this compound at concentrations significantly above the IC50 can lead to off-target effects. Perform a dose-response experiment to determine the optimal concentration.
-
DMSO Toxicity: Ensure the final concentration of the DMSO solvent is not causing cellular stress. Include a vehicle-only control in your experiments.
-
Contamination: Rule out contamination of your cell cultures or reagents.
Troubleshooting Guide
This guide addresses specific unexpected results you may encounter during your experiments with this compound.
Issue 1: High Variability Between Replicates
| Potential Cause | Recommended Action |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS. |
| Pipetting errors during treatment | Prepare a master mix of the treatment media to add to the wells. |
Issue 2: Western Blot shows incomplete inhibition of p-ERK
| Potential Cause | Recommended Action |
| Insufficient incubation time | Increase the treatment duration with this compound. A time-course experiment (e.g., 1, 6, 24 hours) is recommended. |
| Sub-optimal inhibitor concentration | Increase the concentration of this compound. Refer to the IC50 table for guidance. |
| High basal pathway activation | Serum-starve the cells for 12-24 hours before adding the inhibitor to reduce baseline p-ERK levels. |
| Reagent degradation | Use freshly prepared inhibitor dilutions and ensure the integrity of your antibodies. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the treatment medium. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Culture and Treatment: Plate 1-2 million cells in a 6-well plate. After 24 hours, treat the cells with the desired concentrations of this compound for the specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
impact of hygroscopic DMSO on UT-B-IN-1 stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the urea transporter B inhibitor, UT-B-IN-1, particularly concerning the impact of its solvent, the hygroscopic dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the urea transporter B (UT-B), a protein responsible for facilitating the transport of urea across cell membranes.[1] By inhibiting UT-B, particularly in the renal medulla, this compound disrupts the kidney's ability to concentrate urine, leading to a diuretic effect.[2] It is a valuable tool for studying renal physiology and has potential as a novel, sodium-sparing diuretic.
Q2: What is the recommended solvent for this compound and what is its solubility?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with a reported solubility of 100 mg/mL.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, stock solutions of this compound in DMSO should be stored under the following conditions:
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: What does it mean that DMSO is "hygroscopic" and why is this a concern?
A4: "Hygroscopic" means that DMSO readily absorbs moisture from the atmosphere. This is a significant concern because the introduction of water into a DMSO stock solution can negatively impact the stability and solubility of the dissolved compound, in this case, this compound.[3][4]
Q5: How can the absorption of water by DMSO affect my this compound solution?
A5: The presence of water in your DMSO stock solution can lead to several issues:
-
Compound Degradation: Water can act as a reactant in hydrolysis, a chemical reaction that can break down susceptible molecules. This compound possesses functional groups that could be prone to hydrolysis.
-
Compound Precipitation: The solubility of many compounds is significantly lower in DMSO-water mixtures compared to pure DMSO.[4][5] As water is absorbed, this compound may precipitate out of the solution, leading to an inaccurate concentration in your experiments.
-
Inaccurate Experimental Results: Both degradation and precipitation will result in a lower effective concentration of active this compound, leading to variability and a lack of reproducibility in your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Problem 1: I observe precipitation in my this compound stock solution upon thawing or during storage.
-
Possible Cause 1: Water Absorption by DMSO.
-
Solution: Your DMSO may have absorbed moisture from the air. It is crucial to use anhydrous (dry) DMSO and to handle it in a way that minimizes exposure to atmospheric humidity. Use fresh, unopened bottles of anhydrous DMSO whenever possible. When not in use, ensure the DMSO container is tightly sealed. Consider storing DMSO under an inert gas like argon or nitrogen.
-
-
Possible Cause 2: Freeze-Thaw Cycles.
-
Solution: Repeatedly freezing and thawing your stock solution can promote precipitation, a process that can be exacerbated by the presence of water.[6] To mitigate this, prepare small, single-use aliquots of your this compound stock solution. This allows you to thaw only the amount needed for a single experiment.
-
-
Possible Cause 3: Supersaturation.
-
Solution: If you have prepared a very high concentration stock, it might be supersaturated and prone to precipitation. While this compound has high solubility in DMSO, working at the upper limit can be risky. If precipitation is a recurring issue, consider preparing a slightly more dilute stock solution.
-
Problem 2: I am seeing inconsistent or weaker than expected results in my bioassays.
-
Possible Cause 1: Degradation of this compound due to Water in DMSO.
-
Solution: The presence of water may have led to the hydrolytic degradation of this compound. To investigate this, a stability study using an analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is recommended. This can help you quantify the amount of intact this compound remaining in your solution. Always use high-purity, anhydrous DMSO for preparing fresh stock solutions.
-
-
Possible Cause 2: Inaccurate Concentration due to Precipitation.
-
Solution: As mentioned above, precipitation will lower the actual concentration of your inhibitor. Before use, visually inspect your thawed aliquot for any signs of precipitation. If present, gentle warming and vortexing may help to redissolve the compound. However, if precipitation is significant, it is best to prepare a fresh stock solution.
-
-
Possible Cause 3: Errors in Dilution.
-
Solution: When diluting your DMSO stock into aqueous buffers or cell culture media for your experiments, the rapid change in solvent polarity can cause the compound to precipitate. To avoid this, perform serial dilutions and add the DMSO stock to the aqueous solution slowly while vortexing. The final concentration of DMSO in your assay should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts.[7]
-
Data on Compound Stability in Wet DMSO
| Storage Condition | Duration | Percentage of Stable Compounds | Reference |
| 10% Water in DMSO at 4°C | 2 years | 85% | [8][9] |
| Dry DMSO at 40°C (Accelerated Stability) | 15 weeks | Most compounds stable | [10][11] |
| Wet DMSO (unspecified water content) at 40°C | 26 weeks | Increased compound loss | [10] |
| 25 Freeze-Thaw Cycles in Low-Humidity Environment | 7 weeks | No significant compound loss | [6] |
Note: "Stable" is generally defined as less than 10-15% degradation as determined by analytical methods like HPLC-MS. The stability of an individual compound can vary significantly based on its chemical structure.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity (e.g., ≥99.9%)
-
Sterile, amber glass vial with a screw cap and PTFE liner
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to the sterile vial.
-
Under a fume hood, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Forced Degradation Study for this compound in Aqueous DMSO
This protocol outlines a general procedure for a forced degradation study to assess the hydrolytic stability of this compound.
-
Objective: To determine the degradation pathway and kinetics of this compound under hydrolytic stress in a DMSO/water mixture.
-
Materials:
-
This compound stock solution in anhydrous DMSO (e.g., 10 mM)
-
Purified water (HPLC grade)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
HPLC-MS system with a suitable C18 column
-
-
Procedure:
-
Preparation of Test Solutions:
-
Neutral Hydrolysis: Mix the this compound DMSO stock with purified water to achieve a final concentration of, for example, 100 µM this compound in a 10% DMSO/water solution.
-
Acidic Hydrolysis: Prepare a similar solution as for neutral hydrolysis, but use 0.1 M HCl instead of purified water.
-
Basic Hydrolysis: Prepare a similar solution as for neutral hydrolysis, but use 0.1 M NaOH instead of purified water.
-
Control: Prepare a solution of this compound in anhydrous DMSO at the same final concentration.
-
-
Incubation: Incubate all test and control solutions at a controlled temperature (e.g., 40°C or 60°C) and protect from light.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Sample Quenching: For the acidic and basic solutions, neutralize the aliquot with an equimolar amount of base or acid, respectively, to stop the degradation reaction.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-MS method to quantify the remaining percentage of this compound and to identify and quantify any degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate. Analyze the mass spectrometry data to propose structures for the major degradation products.
-
Visualizations
Caption: Vasopressin signaling pathway leading to increased urea transport, and the inhibitory action of this compound.
Caption: A typical experimental workflow for a forced degradation study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Physiological and pathological impact of AQP1 knockout in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ziath.com [ziath.com]
- 5. ziath.com [ziath.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Regulation of Renal Urea Transport by Vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding off-target effects of UT-B-IN-1 in research
Welcome to the technical support center for UT-B-IN-1, a potent and selective inhibitor of the urea transporter B (UT-B). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively while anticipating and mitigating potential unintended systemic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible, competitive, and selective inhibitor of the urea transporter B (UT-B).[1][2] It functions by blocking the transport of urea across cell membranes mediated by UT-B.
Q2: What are the on-target effects of this compound in preclinical models?
A2: In preclinical models, such as mice, this compound has been shown to increase urine output and reduce urine osmolality, consistent with its role in the kidney's urine concentrating mechanism.[1][3]
Q3: Is this compound cytotoxic?
A3: this compound has demonstrated low cytotoxicity in vitro. For example, in Madin-Darby canine kidney (MDCK) cells, no significant cytotoxicity was observed at concentrations up to 10 μM after 24 hours of incubation.[1][3]
Q4: What are the known "off-target" effects of this compound?
A4: The term "off-target effects" for this compound primarily refers to unintended systemic physiological consequences due to the inhibition of UT-B in various tissues where it is expressed, rather than binding to other proteins. UT-B is present in the brain, heart, vascular endothelium, and bladder, among other tissues. Inhibition of UT-B in these locations can lead to effects on blood pressure, vasodilation, and potentially cellular health in these tissues.
Q5: How can I minimize the risk of observing unintended systemic effects in my experiments?
A5: To minimize unintended systemic effects, it is crucial to use the lowest effective concentration of this compound and include appropriate controls. Careful dose-response studies are recommended. For in vivo studies, consider using UT-B knockout animals as a negative control to confirm that the observed effects are mediated by UT-B.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or lower-than-expected potency in cell-based assays. | 1. Compound solubility/stability: this compound may have precipitated out of the solution or degraded in the culture medium. 2. Low UT-B expression: The cell line used may have low or no expression of the UT-B transporter. 3. Incorrect assay conditions: The experimental setup may not be optimal for detecting UT-B inhibition. | 1. Solubility: Prepare fresh stock solutions in 100% DMSO. For working solutions, ensure the final DMSO concentration is low and compatible with your cells. If precipitation is observed, gentle warming or sonication may help.[1] 2. UT-B Expression: Verify UT-B expression in your cell line at the mRNA and protein level (e.g., via RT-PCR or Western blot). Consider using a cell line known to express UT-B, such as erythrocytes or certain endothelial cells. 3. Assay Optimization: Ensure the urea concentration and incubation times are appropriate for your assay. For erythrocyte lysis assays, the concentration of the urea analog (e.g., acetamide) is critical. |
| Unexpected cardiovascular effects observed in vivo (e.g., changes in blood pressure). | 1. On-target effect in vascular tissue: UT-B is expressed in vascular endothelial cells and its inhibition can affect the nitric oxide (NO) pathway, leading to vasodilation and a decrease in blood pressure.[4][5] | 1. Dose-Response: Perform a careful dose-escalation study to determine the therapeutic window for the desired diuretic effect versus cardiovascular effects. 2. Mechanism Confirmation: Investigate the involvement of the L-arginine-eNOS-NO pathway in your model. This can be done by measuring NO production or by using inhibitors of nitric oxide synthase (NOS). 3. Control Groups: Use UT-B knockout animals to confirm that the cardiovascular effects are indeed mediated by the inhibition of UT-B. |
| Observed cytotoxicity or apoptosis in non-renal cell types (e.g., bladder cells). | 1. On-target effect in specific tissues: Inhibition of UT-B can lead to intracellular urea accumulation, which in some cell types, like bladder urothelial cells, has been linked to DNA damage and apoptosis in knockout models. | 1. Concentration Optimization: Use the lowest effective concentration of this compound to minimize intracellular urea accumulation. 2. Time-Course Analysis: Perform time-course experiments to determine the onset of any cytotoxic effects. 3. Cell Viability Assays: Monitor cell health using standard viability assays (e.g., MTT, LDH) at various concentrations and time points. |
| No diuretic effect observed in animal models. | 1. Inadequate dosing or bioavailability: The administered dose of this compound may not be sufficient to achieve a therapeutic concentration in the kidneys. 2. Animal model characteristics: The specific strain or species of animal may have differences in UT-B expression or function. 3. Compensatory mechanisms: The animal model may have compensatory mechanisms that counteract the effect of UT-B inhibition. | 1. Pharmacokinetic Analysis: If possible, measure the concentration of this compound in plasma and kidney tissue to ensure adequate exposure.[3] 2. Dose Adjustment: Increase the dose of this compound, keeping in mind potential unintended systemic effects. 3. Model Selection: Ensure the chosen animal model is appropriate and sensitive to UT-B inhibition. Compare your results to published studies using similar models. |
Quantitative Data Summary
| Parameter | Species/Cell Line | Concentration/Dose | Result | Reference |
| IC50 (UT-B Inhibition) | Human | 10 nM | Inhibition of urea transport | [1][2] |
| Mouse | 25 nM | Inhibition of urea transport | [1][2] | |
| Erythrocytes | 26.7 nM | Inhibition of urea efflux | [1] | |
| Cytotoxicity | MDCK cells | Up to 10 µM (24h) | No significant cytotoxicity | [1][3] |
| In Vivo Diuretic Effect | Mice | 300 µg (i.p., single dose) | Increased urine output and reduced urine osmolality | [1][3] |
| Effect on Blood Pressure | Spontaneous Hypertensive Rats (SHRs) | Not specified for this compound, but UT-B inhibitor PU-14 showed effect | Reduced blood pressure | [5] |
| Effect on Vasodilation | Mouse Aortas | Not specified for this compound, but UT-B inhibitor PU-14 showed effect | Endothelium-dependent relaxation | [5] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., MDCK) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-10 µM) for the desired duration (e.g., 24 hours).[3] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Diuretic Effect Assessment in Mice
-
Animal Acclimation: Acclimate male mice (e.g., CD1 background, 8-10 weeks old) to metabolic cages for several days.[3]
-
Formulation: Prepare the this compound formulation. A reported formulation is 1 mg/ml in 5% DMSO, 2.5% Tween-80, and 2.5% PEG400 in water.[3]
-
Administration: Administer a single intraperitoneal (i.p.) injection of the this compound formulation (e.g., 300 µg per mouse) or vehicle control.[3]
-
Urine Collection: Collect urine over a defined period (e.g., 4 hours) while depriving the animals of food and water.
-
Measurements: Measure the total urine volume and urine osmolality.
-
Data Analysis: Compare the urine output and osmolality between the this compound treated and vehicle control groups.
Visualizations
Signaling Pathway of Unintended Cardiovascular Effects
Caption: Unintended cardiovascular effects of this compound via the nitric oxide pathway.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional inhibition of urea transporter UT-B enhances endothelial-dependent vasodilatation and lowers blood pressure via L-arginine-endothelial nitric oxide synthase-nitric oxide pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional inhibition of urea transporter UT-B enhances endothelial-dependent vasodilatation and lowers blood pressure via L-arginine-endothelial nitric oxide synthase-nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Metabolic Stability of UT-B-IN-1 Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the metabolic stability assessment of UT-B-IN-1 analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic liability of the parent this compound compound?
A1: The primary metabolic liability of the parent this compound compound (UTBinh-14) has been identified as CH2 hydroxylation in the ethyl substituent. This metabolic soft spot leads to poor metabolic stability.
Q2: How can the metabolic stability of this compound analogs be improved?
A2: A successful strategy has been the replacement of the metabolically labile ethyl group with a 1,1-difluoroethyl group. This modification in analog 3k resulted in an approximately 40-fold improvement in in vitro metabolic stability compared to the parent compound. Other general strategies to enhance metabolic stability that can be applied to this compound analogs include:
-
Blocking Metabolic Hotspots: Introducing chemical modifications at sites prone to metabolism can prevent enzymatic degradation.
-
Deuterium Incorporation: Replacing hydrogen atoms with deuterium at metabolic hotspots can strengthen the chemical bond and slow down metabolism.
-
Modulating Lipophilicity: Optimizing the lipophilicity (logP or logD) of the analogs can influence their interaction with metabolic enzymes. Generally, very high lipophilicity can lead to increased metabolic clearance.
-
Introducing Steric Hindrance: Adding bulky groups near metabolic sites can sterically hinder the approach of metabolizing enzymes.
Q3: What are the key in vitro assays for assessing the metabolic stability of this compound analogs?
A3: The two primary in vitro assays for evaluating metabolic stability are:
-
Microsomal Stability Assay: This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s (CYPs). It is a valuable tool for assessing the intrinsic clearance of a compound due to oxidative metabolism.
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes) and provides a more comprehensive assessment of metabolic stability by including both Phase I and Phase II metabolic pathways, as well as cellular uptake and transport processes.[1]
Q4: What is "metabolic switching," and how can it affect the optimization of this compound analogs?
A4: Metabolic switching is a phenomenon where blocking one metabolic pathway leads to the compound being metabolized through an alternative route. When optimizing this compound analogs, it is crucial to analyze the full metabolite profile to ensure that improving stability at one position does not create a new metabolic liability elsewhere.
Troubleshooting Guides
Microsomal Stability Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | - Pipetting errors.- Inconsistent mixing.- Poor compound solubility. | - Use calibrated pipettes and proper technique.- Ensure thorough mixing of all solutions.- Check the solubility of the analog in the assay buffer. Consider using a co-solvent if necessary, ensuring the final concentration does not inhibit enzyme activity. |
| Compound appears unstable in the absence of NADPH (cofactor). | - Chemical instability of the analog in the assay buffer.- Degradation by non-NADPH dependent enzymes present in microsomes. | - Run a control incubation without microsomes to assess chemical stability.- If instability persists in the absence of NADPH but with microsomes, consider degradation by enzymes like esterases. |
| No degradation of a positive control compound. | - Inactive microsomes.- Inactive or improperly prepared NADPH regenerating system. | - Use a new batch of microsomes.- Prepare the NADPH regenerating system fresh for each experiment and ensure all components are stored correctly. |
| Very rapid disappearance of the test analog (<1 min). | - High intrinsic clearance of the analog.- High concentration of microsomes. | - Reduce the microsomal protein concentration.- Decrease the incubation time and increase the number of early time points. |
| No degradation of the test analog. | - The analog is highly stable.- The primary metabolic pathway is not mediated by CYPs.- The analytical method is not sensitive enough. | - Extend the incubation time.- Consider a hepatocyte stability assay to assess Phase II metabolism.- Optimize the LC-MS/MS method to ensure adequate sensitivity for detecting the parent compound. |
Hepatocyte Stability Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low cell viability. | - Improper thawing of cryopreserved hepatocytes.- Toxicity of the test analog at the concentration used. | - Follow the supplier's protocol for thawing and handling hepatocytes carefully.- Assess the cytotoxicity of the analog at the tested concentration using a viability assay (e.g., trypan blue exclusion). If toxic, reduce the concentration. |
| Discrepancy between microsomal and hepatocyte stability data. | - The analog is primarily cleared by Phase II metabolism (not prominent in microsomal assays).- The analog is a substrate for uptake or efflux transporters in hepatocytes.- The analog has low cell permeability. | - Analyze for the formation of Phase II metabolites (e.g., glucuronides, sulfates).- Investigate potential transporter interactions in separate assays.- Assess the permeability of the analog (e.g., using a PAMPA assay). |
| High variability in metabolic rates. | - Inconsistent cell density in wells.- Edge effects in the plate. | - Ensure a homogenous cell suspension before plating.- Avoid using the outer wells of the plate, or fill them with buffer to maintain a humidified environment. |
| Calculated intrinsic clearance is higher than liver blood flow. | - The analog is a high-clearance compound.- Potential errors in calculation or experimental parameters. | - This is physiologically possible for high-extraction ratio compounds. Review all calculations and ensure experimental parameters (cell density, incubation volume) are accurate. |
Quantitative Data Summary
The following table summarizes the in vitro metabolic stability data for key this compound analogs.
| Compound | Modification | IC50 (nM, human UT-B) | In Vitro Metabolic Stability (t½, min) | Fold Improvement vs. Parent |
| This compound (Parent) | Ethyl group | ~10.3 - 25.1 | Low (specific t½ not provided, but stated as poor) | - |
| Analog 3k | 1,1-difluoroethyl group | 15 | ~40-fold higher than parent | ~40x |
Note: The specific half-life values from the primary literature are not always explicitly stated, but the relative improvement is highlighted.
Experimental Protocols
Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance of this compound analogs due to Phase I metabolism.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test analog stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a master mix of phosphate buffer and liver microsomes.
-
Pre-warm the master mix at 37°C for 5-10 minutes.
-
Add the test analog to the master mix to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a sample of the reaction mixture into a separate plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the percentage of the parent analog remaining at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Hepatocyte Stability Assay
Objective: To determine the in vitro intrinsic clearance of this compound analogs considering both Phase I and Phase II metabolism.
Materials:
-
Cryopreserved hepatocytes (human, rat, or mouse)
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Test analog stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., 7-hydroxycoumarin, propranolol)
-
Acetonitrile with an internal standard
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Thaw and plate the cryopreserved hepatocytes according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
Remove the plating medium and replace it with fresh, pre-warmed medium containing the test analog at the final concentration (e.g., 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.
-
Stop the reaction by adding cold acetonitrile with an internal standard to the collected samples.
-
Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).
-
Analyze the samples by LC-MS/MS to quantify the remaining parent analog.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Visualizations
Caption: Workflow for microsomal and hepatocyte metabolic stability assays.
Caption: A simplified logic diagram for troubleshooting metabolic stability assays.
Caption: Conceptual pathway of this compound analog metabolism.
References
best practices for storing and handling UT-B-IN-1
Technical Support Center: UT-B-IN-1
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of this compound, a selective inhibitor of the urea transporter-B (UT-B).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as UTBINH-14) is a potent, selective, reversible, and competitive inhibitor of the urea transporter-B (UT-B).[1][2] UT-B proteins are responsible for facilitating the transport of urea across cell membranes.[3][4] By inhibiting UT-B, this compound blocks this transport. It has been shown to compete with urea for binding at an intracellular site on the UT-B protein.[5][6] This mechanism is valuable for studying the role of urea transport in physiological processes, such as the kidney's urine concentrating mechanism, and holds potential as a novel diuretic strategy.[3][5][6]
Q2: What are the key experimental applications for this compound?
A2: this compound is primarily used for research into diuretic mechanisms and the physiological roles of urea transport.[1][2] Key applications include:
-
In vitro urea transport assays: Using cells that express UT-B, such as erythrocytes, to quantify the inhibitory effect of the compound on urea flux.[1][5]
-
In vivo diuretic studies: Administering this compound to animal models (e.g., mice) to measure its effect on urine output and osmolality.[1][5][7]
-
Structural biology studies: Investigating the molecular interaction between the inhibitor and the UT-B protein to understand its binding mechanism.[8][9]
Q3: Is this compound selective for UT-B over other transporters?
A3: Yes, studies have shown that this compound is highly selective for UT-B over the UT-A isoforms.[1][5][6] It has also been shown to have little to no effect on the activities of other channels like AQP1, CFTR, or TMEM16A.[7]
Q4: What level of cytotoxicity does this compound exhibit?
A4: this compound has demonstrated low toxicity. For example, it showed no cytotoxic effects on MDCK cells at concentrations up to 10 μM after 24 hours of treatment.[1][7]
Storage and Handling Guide
Q5: How should I store the solid (powder) form of this compound?
A5: The solid form of this compound should be stored at 2-8°C.[7] It is shipped at ambient temperature but should be moved to the recommended storage temperature upon receipt.[7] The product should be kept in a tightly closed container in a dry place.[10]
Q6: How should I prepare and store stock solutions of this compound?
A6: this compound is soluble in DMSO up to 100 mg/mL.[7] For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage conditions for stock solutions are outlined in the table below.[1]
| Storage Temperature | Recommended Storage Period |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q7: How do I prepare a working solution for in vivo experiments?
A7: It is strongly recommended to prepare fresh working solutions on the day of use for in vivo experiments.[1] A common formulation involves a multi-solvent system. If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1]
Detailed Protocol for In Vivo Formulation (2.5 mg/mL) [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, begin with 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Experimental Troubleshooting
Q8: My in vitro assay shows lower-than-expected inhibition. What could be the cause?
A8: There are several potential reasons for lower-than-expected efficacy:
-
Compound Degradation: Stock solutions may have degraded if stored improperly or for too long. Ensure you are using a freshly prepared solution or one that has been stored correctly at -80°C for less than 6 months.[1]
-
Incorrect Concentration: Double-check all dilution calculations. Use a concentration curve (e.g., 1-1000 nM) to verify the IC50, which is approximately 10 nM for human UT-B and 25 nM for mouse UT-B.[1][5]
-
Assay Conditions: The inhibitory action of this compound is competitive with urea.[5] High concentrations of urea or urea analogs (like acetamide) in your assay buffer could reduce the apparent potency of the inhibitor.
-
Cellular Model: Confirm that your cell model (e.g., erythrocytes, transfected cell line) expresses a functional form of the target UT-B protein.
Q9: I am seeing inconsistent results in my in vivo animal studies. What should I check?
A9: Inconsistent in vivo results can stem from several factors:
-
Formulation Issues: this compound has limited aqueous solubility. If the working solution is not prepared correctly, the compound may precipitate, leading to inaccurate dosing. Ensure the solution is clear before administration and prepare it fresh daily.[1]
-
Compound Stability: While the compound is effective in vivo, one study noted a short half-life (t1/2 = 2.8 min) in in vitro rat hepatic microsome stability tests.[7] The timing of administration relative to sample collection is critical.
-
Animal Model: The diuretic effect of this compound has been verified in wild-type mice but is absent in UT-B knockout mice.[5][6] Ensure you are using the correct genetic background and appropriate controls.
Q10: The compound won't fully dissolve when making the in vivo working solution. What can I do?
A10: If you encounter solubility issues, try the following:
-
Add Solvents Sequentially: Add each solvent in the order specified in the protocol (PEG300, then DMSO stock, then Tween-80, then Saline) and ensure the mixture is homogeneous before adding the next component.[1]
-
Gentle Warming/Sonication: As recommended, gently warm the solution or use a sonicator bath to aid dissolution.[1] Avoid excessive heat, which could degrade the compound.
-
Check Stock Solution: Ensure your DMSO stock solution is fully dissolved and has not precipitated during storage.
Visualized Protocols and Pathways
Below are diagrams illustrating key experimental workflows and logical troubleshooting steps.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological functions of urea transporter B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urea Transporter B Inhibitor, UTBinh-14 | Sigma-Aldrich [sigmaaldrich.com]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
addressing variability in erythrocyte lysis assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in erythrocyte lysis assay results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in erythrocyte lysis assays?
Variability in erythrocyte lysis assays can stem from a multitude of factors, broadly categorized as pre-analytical, analytical, and post-analytical.[1][2] Pre-analytical variables include the method of blood collection, sample handling, and storage conditions.[1][3] Analytical variables encompass the reagents used, incubation times, and the concentration of erythrocytes.[4][5][6] Post-analytical variability can arise from the method of data analysis and calculation.
Q2: How does the source of erythrocytes affect assay results?
The species from which erythrocytes are sourced can significantly impact results, with studies showing up to a four-fold difference in hemolytic effects of the same compound on red blood cells from different species.[4][6] Even among human donors, there can be considerable variation in erythrocyte susceptibility to lysis.[5] Therefore, it is crucial to maintain consistency in the erythrocyte source for a given set of experiments.
Q3: What is the optimal incubation time and temperature for a hemolysis assay?
While incubation times in published literature range from 30 minutes to 24 hours, a common practice is a 60-minute incubation at 37°C.[4] The degree of hemoglobin release often increases linearly with incubation time.[4][5] It is essential to standardize the incubation time and temperature across all samples and experiments to ensure comparability of results.
Q4: How critical is the choice of positive and negative controls?
The choice of controls is critical for normalizing and interpreting assay results. Triton X-100 is frequently used as a positive control to induce 100% hemolysis, while phosphate-buffered saline (PBS) is a common negative control.[4] The type and concentration of the detergent used as a positive control can significantly affect the calculated hemolysis ratios.[4][6]
Q5: Can the assay volume influence the results?
Downscaling experiments, for instance from tubes to 96-well plates, can introduce minor variations in hemolysis measurements.[4] While some studies have found these variations to be relatively small, it is important to be aware of this potential source of variability and to maintain a consistent assay volume for comparative analyses.[4]
Troubleshooting Guides
Issue 1: High background hemolysis in the negative control.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Improper sample collection and handling | Ensure proper venipuncture technique with an appropriate needle gauge to minimize mechanical stress on the erythrocytes.[1][7] Avoid vigorous mixing or shaking of the blood sample.[1][8] |
| Temperature fluctuations | Maintain samples at a stable, appropriate temperature during transport and storage. Avoid excessively hot or cold conditions. |
| Contamination of reagents | Use sterile, high-purity reagents and solutions. Ensure that all buffers and media are free of hemolytic contaminants. |
| Osmotic stress | Verify the osmolarity of all buffers and solutions to ensure they are isotonic with erythrocytes. Prepare solutions in an appropriate buffer to reduce background lysis.[9] |
| Extended storage of erythrocytes | Use freshly isolated erythrocytes whenever possible. If storage is necessary, establish and validate a maximum storage time beyond which background hemolysis becomes unacceptable.[6] |
Issue 2: Inconsistent results between experimental replicates.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Variable erythrocyte concentration | Accurately determine and standardize the erythrocyte concentration for each experiment. An increase in erythrocyte concentration will lead to an increase in the measured free hemoglobin.[4][5] |
| Inconsistent incubation times | Use a calibrated timer and ensure all samples are incubated for the exact same duration. The amount of hemoglobin released increases with incubation time.[4][5] |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes of all reagents and cell suspensions. |
| Inadequate mixing of samples | Gently but thoroughly mix the erythrocyte suspension with the test compounds to ensure uniform exposure. |
| Positional effects in microplates | Be aware of potential "edge effects" in 96-well plates. Randomize sample placement or avoid using the outer wells if significant variability is observed. |
Experimental Protocols
Standard Erythrocyte Lysis Assay Protocol
This protocol is a generalized guideline. Optimization may be required for specific applications.
-
Erythrocyte Preparation:
-
Collect whole blood in a tube containing an anticoagulant (e.g., EDTA or heparin).[10]
-
Centrifuge the blood at 500 x g for 5 minutes at room temperature.[10]
-
Aspirate and discard the supernatant and buffy coat.
-
Wash the erythrocyte pellet by resuspending it in 3-5 volumes of isotonic PBS (pH 7.4).
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant. Repeat the wash step three times or until the supernatant is clear.[6]
-
After the final wash, resuspend the erythrocyte pellet in PBS to achieve the desired final concentration (e.g., a 1% erythrocyte suspension).[4][6]
-
-
Assay Procedure:
-
Measurement of Hemolysis:
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the intact erythrocytes.[11]
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.[11]
-
Measure the absorbance of the supernatant at a wavelength of 405 nm (or another appropriate wavelength for hemoglobin).[4][5]
-
-
Data Analysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Quantitative Data Summary
Table 1: Effect of Erythrocyte Concentration on Hemolysis Measurements.
| Erythrocyte Concentration | Optical Density (OD) of Free Hemoglobin (Arbitrary Units) |
| 1% | Increases with concentration |
| 2% | Increases with concentration |
| 3% | Increases with concentration |
| 4% | Increases with concentration |
| (Data is qualitative based on the finding that OD measurements of free hemoglobin increase with increasing erythrocyte concentration.[4]) |
Table 2: Effect of Incubation Time on Hemolysis.
| Incubation Time (minutes) | Hemolysis Ratio (HR) for AMP 2 |
| 15 | Varies with time |
| 30 | Varies with time |
| 60 | Varies with time |
| 90 | Varies with time |
| 120 | Varies with time |
| (Qualitative representation based on the finding that the degree of released hemoglobin increases linearly with increasing incubation time.[4]) |
Visualizations
Caption: Workflow for a standard erythrocyte lysis assay.
Caption: A logical approach to troubleshooting assay variability.
References
- 1. news-medical.net [news-medical.net]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. scribd.com [scribd.com]
- 4. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity [mdpi.com]
- 7. Hemolysis - College of Veterinary Medicine - Purdue University [vet.purdue.edu]
- 8. phlebotomy.com [phlebotomy.com]
- 9. Optimizing Lysis Protocol for Specific Assay - Creative Biolabs [creative-biolabs.com]
- 10. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 11. haemoscan.com [haemoscan.com]
refining UT-B-IN-1 delivery methods for in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of UT-B-IN-1, a selective urea transporter-B (UT-B) inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during the preparation and in vivo administration of this compound.
Formulation and Administration:
-
Q1: My this compound is not dissolving in the recommended vehicle. What should I do?
-
A1: this compound can be challenging to dissolve. If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[1] Ensure you are adding the solvents in the specified order for the chosen formulation. If issues persist, consider preparing a fresh solution and ensuring your stock of this compound has been stored correctly at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
-
Q2: Which in vivo delivery formulation of this compound should I use?
-
A2: Two common formulations have been successfully used for intraperitoneal (i.p.) injection in mice. The choice may depend on the specific requirements of your study and institutional guidelines. Both formulations achieve a solubility of 2.5 mg/mL.[1]
-
-
Q3: What is the recommended dose of this compound for in vivo mouse studies?
In Vivo Experimentation:
-
Q4: I administered this compound via i.p. injection, and the mouse is showing signs of distress (e.g., lethargy, hunched posture). What could be the cause?
-
A4: While this compound is reported to have low toxicity, signs of distress could be related to the injection procedure itself.[1] Improper i.p. injection technique can lead to complications such as injection into the gastrointestinal tract or bladder, or peritonitis. Ensure you are using the correct injection site (lower right abdominal quadrant) and technique. If adverse signs persist, monitor the animal closely and consult with your institution's veterinary staff.
-
-
Q5: I am not observing the expected diuretic effect after this compound administration. What are the possible reasons?
-
A5: Several factors could contribute to a lack of efficacy.
-
Formulation Issues: Ensure the compound was fully dissolved and the correct dose was administered.
-
Animal Strain/Sex: While the provided protocols have been used in male CD1 mice, consider potential strain- or sex-dependent differences in response.[2]
-
Hydration Status: The diuretic effect may be more pronounced in animals with free access to water.[2]
-
Timing of Measurements: Ensure that urine collection and osmolality measurements are performed at appropriate time points post-injection to capture the peak effect.
-
-
-
Q6: What are the potential off-target effects of this compound?
-
A6: this compound is a highly selective inhibitor for UT-B over UT-A isoforms.[1] However, as with any small molecule inhibitor, off-target effects are a possibility. Monitor for any unexpected behavioral or physiological changes in the animals. Since UT-B is expressed in tissues other than the kidney, such as the brain and heart, it is important to be aware of potential effects in these organs, although none have been specifically reported for this compound.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Species | Reference |
| IC₅₀ | 10 nM | Human UT-B | [1] |
| 25 nM | Mouse UT-B | [1] | |
| 26.7 nM | Urea Efflux (Erythrocytes) | [1] | |
| In Vivo Dose | 300 µ g/mouse (i.p.) | Mouse | [1] |
| Solubility | 2.5 mg/mL | N/A | [1] |
| Formulation Component | Protocol 1 | Protocol 2 |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| Corn Oil | - | 90% |
Experimental Protocols
In Vivo Efficacy Study of this compound in Mice
This protocol outlines a typical experiment to assess the diuretic effect of this compound in mice.
1. Animal Model:
-
Male CD1 mice, 8-10 weeks old, weighing 25-30g.[2]
2. This compound Formulation (Protocol 1):
-
Prepare a 2.5 mg/mL solution of this compound.
-
Sequentially add the following solvents, ensuring each is fully dissolved before adding the next:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Use an ultrasonic bath to aid dissolution if necessary to obtain a clear solution.[1]
-
Prepare a vehicle control solution with the same components, excluding this compound.
3. Administration:
-
Administer a single 300 µg dose of this compound via intraperitoneal (i.p.) injection. The injection volume will depend on the final concentration of your formulation.
-
Inject into the lower right quadrant of the abdomen to avoid the bladder and cecum.
-
Administer the vehicle control to a separate group of mice.
4. Urine Collection and Analysis:
-
House mice individually in metabolic cages.
-
Provide free access to food and water.
-
Collect urine at predetermined time points (e.g., 0-4 hours, 4-8 hours, 8-24 hours) post-injection.
-
Measure urine volume for each collection period.
-
Determine urine osmolality using an osmometer.
5. Data Analysis:
-
Compare the urine volume and osmolality between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Signaling Pathway of this compound Diuretic Effect
Caption: Mechanism of this compound induced diuresis.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing in vivo efficacy of this compound.
References
Validation & Comparative
Tale of Two Worlds: Unraveling the Effects of UT-B-IN-1 and Genetic Knockout on Urea Transporter B Function
For researchers, scientists, and drug development professionals, understanding the precise impact of inhibiting or eliminating the function of a protein is paramount. This guide provides a detailed comparison of the effects of a potent and selective urea transporter B (UT-B) inhibitor, UT-B-IN-1, with the phenotype observed in UT-B knockout mice. By examining both pharmacological intervention and genetic deletion, we can gain a comprehensive understanding of the role of UT-B in physiology and its potential as a therapeutic target.
Urea transporter B (UT-B), encoded by the Slc14a1 gene, is a crucial membrane protein responsible for the facilitated transport of urea across cell membranes.[1][2] It is widely expressed in various tissues, including the descending vasa recta of the kidney, red blood cells, brain, and testis. Its role is particularly prominent in the urinary concentrating mechanism, where it contributes to the generation and maintenance of the hyperosmolar medullary interstitium necessary for water reabsorption.
Unveiling the Consequences: this compound versus Genetic Deletion
To dissect the function of UT-B, two primary experimental approaches are employed: pharmacological inhibition using small molecules like this compound and genetic ablation through the creation of knockout mouse models.
This compound is a potent, selective, reversible, and competitive inhibitor of UT-B. It offers the advantage of acute, dose-dependent, and transient modulation of UT-B activity, allowing for the study of immediate physiological responses to transporter inhibition.
UT-B knockout mice , on the other hand, provide a model of complete and lifelong absence of UT-B function. This allows for the investigation of the long-term consequences of UT-B deficiency and potential compensatory mechanisms that may arise.
A key study directly compared the effects of a UT-B inhibitor, UTBinh-14 (a compound structurally and functionally analogous to this compound), with those observed in UT-B knockout mice. The findings from this and other related studies are summarized below.
Quantitative Comparison of Key Physiological Parameters
The following table summarizes the key quantitative data comparing the effects of this compound (referred to as UTBinh-14 in the source study) administration to wild-type mice and the phenotype of UT-B knockout mice.
| Parameter | Wild-Type (Vehicle) | Wild-Type + UTBinh-14 | UT-B Knockout | UT-B Knockout + UTBinh-14 |
| Urine Osmolality (mOsm/kg H₂O) | ~3000 | ~2300 | ~2300 | ~2300 |
| Urine Volume (µL/4h) | ~109 | ~236 | - | - |
| Urine Urea Concentration | Significantly Reduced | Significantly Reduced | - | - |
Data is approximated from graphical representations in the cited literature. For precise values, refer to the original publication.[3]
These data clearly demonstrate that pharmacological inhibition of UT-B with UTBinh-14 in wild-type mice phenocopies the urinary concentrating defect observed in UT-B knockout mice.[3] Both interventions lead to a significant reduction in urine osmolality and an increase in urine volume, highlighting the critical role of UT-B in water conservation. Furthermore, the lack of effect of UTBinh-14 in UT-B knockout mice confirms the inhibitor's high specificity for its target.[3]
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of these findings, it is essential to understand the underlying experimental protocols.
In Vivo Murine Studies for Diuretic Effect
Animal Models:
-
Wild-type mice (e.g., C57BL/6)
-
UT-B knockout mice (on a C57BL/6 background)
UT-B Inhibitor Administration:
-
This compound (or UTBinh-14) is typically dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).
-
The inhibitor is administered via intraperitoneal (IP) injection.[4][5][6][7] The standard procedure involves restraining the mouse and injecting the solution into the lower right quadrant of the abdomen to avoid injury to internal organs.
Urine Collection and Analysis:
-
Following inhibitor administration, mice are placed in metabolic cages for a defined period (e.g., 4 hours) to collect urine.[8][9][10][11][12]
-
Urine volume is measured, and urine osmolality is determined using an osmometer.
-
Urine urea concentration can be measured using commercially available assay kits.
Ex Vivo Measurement of Urea Transport in Erythrocytes
Principle: This assay leverages the high expression of UT-B on red blood cells (erythrocytes). The rate of urea transport across the erythrocyte membrane is measured by monitoring the change in cell volume in response to a urea gradient.
Procedure:
-
Erythrocyte Preparation: Freshly isolated erythrocytes from wild-type and UT-B knockout mice are washed and suspended in a buffer solution.
-
Urea Transport Assay: A stopped-flow light scattering apparatus is used to rapidly mix the erythrocyte suspension with a hyperosmotic or isoosmotic solution containing urea.
-
Data Acquisition: The change in light scattering, which is proportional to the change in cell volume, is recorded over time. The initial rate of cell shrinkage or swelling reflects the rate of urea transport.
-
Inhibitor Studies: To determine the effect of this compound, erythrocytes are pre-incubated with the inhibitor before being subjected to the urea gradient. The reduction in the rate of volume change indicates the degree of inhibition.
Visualizing the Impact: Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
References
- 1. Urea Transporter Physiology Studied in Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea transporters in kidney and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. mmpc.org [mmpc.org]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. ibl-america.com [ibl-america.com]
- 11. Mouse urine collection using clear plastic wrap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Refining urine collection in mice: Development of an innovative urine collection device - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to UT-B-IN-1 and Other Urea Transporter B (UT-B) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UT-B-IN-1 with other known inhibitors of Urea Transporter B (UT-B), a key protein in the kidney's urine concentrating mechanism. The following sections present a comprehensive overview of their performance based on available experimental data, detailed methodologies of key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Performance Comparison of UT-B Inhibitors
This compound has emerged as a highly potent and selective inhibitor of UT-B. To objectively assess its performance, this section compares its key characteristics with other identified UT-B inhibitors, PU-14 and CB-20. The data, summarized from multiple studies, highlights differences in their inhibitory potency (IC50) and selectivity for UT-B over the related UT-A isoforms.
Table 1: In Vitro Potency and Selectivity of UT-B Inhibitors
| Inhibitor | Target | Species | IC50 | Selectivity over UT-A |
| This compound | UT-B | Human | 10 nM[1] | High[1] |
| UT-B | Mouse | 25 nM[1] | High[1] | |
| PU-14 | UT-B | Human | Micromolar range | Inhibits both UT-A and UT-B |
| UT-B | Mouse | Micromolar range | Inhibits both UT-A and UT-B | |
| UT-B | Rat | Micromolar range | Inhibits both UT-A and UT-B | |
| CB-20 | UT-B | Human | 1.29 ± 0.03 µM[2] | Nearly equal inhibition of UT-A1 and UT-B[2][3] |
| UT-B | Mouse | 2.01 ± 0.41 µM[2] | Nearly equal inhibition of UT-A1 and UT-B[2] | |
| UT-B | Rat | 0.47 ± 0.19 µM[2] | Nearly equal inhibition of UT-A1 and UT-B[2] |
Key Findings:
-
Potency: this compound demonstrates significantly higher potency with IC50 values in the low nanomolar range, making it a more powerful inhibitor compared to PU-14 and CB-20, which have IC50 values in the micromolar range.[1][2]
-
Selectivity: this compound exhibits high selectivity for UT-B over UT-A isoforms. In contrast, both PU-14 and CB-20 show a lack of selectivity, inhibiting both UT-A and UT-B.[1][2][3] This high selectivity of this compound is a crucial advantage, as it minimizes off-target effects and allows for more precise investigation of UT-B function.
In Vivo Effects
The functional consequence of UT-B inhibition is a diuretic effect. In vivo studies in mice have demonstrated the ability of these inhibitors to increase urine output and reduce urine osmolality.
Table 2: In Vivo Effects of UT-B Inhibitors in Mice
| Inhibitor | Dosage | Effect on Urine Output | Effect on Urine Osmolality |
| This compound | 300 µg (i.p.) | Increased | Reduced |
| PU-14 | 50 mg/kg (s.c.) | Significantly Increased | Significantly Decreased |
| CB-20 | 100 mg/kg (s.c.) | Increased | Decreased |
Key Findings:
All three inhibitors have demonstrated diuretic effects in animal models. This compound, even at a lower dose, effectively increases urine output and decreases urine osmolality, consistent with its high in vitro potency.[2] PU-14 and CB-20 also induce diuresis, although at higher concentrations.
Experimental Protocols
The data presented in this guide are based on established experimental protocols. The following are detailed methodologies for the key assays used to characterize UT-B inhibitors.
Erythrocyte Osmotic Lysis Assay for UT-B Inhibition
This assay is a common method to screen for and characterize UT-B inhibitors by measuring their effect on urea transport in red blood cells, which endogenously express UT-B.
Principle: Red blood cells are pre-loaded with a high concentration of a urea analog, such as acetamide. When these cells are rapidly diluted into an iso-osmotic solution without the urea analog, the outwardly directed gradient drives the efflux of the analog through UT-B. This efflux is coupled with water movement, causing initial cell shrinkage. However, if UT-B is inhibited, the efflux of the urea analog is slowed, leading to a sustained osmotic imbalance, water influx, cell swelling, and eventual lysis. The degree of lysis is inversely proportional to the activity of UT-B and can be measured spectrophotometrically.
Protocol:
-
Erythrocyte Preparation:
-
Obtain fresh whole blood (e.g., from mice or humans) and wash the erythrocytes three to four times in a phosphate-buffered saline (PBS) solution by centrifugation and resuspension to remove plasma and other blood components.
-
Resuspend the packed erythrocytes to a 50% hematocrit in PBS.
-
-
Urea Analog Loading:
-
Incubate the erythrocyte suspension in a hypertonic solution of a urea analog (e.g., 1.5 M acetamide in PBS) for a sufficient time (e.g., 1-2 hours) to allow the analog to equilibrate across the cell membrane.
-
-
Lysis Measurement:
-
Rapidly dilute a small volume of the pre-loaded erythrocyte suspension (e.g., 20 µL) into a larger volume of iso-osmotic PBS (e.g., 180 µL) in a 96-well plate. This creates the outwardly directed gradient.
-
The test inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the PBS solution at the desired concentrations.
-
Immediately monitor the change in optical density (OD) at a wavelength sensitive to cell lysis (e.g., 700 nm) over time using a plate reader. A decrease in OD indicates cell lysis.
-
-
Data Analysis:
-
The rate of lysis is determined from the slope of the OD curve.
-
The percentage of inhibition is calculated by comparing the lysis rate in the presence of the inhibitor to the rate in the control (vehicle-treated) wells.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
MDCK Cell-Based Assay for UT-A Selectivity
To determine the selectivity of UT-B inhibitors, their activity against UT-A isoforms is assessed using a cell line that does not endogenously express urea transporters, such as Madin-Darby Canine Kidney (MDCK) cells, which have been stably transfected to express a specific UT-A isoform (e.g., UT-A1).
Principle: The transfected MDCK cells are grown as a monolayer on a permeable support, creating two distinct compartments (apical and basolateral). The transport of radiolabeled urea across this monolayer is measured in the presence and absence of the test inhibitor. A reduction in urea transport indicates inhibition of the expressed UT-A isoform.
Protocol:
-
Cell Culture:
-
Culture MDCK cells stably transfected with the desired UT-A isoform (e.g., UT-A1) on permeable filter supports (e.g., Transwell inserts) until a confluent and polarized monolayer is formed. The integrity of the monolayer can be assessed by measuring the transepithelial electrical resistance (TEER).
-
-
Urea Transport Assay:
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the transport buffer containing a known concentration of radiolabeled urea (e.g., ¹⁴C-urea) to the apical side of the monolayer.
-
Add the transport buffer with or without the test inhibitor to the basolateral side.
-
Incubate the cells at 37°C for a defined period (e.g., 30-60 minutes).
-
At the end of the incubation, collect samples from the basolateral compartment.
-
-
Quantification and Analysis:
-
Measure the amount of radiolabeled urea that has been transported to the basolateral side using a scintillation counter.
-
Calculate the rate of urea transport.
-
Determine the percentage of inhibition by the test compound by comparing the transport rate in its presence to the control.
-
By comparing the IC50 values for UT-B (from the erythrocyte lysis assay) and UT-A, the selectivity of the inhibitor can be quantified.
-
Visualizations
Urea Transport Pathway in the Renal Medulla
The following diagram illustrates the key steps of urea recycling in the renal medulla, a process crucial for generating the osmotic gradient required for water reabsorption and the production of concentrated urine. UT-B plays a critical role in this pathway.
Caption: Urea recycling in the renal medulla.
Experimental Workflow for UT-B Inhibitor Screening
This diagram outlines the general workflow for identifying and characterizing novel UT-B inhibitors, from initial high-throughput screening to in vivo validation.
Caption: Workflow for UT-B inhibitor discovery.
Conclusion
Based on the available data, this compound stands out as a superior UT-B inhibitor due to its high potency and selectivity. Its nanomolar efficacy and specific action on UT-B make it an invaluable tool for studying the physiological roles of this transporter and a promising lead compound for the development of novel diuretics. In contrast, while PU-14 and CB-20 also exhibit diuretic effects, their lower potency and lack of selectivity for UT-B may limit their utility in research and therapeutic applications where target specificity is critical. Further research and clinical studies are warranted to fully elucidate the therapeutic potential of potent and selective UT-B inhibitors like this compound.
References
A Comparative Guide to Urea Transporter Inhibitors: UT-B-IN-1 and PU-14
This guide provides a detailed comparison of the efficacy and characteristics of two prominent urea transporter inhibitors: UT-B-IN-1 (also known as UTBinh-14) and PU-14. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.
Efficacy and Specificity
This compound is a highly potent and selective inhibitor of the urea transporter B (UT-B), while PU-14, a thienoquinolin derivative, exhibits a broader spectrum of inhibition, targeting both UT-A and UT-B transporters.
This compound is a triazolothienopyrimidine compound that demonstrates nanomolar potency in inhibiting UT-B. It is a reversible and competitive inhibitor, acting at an intracellular site on the UT-B protein.[1] A key characteristic of this compound is its high selectivity for UT-B over UT-A isoforms.[1]
PU-14 is a thienoquinolin-based inhibitor that has been shown to inhibit both UT-A and UT-B transporters.[2] Its inhibitory action on both transporter types suggests a potential for a more comprehensive impact on the urea concentrating mechanism in the kidney.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the inhibitory potency of this compound and PU-14.
| Inhibitor | Target | Species | IC50 | Citation |
| This compound | UT-B | Human | 10 nM | [1] |
| UT-B | Mouse | 25 nM | [1] | |
| PU-14 | UT-B | Rat | ~0.8 µM | [2] |
| UT-B | Human, Mouse | µM range | [3] | |
| UT-A | Rat | 36% inhibition at 4 µM | [2] |
In Vivo Diuretic Effects
Both this compound and PU-14 have demonstrated diuretic effects in animal models, leading to increased urine output and reduced urine osmolality.
This compound , when administered to mice, leads to a significant increase in urine output and a decrease in urine osmolality.[1] This effect is consistent with the inhibition of UT-B's role in the renal urea recycling process.
PU-14 has been shown to induce a dose-dependent increase in urine output in rats.[2] Notably, this diuretic effect is characterized as "urea-selective," meaning it promotes water excretion without causing significant disturbances in electrolyte balance.[3]
In Vivo Experimental Data
| Inhibitor | Animal Model | Key Findings | Citation |
| This compound | Mice | Increased urine output and reduced urine osmolality. | [1] |
| PU-14 | Rats | Dose-dependent increase in urine output; urea-selective diuresis without electrolyte imbalance. | [2][3] |
Signaling Pathways and Mechanisms of Action
The diuretic effect of both inhibitors stems from their interference with the kidney's urine concentrating mechanism, which relies on the establishment of a hyperosmotic environment in the renal medulla. Urea transporters play a crucial role in this process by facilitating the movement of urea across cell membranes.
By inhibiting UT-B, This compound disrupts the countercurrent exchange of urea in the vasa recta, leading to a reduction in the medullary interstitial osmotic gradient and consequently, decreased water reabsorption.
PU-14 , by inhibiting both UT-A and UT-B, is believed to have a more extensive effect on urea recycling. Its action on UT-A transporters in the collecting ducts and thin descending limbs, in addition to UT-B in the vasa recta, would further impair the kidney's ability to concentrate urine.
Experimental Protocols
Erythrocyte Osmotic Lysis Assay (for UT-B Inhibition)
This assay is a common method for screening UT-B inhibitors, leveraging the high expression of UT-B in red blood cells.
Methodology:
-
Erythrocyte Preparation: Freshly collected red blood cells are washed and suspended in a buffer solution.
-
Acetamide Loading: The erythrocytes are pre-loaded with acetamide, a urea analog that is transported by UT-B.
-
Inhibitor Incubation: The acetamide-loaded erythrocytes are incubated with the test compound (e.g., this compound or PU-14) or a vehicle control.
-
Hypotonic Challenge: The cells are rapidly diluted into a hypotonic solution. This creates an outward gradient for acetamide.
-
Lysis Measurement: In the absence of an effective inhibitor, acetamide rapidly exits the cells via UT-B, preventing significant cell swelling and lysis. In the presence of an inhibitor, acetamide efflux is blocked, leading to osmotic swelling and subsequent lysis of the erythrocytes. The degree of lysis is quantified by measuring the change in optical density of the cell suspension.
In Vivo Diuretic Assay in Rats
This protocol is used to evaluate the diuretic effects of urea transporter inhibitors in a whole-animal model.
Methodology:
-
Animal Acclimation: Male Wistar rats are housed in metabolic cages for several days to acclimate. They are provided with standard food and water ad libitum.
-
Baseline Measurements: Urine output and osmolality are measured for a baseline period before drug administration.
-
Drug Administration: The test inhibitor (e.g., PU-14) or a vehicle control is administered to the rats, typically via subcutaneous or intraperitoneal injection.
-
Urine Collection: Urine is collected at regular intervals (e.g., every 2 hours) for a specified period (e.g., 24 hours).
-
Analysis: The volume of urine collected is measured, and the urine osmolality and concentrations of urea and electrolytes (Na+, K+, Cl-) are determined.
-
Data Comparison: The post-treatment values are compared to the baseline measurements and to the vehicle control group to assess the diuretic and electrolyte-sparing effects of the inhibitor.
Summary and Conclusion
Both this compound and PU-14 are valuable tools for studying the physiological roles of urea transporters and hold potential as novel diuretics.
-
This compound stands out for its high potency and selectivity for UT-B. This makes it an excellent probe for specifically investigating the functions of UT-B in various physiological and pathological processes.
-
PU-14 offers a broader inhibition profile, targeting both UT-A and UT-B. This dual-inhibition mechanism may translate to a more pronounced diuretic effect. Its demonstrated urea-selective diuresis in rats is a promising characteristic for a potential therapeutic agent, as it suggests a lower risk of electrolyte disturbances compared to conventional diuretics.
The choice between these two inhibitors will depend on the specific research question. For studies requiring precise targeting of UT-B, this compound is the superior choice. For investigations aiming for a more comprehensive disruption of the renal urea concentrating mechanism and potentially a stronger diuretic effect, PU-14 presents a compelling alternative. Further studies, including head-to-head in vivo comparisons and detailed pharmacokinetic and pharmacodynamic profiling, will be crucial in fully elucidating the therapeutic potential of these and other urea transporter inhibitors.
References
comparative analysis of UT-B-IN-1 and non-selective inhibitors like phloretin
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selective urea transporter-B (UT-B) inhibitor, UT-B-IN-1, and the non-selective inhibitor, phloretin. This analysis is supported by experimental data to inform inhibitor selection and experimental design.
This guide delves into the distinct mechanisms of action, target selectivity, and available quantitative data for both inhibitors. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of findings.
Mechanism of Action and Target Selectivity
This compound is a potent and selective inhibitor of the urea transporter B (UT-B), also known as SLC14A1.[1][2] It functions as a reversible and competitive inhibitor, directly competing with urea for binding to the transporter.[2] Its high selectivity for UT-B over the UT-A isoforms makes it a valuable tool for studying the specific physiological roles of UT-B in processes such as the urinary concentrating mechanism, brain water balance, and red blood cell function.[1][2][3][4]
Phloretin , a dihydrochalcone flavonoid found in apples and other plants, exhibits a broad and non-selective inhibitory profile.[5][6][7][8][9] Its mechanism of action is multifaceted, involving the modulation of numerous signaling pathways, including:
-
Inhibition of Glucose Transporters (GLUTs): Phloretin is a well-known inhibitor of various glucose transporters, which can interfere with cellular glucose uptake.[6]
-
Modulation of Inflammatory Pathways: It has been shown to suppress inflammatory responses by inhibiting the MAPK and NF-κB signaling pathways.[5][7][10][11]
-
Antioxidant Activity: Phloretin possesses potent antioxidant properties, scavenging reactive oxygen species (ROS).[5][6][12]
-
Inhibition of various enzymes and signaling proteins: Phloretin has been reported to affect a wide range of other proteins and pathways, contributing to its diverse pharmacological effects, including anticancer and antibacterial activities.[6][7][8][10][13][14]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and phloretin, highlighting their distinct potency and target profiles.
Table 1: Inhibitory Potency
| Inhibitor | Target | Species | IC50 | Reference |
| This compound | UT-B | Human | 10 nM | [1][2] |
| This compound | UT-B | Mouse | 25 nM | [1][2] |
| This compound | Urea Efflux in Erythrocytes | Not Specified | 26.7 nM | [1] |
| Phloretin | NO Production (LPS-stimulated RAW 264.7 cells) | Mouse | 5.2 µM | [9] |
| Phloretin | ZIKV strain MR766 | Not Specified | 22.85 µM | [15] |
| Phloretin | ZIKV strain PRVABC59 | Not Specified | 9.31 µM | [15] |
| Phloretin | Gastric GES-1 cells (cytotoxicity) | Human | 120 µM | [16] |
| Phloretin | Human SCC-1 oral cancer cells (proliferation) | Human | 12.5 µM | [16] |
Table 2: Antibacterial Activity of Phloretin
| Bacterial Strain | MIC | Reference |
| Drug-resistant S. aureus | 64 µM | [13] |
| Vibrio parahaemolyticus | 125 µg/mL | [14] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the activity of this compound and phloretin.
Urea Transport Assay using Erythrocytes
This assay is commonly used to determine the inhibitory activity of compounds on UT-B, which is highly expressed in red blood cells.
Principle: The rate of urea-induced osmotic lysis of erythrocytes is measured. In the presence of an effective UT-B inhibitor, the influx of urea is slowed, delaying cell swelling and lysis.
Protocol:
-
Preparation of Erythrocytes: Obtain fresh red blood cells and wash them multiple times in a saline buffer (e.g., PBS).
-
Pre-incubation with Inhibitor: Incubate the washed erythrocytes with varying concentrations of the test compound (e.g., this compound) or vehicle control for a specified period.
-
Initiation of Lysis: Rapidly mix the pre-incubated erythrocytes with an iso-osmotic solution containing a high concentration of urea.
-
Measurement of Lysis: Monitor the change in light scattering or absorbance at a specific wavelength (e.g., 710 nm) over time using a stopped-flow apparatus or a plate reader. The rate of lysis is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the rate of hemolysis for each inhibitor concentration and determine the IC50 value.
Anti-inflammatory Activity Assay in Macrophages
This protocol is used to evaluate the anti-inflammatory effects of compounds like phloretin.
Principle: The ability of a compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in response to an inflammatory stimulus (e.g., lipopolysaccharide, LPS) is measured.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Pre-treatment with Inhibitor: Pre-treat the cells with different concentrations of phloretin or vehicle control for a defined period (e.g., 1 hour).
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
-
Measurement of Nitric Oxide: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.
-
Data Analysis: Determine the percentage of NO inhibition for each phloretin concentration and calculate the IC50 value.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and phloretin, as well as a proposed experimental workflow.
Caption: Mechanism of this compound inhibition.
Caption: Phloretin's pleiotropic effects.
Caption: Workflow for comparing inhibitor effects.
Conclusion
The comparative analysis of this compound and phloretin reveals two inhibitors with fundamentally different profiles. This compound is a highly selective and potent tool for the targeted investigation of UT-B function. In contrast, phloretin is a non-selective, multi-target compound with a broad range of biological activities.
For researchers aiming to specifically dissect the role of UT-B, this compound is the inhibitor of choice due to its high selectivity and potency. For studies exploring broader physiological effects related to inflammation, oxidative stress, or glucose metabolism, phloretin may be a relevant compound, though its lack of specificity necessitates careful interpretation of results. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their specific research questions and in designing robust experimental plans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Expression of Urea Transporter B in Normal and Injured Brain [frontiersin.org]
- 4. Physiological functions of urea transporter B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Phloretin inhibits interleukin-1β-induced COX-2 and ICAM-1 expression through inhibition of MAPK, Akt, and NF-κB signaling in human lung epithelial cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. The antioxidant activity of phloretin: the disclosure of a new antioxidant pharmacophore in flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Target Proteins of Phloretin for Its Anti-Inflammatory and Antibacterial Activities Against Propionibacterium acnes-Induced Skin Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial Activity of Phloretin Against Vibrio parahaemolyticus and Its Application in Seafood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phloretin inhibits Zika virus infection by interfering with cellular glucose utilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phloretin, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of UT-B-IN-1 Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the urea transporter B (UT-B) inhibitor, UT-B-IN-1, with other potential UT-B inhibitors. The activity of these compounds is cross-validated in bladder and colon cancer cell lines known to express UT-B, offering valuable data for researchers in oncology and drug discovery.
Introduction to UT-B and its Inhibition
Urea transporter B (UT-B), encoded by the SLC14A1 gene, is a membrane protein that facilitates the transport of urea across cell membranes.[1] While its role in the kidney's urine concentrating mechanism is well-established, emerging evidence points to its expression and potential significance in various other tissues, including the bladder and colon.[1][2][3] Notably, altered UT-B expression has been observed in bladder cancer, suggesting it may play a role in tumor biology.[1][4][5] This has led to growing interest in UT-B as a potential therapeutic target.
This compound is a potent and selective inhibitor of UT-B, demonstrating reversible and competitive inhibition.[6] Its efficacy has been primarily characterized in erythrocytes, where it inhibits urea efflux with high potency. This guide aims to expand upon this knowledge by presenting a framework for cross-validating this compound's activity in relevant cancer cell lines and comparing its performance against other known UT-B inhibitors.
Comparative Analysis of UT-B Inhibitors
To provide a comprehensive overview, this guide evaluates this compound alongside a non-selective inhibitor, phloretin, and a representative thiourea analog. The selected cell lines for this cross-validation are the human bladder carcinoma cell lines T24 and 5637, and the human colon adenocarcinoma cell line Caco-2, all of which have been reported to express UT-B.[2][4]
Table 1: Comparative Activity of UT-B Inhibitors in Different Cell Lines
| Compound | Target(s) | Reported IC50 (Human UT-B, Erythrocytes) | Predicted Activity in Cancer Cell Lines | Key Characteristics |
| This compound | Selective UT-B | 10 nM[6] | High | Potent and selective inhibitor. |
| Phloretin | Non-selective (UTs, GLUTs, etc.) | ~700 µM (positive control concentration)[7] | Moderate to Low | Broad-spectrum inhibitor, lacks specificity. |
| Thiourea Analogs | UT-A and UT-B (variable selectivity) | Millimolar to sub-millimolar range[8] | Variable | Wide range of potencies and selectivities. |
Experimental Protocols
To facilitate the cross-validation of this compound and other inhibitors, the following detailed experimental protocols are provided.
Cell Culture
-
T24 (ATCC® HTB-4™) and 5637 (ATCC® HTB-9™) human bladder cancer cell lines are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).[9]
-
Caco-2 (ATCC® HTB-37™) human colon adenocarcinoma cell lines are to be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 20% FBS.
-
All cell lines should be maintained in a humidified atmosphere of 5% CO2 at 37°C.
Urea Transport Assay in Adherent Cancer Cell Lines
This protocol is adapted from methods used for measuring urea transport in cultured cells and is suitable for determining the inhibitory activity of compounds on UT-B in adherent cancer cell lines.
Materials:
-
24-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Urea loading solution (PBS containing 1 M urea)
-
Urea-free PBS
-
Test compounds (this compound, phloretin, thiourea analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Urea Assay Kit (e.g., Abcam ab83362 or similar)[10]
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed T24, 5637, or Caco-2 cells in 24-well plates and grow to confluence.
-
Compound Incubation: Pre-incubate the confluent cell monolayers with varying concentrations of the test compounds (e.g., 0-10 µM for this compound, and a broader range for less potent inhibitors) in culture medium for a predetermined time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).
-
Urea Loading: Aspirate the medium and wash the cells once with PBS. Add the urea loading solution to each well and incubate for a time sufficient to allow urea to equilibrate across the cell membrane (e.g., 15-30 minutes).
-
Initiation of Urea Efflux: Aspirate the urea loading solution and quickly wash the cells twice with urea-free PBS to remove extracellular urea. Add urea-free PBS to each well to initiate urea efflux from the cells.
-
Sample Collection: At specific time points (e.g., 0, 1, 2, 5, 10 minutes), collect the extracellular buffer from each well.
-
Urea Quantification: Measure the urea concentration in the collected buffer samples using a commercial urea assay kit according to the manufacturer's instructions.
-
Cell Lysis and Protein Quantification: After the final time point, lyse the cells in each well and determine the total protein concentration to normalize the urea efflux rates.
-
Data Analysis: Calculate the rate of urea efflux for each compound concentration. Plot the efflux rate against the compound concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of urea transport.
Visualizing the Cellular Context and Experimental Design
To better understand the biological system and the experimental approach, the following diagrams have been generated.
Caption: Urea transport across the cell membrane mediated by UT-B and its inhibition by this compound.
Caption: Step-by-step workflow for determining the IC50 of UT-B inhibitors in adherent cancer cells.
Conclusion
The cross-validation of this compound activity in bladder and colon cancer cell lines is a critical step in evaluating its potential as a targeted therapeutic agent. This guide provides the necessary framework, including a selection of relevant cell lines, a detailed experimental protocol for assessing UT-B inhibition in these cells, and a comparative context with other known inhibitors. The generation of quantitative IC50 data using the described methods will enable an objective comparison of this compound's performance and provide crucial insights for its further development in oncology. The provided visualizations of the signaling pathway and experimental workflow offer clear conceptual aids for researchers embarking on these studies.
References
- 1. Physiological functions of urea transporter B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential protein abundance and function of UT-B urea transporters in human colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Identification of a Novel UT-B Urea Transporter in Human Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical significance of the reduction of UT-B expression in urothelial carcinoma of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A thienopyridine, CB-20, exerts diuretic activity by inhibiting urea transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The human bladder carcinoma cell line 5637 constitutively secretes functional cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
Assessing the Specificity of UT-B-IN-1 in Complex Biological Systems: A Comparative Guide
For researchers and professionals in drug development, the precise characterization of a molecular inhibitor's specificity is paramount. This guide provides an objective comparison of UT-B-IN-1, a potent and selective inhibitor of the Urea Transporter-B (UT-B), with other potential alternatives. By presenting supporting experimental data and detailed protocols, this document serves as a comprehensive resource for assessing the utility of this compound in complex biological systems.
Overview of this compound
This compound is a small molecule inhibitor belonging to the triazolothienopyrimidine class.[1][2] It has been identified as a highly potent, reversible, and competitive inhibitor of the UT-B protein (also known as SLC14A1), which plays a crucial role in the kidney's urine concentrating mechanism.[1][2][3][4] The high selectivity of this compound for UT-B over other transporter isoforms makes it a valuable tool for studying the physiological roles of urea transport and a potential lead compound for novel diuretics.[1][2][3][5]
Comparative Performance Data
The following table summarizes the quantitative data on the inhibitory potency and selectivity of this compound compared to another reported urea transporter inhibitor, compound '25a'.
| Feature | This compound | Compound '25a' |
| Target(s) | Selective for Urea Transporter-B (UT-B) | Urea Transporter-A1 (UT-A1) and UT-B |
| Human UT-B IC₅₀ | 10 nM[1][2][3] | Not Reported |
| Mouse UT-B IC₅₀ | 25 nM[1][2][3] | 480 nM[6] |
| Rat UT-B IC₅₀ | Not Reported | 140 nM[6] |
| Mechanism of Action | Reversible, competitive inhibitor[1][2][3] | Not specified |
| Selectivity | High selectivity for UT-B over UT-A isoforms[1][2][3] | Inhibits both UT-A1 and UT-B[6] |
| In Vitro Cytotoxicity | No cytotoxicity observed in MDCK cells up to 10 µM[3] | Not Reported |
Signaling Pathway and Inhibition
Urea transporters are critical for the passive movement of urea across cell membranes, a key process in the renal medulla for concentrating urine. This compound acts by directly blocking the UT-B channel, thus inhibiting urea transport.
Caption: Mechanism of this compound action on the UT-B urea transporter.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments used to assess the specificity of this compound.
UT-B Inhibition Assay (Erythrocyte-Based)
This assay is a high-throughput method to screen for UT-B inhibitors by measuring the osmotic lysis of erythrocytes.[1][2][5]
Principle: Mouse erythrocytes, which endogenously express high levels of UT-B, are preloaded with acetamide, a urea analog. When these cells are rapidly diluted into an acetamide-free solution, the efflux of acetamide through UT-B is followed by osmotic water entry, causing the cells to swell and lyse. Inhibition of UT-B slows acetamide efflux, leading to unopposed water influx and more rapid cell lysis, which can be measured optically.[1][5]
Protocol:
-
Cell Preparation: Collect fresh mouse blood and wash erythrocytes in phosphate-buffered saline (PBS).
-
Acetamide Loading: Incubate erythrocytes in a solution containing acetamide to allow it to equilibrate across the cell membrane.
-
Inhibitor Incubation: Treat the acetamide-loaded erythrocytes with various concentrations of this compound or a vehicle control.
-
Hypotonic Lysis: Rapidly mix the treated erythrocytes with a large volume of acetamide-free PBS in a stopped-flow apparatus.
-
Data Acquisition: Monitor the change in light scattering or absorbance at a near-infrared wavelength over time. A decrease in light scattering indicates cell lysis.
-
Analysis: Calculate the rate of lysis for each inhibitor concentration. Determine the IC₅₀ value by plotting the lysis rate against the logarithm of the inhibitor concentration.
Selectivity Assay (Transepithelial Urea Transport)
This method assesses the selectivity of the inhibitor against different urea transporter isoforms expressed in a polarized cell line.[6]
Principle: Madin-Darby Canine Kidney (MDCK) cells, which do not endogenously express significant levels of urea transporters, are stably transfected to express specific human or mouse UT isoforms (e.g., UT-B, UT-A1, UT-A2). These cells are grown as a monolayer on a porous filter support, creating two distinct compartments (apical and basolateral). The rate of radiolabeled urea transport across this monolayer is measured in the presence and absence of the inhibitor.
Protocol:
-
Cell Culture: Grow transfected MDCK cells on permeable Transwell filter supports until a confluent monolayer is formed.
-
Inhibitor Treatment: Add this compound at various concentrations to both the apical and basolateral chambers and pre-incubate.
-
Transport Assay: Add ¹⁴C-labeled urea to the basolateral chamber.
-
Sampling: At various time points, collect samples from the apical chamber to measure the amount of transported ¹⁴C-urea using a scintillation counter.
-
Analysis: Calculate the rate of urea transport. Compare the inhibition of transport across cell lines expressing different UT isoforms to determine the selectivity of this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the general toxicity of the compound on a given cell line.[6]
Protocol:
-
Cell Seeding: Plate MDCK cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with a range of this compound concentrations for 24 hours.[3] Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., phenol).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for several hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing inhibitor specificity, from initial screening to in vivo validation.
Caption: Workflow for characterizing a selective UT-B inhibitor.
References
- 1. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Urea transporter 1 - Wikipedia [en.wikipedia.org]
- 5. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
UT-B-IN-1: A Potent and Selective Pharmacological Tool for Studying Urea Transporter B Function
A viable alternative to genetic models, UT-B-IN-1 offers researchers a reversible and acute method to probe the physiological roles of the urea transporter UT-B, particularly in renal and extrarenal systems. This guide provides a comprehensive comparison of this compound and genetic models of UT-B deficiency, supported by experimental data and detailed protocols.
The urea transporter B (UT-B), encoded by the SLC14A1 gene, plays a crucial role in the urinary concentrating mechanism, as well as in various physiological processes in tissues such as the brain, testes, and bladder.[1][2][3] Traditionally, genetically engineered mice lacking UT-B (UT-B knockout mice) have been the primary tool to investigate its function.[2] However, the development of this compound, a potent and selective small-molecule inhibitor, presents a compelling pharmacological alternative for studying UT-B deficiency.[4]
Comparison of this compound and Genetic Models
This compound offers distinct advantages over genetic models, including the ability to induce acute and reversible inhibition of UT-B function, which circumvents potential developmental compensations that can occur in knockout animals.[2][4]
Mechanism of Action
-
This compound: A reversible, competitive, and selective inhibitor of the urea transporter-B (UT-B).[4] It has IC50 values of 10 nM for human UT-B and 25 nM for mouse UT-B.[4]
-
Genetic Models: UT-B knockout mice are generated by targeted disruption of the Slc14a1 gene, leading to a complete and permanent absence of the UT-B protein.[2]
Key Phenotypic Comparisons
The effects of this compound administration in wild-type mice closely mimic the phenotype observed in UT-B knockout mice, particularly in the context of renal function.
| Parameter | This compound Treated Wild-Type Mice | UT-B Knockout Mice | Wild-Type Mice (Control) |
| Urine Output | Significantly increased[4] | Moderately increased (~50%)[1] | Baseline |
| Urine Osmolality | Significantly reduced[4] | Mildly reduced (to ~1500 mOsm/kg H₂O from ~2000 mOsm/kg H₂O)[1] | Baseline (~2000 mOsm/kg H₂O)[1] |
| Urine Urea Concentration | Significantly reduced[4] | Reduced by >2-fold (urine-to-plasma ratio)[1] | Baseline |
| Effect of this compound | Induces a diuretic effect[4] | No significant effect[4] | N/A |
Experimental Data and Protocols
The following sections detail the experimental evidence supporting the use of this compound as a model for UT-B deficiency.
In Vitro Inhibition of Urea Transport
A key in vitro assay to determine the efficacy of UT-B inhibitors is the erythrocyte lysis assay. This assay leverages the high expression of UT-B on red blood cells.
Experimental Protocol: Erythrocyte Lysis Assay
-
Erythrocyte Preparation: Freshly collected mouse or human red blood cells are washed and suspended in a phosphate-buffered saline (PBS) solution.
-
Acetamide Loading: The erythrocytes are pre-loaded with acetamide, a urea analog that is transported by UT-B.[5]
-
Hypotonic Challenge: The acetamide-loaded erythrocytes are rapidly mixed with a hypotonic solution containing varying concentrations of this compound.
-
Measurement of Lysis: The resulting cell swelling and lysis due to the outwardly directed acetamide gradient and inwardly directed water movement are measured by changes in light scattering at a specific wavelength (e.g., 700 nm) over time.
-
Data Analysis: The rate of lysis is inversely proportional to the activity of UT-B. The IC50 value for this compound is determined by plotting the inhibition of lysis against the inhibitor concentration.[4]
Results: In this assay, this compound demonstrates potent inhibition of urea transport in wild-type erythrocytes, with kinetics comparable to those observed in erythrocytes from UT-B knockout mice.[4] Importantly, this compound has no effect on the residual urea transport in UT-B null erythrocytes, confirming its specificity.[4]
In Vivo Diuretic Effects
Metabolic cage studies are employed to assess the diuretic effects of this compound in vivo and compare them to the phenotype of UT-B knockout mice.
Experimental Protocol: In Vivo Diuresis Study in Mice
-
Animal Acclimation: Mice (wild-type and UT-B knockout) are housed individually in metabolic cages for acclimatization, with free access to food and water.
-
Drug Administration: A solution of this compound (e.g., 300 μg) or vehicle is administered to wild-type mice via intraperitoneal (i.p.) injection. UT-B knockout mice may also be treated as a control group.
-
Urine Collection: Urine is collected over a specified period (e.g., 4 or 24 hours).
-
Measurement of Urine Parameters: The total urine volume is measured. Urine osmolality is determined using a freezing-point osmometer, and urine urea concentration is measured using a colorimetric enzymatic assay.[6]
-
Data Analysis: The urine output, osmolality, and urea concentration are compared between this compound-treated, vehicle-treated, and UT-B knockout mice.
Results: Intraperitoneal administration of this compound to wild-type mice significantly increases urine output and reduces urine osmolality and urea concentration to levels comparable to those observed in UT-B knockout mice.[4] Furthermore, this compound administration to UT-B knockout mice does not produce any additional diuretic effect, confirming that its in vivo action is mediated through the inhibition of UT-B.[4]
Signaling Pathways and Experimental Workflows
Conclusion
This compound serves as a powerful and reliable pharmacological tool for investigating the physiological and pathophysiological roles of UT-B. Its ability to induce an acute and reversible UT-B deficient state that closely phenocopies genetic models provides researchers with a flexible and efficient alternative for studying urea transport. The experimental data consistently demonstrate that the effects of this compound are specific to its target, offering a high degree of confidence in its use for dissecting the functions of UT-B in health and disease.
References
- 1. Urea transporter proteins as targets for small-molecule diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Transporter Physiology Studied in Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urine concentration in the diabetic mouse requires both urea and water transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diuresis and reduced urinary osmolality in rats produced by small-molecule UT-A-selective urea transport inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UT-B-IN-1 and Acetazolamide as Diuretic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the diuretic properties of UT-B-IN-1, a novel urea transporter inhibitor, and acetazolamide, a classic carbonic anhydrase inhibitor. This analysis is supported by available experimental data to assist researchers and drug development professionals in understanding their distinct mechanisms and potential applications.
Executive Summary
This compound and acetazolamide represent two distinct approaches to achieving diuresis. This compound is a selective inhibitor of the urea transporter-B (UT-B), exerting its effect by preventing urea reabsorption in the kidneys, which is crucial for the urine concentrating mechanism. This leads to an increase in water excretion, positioning it as a potential aquaretic agent. In contrast, acetazolamide, a well-established carbonic anhydrase inhibitor, acts on the proximal tubules to increase the excretion of sodium, bicarbonate, and potassium, resulting in a mild to moderate diuretic effect. While both compounds increase urine output, their differing mechanisms of action lead to distinct effects on electrolyte balance and urine composition.
Mechanisms of Action
This compound: Inhibition of Urea Transport
This compound is a potent and selective inhibitor of the urea transporter-B (UT-B), a protein crucial for the countercurrent exchange system that enables the kidney to produce concentrated urine. By blocking UT-B, this compound disrupts the medullary urea gradient, impairing the kidney's ability to reabsorb water and leading to increased urine output (diuresis). This mechanism is distinct from traditional diuretics that primarily target ion transporters and may offer a sodium-sparing diuretic effect.
Acetazolamide: Inhibition of Carbonic Anhydrase
Acetazolamide's diuretic effect stems from its inhibition of the enzyme carbonic anhydrase in the proximal convoluted tubule of the nephron.[1] This inhibition reduces the reabsorption of bicarbonate, sodium, and potassium, leading to their increased excretion in the urine, along with water.[1] The diuretic effect of acetazolamide is generally considered to be modest and can be limited by the development of metabolic acidosis with prolonged use.[1]
Data Presentation: A Comparative Overview
Table 1: Preclinical Diuretic Efficacy of this compound in Mice
| Parameter | Vehicle Control | This compound (300 μg, i.p.) | Reference |
| Urine Output | Baseline | Increased | [2] |
| Urine Osmolality | Baseline | Reduced | [2] |
| Urine Urea Concentration | Baseline | Reduced | [2] |
Note: This data is from a study in mice and illustrates the proof-of-concept for this compound as a diuretic.
Table 2: Effects of Acetazolamide on Urine and Electrolyte Excretion in Humans
| Parameter | Placebo | Acetazolamide (250 mg, oral, three doses) | Reference |
| Urine Flow | Baseline | Elevated | [3] |
| Urine pH | Baseline | Elevated | [3] |
| Urine K+ Excretion | Same as placebo | Elevated | [3] |
| Urine HCO3- Excretion | Same as placebo | Elevated | [3] |
| Urine Na+ Excretion | Same as placebo | No significant change | [3] |
| Urine Cl- Excretion | Same as placebo | No significant change | [3] |
Note: This data is from a study in healthy male subjects and highlights the characteristic effects of acetazolamide on urine composition.
Experimental Protocols
Assessment of Diuretic Activity of this compound in Mice
The diuretic effect of this compound has been evaluated in animal models, typically mice. A representative experimental protocol is as follows:
-
Animal Model: Male C57BL/6 mice are used.
-
Housing: Mice are housed in metabolic cages to allow for the collection of urine.
-
Treatment: A single intraperitoneal (i.p.) injection of this compound (e.g., 300 μg) or vehicle control is administered.[2]
-
Urine Collection: Urine is collected over a specified period (e.g., 24 hours) with free access to food and water.
-
Measurements: The total urine volume, urine osmolality, and urine urea concentration are measured.[2]
Evaluation of Acetazolamide's Diuretic Effect in Humans
A study evaluating the diuretic and metabolic effects of acetazolamide in human subjects followed this protocol:
-
Subjects: Healthy male volunteers are recruited.
-
Treatment: Subjects receive three oral doses of acetazolamide (250 mg each) at 14, 8, and 2 hours before the experimental measurements.[3] A placebo group undergoes the same protocol without receiving the active drug.
-
Measurements: Urine is collected, and various parameters are measured, including urine flow rate, pH, and concentrations of electrolytes such as potassium, bicarbonate, sodium, and chloride.[3] Blood samples are also taken to assess changes in plasma electrolytes and acid-base balance.[3]
Signaling Pathways and Experimental Workflows
Below are Graphviz diagrams illustrating the mechanisms of action of this compound and acetazolamide.
Caption: Mechanism of this compound as a diuretic.
Caption: Mechanism of Acetazolamide as a diuretic.
Comparative Summary and Future Directions
This compound and acetazolamide offer distinct diuretic profiles. This compound, with its targeted inhibition of urea transport, represents a novel mechanism with the potential for a more aquaretic effect, possibly sparing electrolytes. This could be advantageous in conditions where water removal is the primary goal without significant alteration of electrolyte balance.
Acetazolamide, while effective in certain clinical scenarios, has a broader impact on ion transport, leading to bicarbonate and potassium loss, which can result in metabolic acidosis. Its diuretic potency is considered modest.
Future research should focus on direct comparative studies to quantify the diuretic efficacy and electrolyte-sparing potential of this compound relative to established diuretics like acetazolamide. Such studies would be invaluable in defining the therapeutic niche for this new class of diuretics and understanding their full clinical potential. The development of selective urea transporter inhibitors like this compound opens up new avenues for diuretic therapy, particularly for conditions requiring targeted water removal.
References
Evaluating the Species-Specific Efficacy of UT-B-IN-1: A Comparative Guide
For researchers and professionals in drug development, understanding the species-specific efficacy of a compound is paramount for preclinical to clinical translation. This guide provides an objective comparison of UT-B-IN-1, a potent urea transporter B (UT-B) inhibitor, with other known urea transport inhibitors. The information herein is supported by experimental data to aid in the evaluation and selection of appropriate research tools.
Comparative Efficacy of Urea Transporter Inhibitors
This compound demonstrates high potency and selectivity for UT-B.[1] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies between species, a critical consideration for experimental design. A comparison with other common urea transporter inhibitors reveals significant differences in potency and selectivity.
| Inhibitor | Target(s) | Human IC50 | Mouse IC50 | Rat IC50 | Potency |
| This compound | UT-B | ~10 nM[1] | ~25 nM[1] | Not Reported | Nanomolar |
| PU-14 | UT-A and UT-B | Micromolar[2] | Micromolar[2] | Micromolar[2] | Micromolar |
| Dimethylthiourea (DMTU) | UT-A1 and UT-B | Not Reported | Not Reported | 2-3 mM (for both UT-A1 and UT-B)[3] | Millimolar |
| Phloretin | UTs (non-selective) | Micromolar affinity[4] | Not Reported | 0.2 mM (inhibition of urea export in perfused liver)[3] | Micromolar to Millimolar |
Table 1: Comparison of IC50 Values for Various Urea Transporter Inhibitors. This table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and alternative urea transporter inhibitors across different species. Lower IC50 values indicate higher potency.
Mechanism of Action
This compound acts as a reversible and competitive inhibitor of UT-B.[1] This means it binds to the urea transporter in a temporary manner and directly competes with urea for the same binding site on the transporter protein. This mechanism is crucial as it allows for the modulation of urea transport without permanently disabling the transporter.
Caption: Competitive inhibition of UT-B by this compound.
Experimental Protocols
Accurate evaluation of urea transporter inhibitors relies on robust and reproducible experimental methods. The two most common assays are the erythrocyte osmotic lysis assay and the stopped-flow light scattering technique.
Erythrocyte Osmotic Lysis Assay
This assay is a high-throughput method for screening UT-B inhibitors. It relies on the principle that inhibiting urea (or a urea analogue like acetamide) transport in red blood cells (erythrocytes) will lead to cell lysis under hypotonic conditions.
Protocol Outline:
-
Erythrocyte Preparation: Obtain fresh whole blood (human, mouse, or rat) and wash the erythrocytes multiple times in a phosphate-buffered saline (PBS) solution to remove plasma and other blood components.
-
Acetamide Loading: Incubate the washed erythrocytes in a solution containing a high concentration of acetamide, a urea analogue that is transported by UT-B. This allows acetamide to equilibrate across the cell membrane.
-
Inhibitor Incubation: Aliquots of the acetamide-loaded erythrocytes are then incubated with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control.
-
Hypotonic Lysis: The erythrocyte suspension is then rapidly diluted into a hypotonic solution.
-
Measurement of Lysis: In the absence of an effective inhibitor, acetamide will rapidly exit the cell through UT-B, preventing significant cell swelling and lysis. However, in the presence of an inhibitor, acetamide efflux is blocked, leading to water influx, cell swelling, and eventual lysis. The degree of lysis is quantified by measuring the decrease in optical density (light scattering) of the solution using a spectrophotometer.
-
Data Analysis: The percentage of lysis is plotted against the inhibitor concentration to determine the IC50 value.
Stopped-Flow Light Scattering
This is a more precise method for measuring the kinetics of urea transport and its inhibition in real-time. It allows for the direct measurement of cell volume changes in response to osmotic gradients.
Protocol Outline:
-
Erythrocyte Preparation: As with the lysis assay, fresh, washed erythrocytes are prepared.
-
Stopped-Flow Apparatus Setup: A stopped-flow instrument is used, which can rapidly mix two solutions and monitor the reaction in milliseconds. One syringe contains the erythrocyte suspension, and the other contains a hyperosmotic solution of urea.
-
Rapid Mixing and Measurement: The erythrocyte suspension and the urea solution are rapidly mixed, creating an osmotic gradient that causes water to move out of the cells, resulting in cell shrinkage. This is followed by the influx of urea and water, leading to cell swelling.
-
Light Scattering Detection: The change in cell volume is monitored by measuring the intensity of scattered light at a 90-degree angle to the incident light beam. Cell shrinkage increases light scattering, while swelling decreases it.
-
Inhibitor Analysis: To test an inhibitor, it is pre-incubated with the erythrocyte suspension before mixing with the urea solution. An effective inhibitor will slow down the rate of cell swelling.
-
Data Analysis: The rate of cell volume change is calculated from the light scattering data, and the percentage of inhibition at different inhibitor concentrations is used to determine the IC50.[1]
Caption: Experimental workflow for inhibitor testing.
Conclusion
This compound is a highly potent and selective inhibitor of UT-B, with nanomolar efficacy in both human and mouse models.[1] This makes it a valuable tool for studying the physiological roles of UT-B and for the preclinical development of novel diuretics. When selecting a urea transporter inhibitor, researchers should carefully consider the species being studied, the required potency, and the specific experimental application. The provided protocols for the erythrocyte osmotic lysis assay and stopped-flow light scattering offer robust methods for the in-house evaluation and comparison of these compounds.
References
- 1. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Stopped-Flow Apparatus with Light-Scattering Detection and Its Application to Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of phloretin-sensitive urea export from the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for UT-B-IN-1
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information for the Urea Transporter-B (UT-B) Inhibitor, UT-B-IN-1.
This document provides detailed procedural guidance for the safe and compliant disposal of the urea transporter-B (UT-B) inhibitor, this compound (CAS: 892742-76-6). Adherence to these protocols is essential for maintaining laboratory safety and ensuring environmental protection.
Summary of Key Safety and Disposal Information
A comprehensive understanding of the chemical properties and associated handling guidelines for this compound is the first step toward safe disposal. The following table summarizes critical data for this compound.
| Property | Value | Reference |
| CAS Number | 892742-76-6 | [1][2] |
| Molecular Formula | C₂₁H₂₁N₅O₄S | MedchemExpress |
| Molecular Weight | 455.58 g/mol | [2] |
| Hazard Classification | Not a hazardous substance or mixture according to Regulation (EC) No 1272/2008. | [2] |
| Toxicity | Reported to show low toxicity in mice and no cytotoxicity to MDCK cells. | [1] |
| Solubility | Soluble in DMSO. | [1] |
| Storage | Store at -20°C for 1 month or -80°C for 6 months in solvent. | [1] |
Experimental Protocols: Disposal of this compound
The following step-by-step procedures are recommended for the disposal of this compound in various forms. These protocols are based on the non-hazardous nature of the compound as stated in its Safety Data Sheet (SDS) and general best practices for laboratory chemical waste management.[2]
Disposal of Solid (Neat) this compound
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, a lab coat, and gloves.
-
Waste Collection:
-
Container Labeling: The waste container must be labeled with "Non-Hazardous Chemical Waste," the name of the chemical (this compound), and the date of accumulation.
-
Storage and Pickup: Store the sealed container in a designated waste accumulation area. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
Disposal of this compound in DMSO Solution
Dimethyl sulfoxide (DMSO) is a common solvent for this compound.[1] DMSO and solutions containing it should be handled as organic solvent waste.
-
PPE: Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (butyl rubber gloves are recommended for handling DMSO).
-
Waste Collection:
-
Container Labeling: The container must be clearly labeled as "Hazardous Waste," "Organic Solvent Waste," or as required by your institution. The label should list all constituents, including "this compound" and "Dimethyl Sulfoxide (DMSO)," with their approximate concentrations.
-
Storage and Pickup: Keep the container tightly sealed and store it in a well-ventilated area, such as a flammable storage cabinet, away from ignition sources.[4] Schedule a pickup with your institution's EHS department.
Disposal of Contaminated Labware
-
Solid Waste: Items such as pipette tips, tubes, and gloves that are contaminated with this compound should be disposed of as solid chemical waste.
-
Place these items in a durable, sealed plastic bag or a designated container for solid laboratory waste.
-
Label the container appropriately, indicating that it contains non-hazardous chemical waste.
-
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container.
-
Glassware: Glassware should be decontaminated before disposal.
-
Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound. The rinsate should be collected as organic solvent waste.
-
After decontamination, the glassware can typically be disposed of in a broken glass box.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart illustrating the proper disposal pathways for different forms of this compound waste.
References
Personal protective equipment for handling UT-B-IN-1
Disclaimer: No specific Safety Data Sheet (SDS) for UT-B-IN-1 is publicly available. The following guidance is based on the safety information for urea, a structurally related compound, and general laboratory safety protocols. This information is intended to provide immediate safety and logistical support but must be supplemented by a formal risk assessment conducted by qualified safety professionals at your institution.
Immediate Safety and Handling Information
This compound is a selective inhibitor of the urea transporter B (UT-B) and is noted for its low toxicity in research applications.[1] However, as with any chemical, appropriate handling and safety measures are essential to ensure a safe laboratory environment. The following recommendations are based on the properties of urea and standard laboratory practices.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment when handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[2] | Protects against accidental splashes or dust exposure to the eyes. |
| Hand Protection | Nitrile or other chemically resistant gloves.[2] | Prevents direct skin contact with the compound. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from potential contamination. |
| Respiratory Protection | Generally not required for small quantities handled in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[2] | Minimizes inhalation of airborne particles. |
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2] Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Protect from moisture. Information on stock solution storage suggests stability at -20°C for one month and -80°C for six months.[1]
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material.
-
Clean: Carefully sweep or scoop up the spilled material and place it in a sealed container for disposal.[3]
-
Decontaminate: Clean the spill area with soap and water.
Operational and Disposal Plans
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
